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  • Product: Methyl 2-bromo-3,5-dichloroisonicotinate
  • CAS: 1807028-93-8

Core Science & Biosynthesis

Foundational

synthesis and properties of Methyl 2-bromo-3,5-dichloroisonicotinate

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-bromo-3,5-dichloroisonicotinate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-bromo-3,5-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-bromo-3,5-dichloroisonicotinate, a halogenated pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the isonicotinate scaffold offers distinct reactivity profiles, enabling a wide range of synthetic transformations for the construction of complex molecular architectures.

This document details a proposed synthetic pathway, provides in-depth experimental protocols, and outlines the expected physicochemical and spectroscopic properties to support its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate is most logically achieved via a two-step process. The foundational step is the synthesis of the precursor acid, 2-Bromo-3,5-dichloroisonicotinic acid, which is commercially available but whose synthesis is not widely documented. This is followed by a standard esterification reaction. This approach allows for clear purification of the intermediate acid before proceeding to the final ester product.

Synthesis_Pathway Start Isonicotinic Acid Derivative (e.g., 2-hydroxy-3,5-dichloroisonicotinic acid) Intermediate 2-Bromo-3,5-dichloroisonicotinic Acid (CAS: 343781-56-6) Start->Intermediate  Step 1: Halogenation/Sandmeyer Reaction (Proposed) Product Methyl 2-bromo-3,5-dichloroisonicotinate Intermediate->Product  Step 2: Fischer-Speier Esterification  

Caption: Proposed two-step synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate.

Experimental Protocols

The following protocols are designed to be self-validating, with detailed explanations for key experimental choices.

Step 1 (Proposed): Synthesis of 2-Bromo-3,5-dichloroisonicotinic Acid

The synthesis of the key intermediate, 2-Bromo-3,5-dichloroisonicotinic acid[1], is not well-documented in standard literature. A plausible approach involves the halogenation of a suitable isonicotinic acid precursor. The following is a generalized protocol based on established pyridine chemistry. A likely starting material would be 2-amino-3,5-dichloroisonicotinic acid, proceeding via a Sandmeyer-type reaction.

Materials:

  • 2-Amino-3,5-dichloroisonicotinic acid

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-amino-3,5-dichloroisonicotinic acid in a 3:1 mixture of 48% HBr and water. Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% HBr with gentle heating, then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur. The reaction is highly exothermic and requires careful, portion-wise addition to maintain control.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The solid product is collected by vacuum filtration.

  • Wash the crude solid with cold deionized water to remove inorganic salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Bromo-3,5-dichloroisonicotinic acid. Dry the product under a vacuum.

Step 2: Synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate

This step employs the Fischer-Speier esterification, a classic and robust method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The use of a large excess of methanol serves both as the reagent and the solvent, driving the reaction equilibrium towards the product side.

Materials:

  • 2-Bromo-3,5-dichloroisonicotinic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (large excess, ~20-50 eq)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-Bromo-3,5-dichloroisonicotinic acid in a large excess of anhydrous methanol.[2]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature.[2] Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Reduce the volume of methanol using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2-bromo-3,5-dichloroisonicotinate.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical properties and the expected spectroscopic data for structural confirmation.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number Not assignedThe precursor acid is 343781-56-6[1].
Molecular Formula C₇H₄BrCl₂NO₂---
Molecular Weight 284.92 g/mol ---
Appearance Expected to be an off-white to pale yellow solid.Based on similar compounds like Methyl 5-bromo-2-chloroisonicotinate[3].
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate).General solubility for similar halogenated esters.
Melting Point Not reported. Requires experimental determination.---
Table 2: Spectroscopic Data for Structural Elucidation

This predictive data serves as a benchmark for researchers to confirm the successful synthesis of the target compound.

TechniqueExpected Data and Interpretation
¹H NMR δ ~8.3-8.6 ppm (s, 1H): A single peak corresponding to the lone aromatic proton at the C6 position. Its downfield shift is due to the deshielding effects of the electronegative nitrogen atom and halogen substituents.δ ~3.9-4.1 ppm (s, 3H): A single peak for the three protons of the methyl ester (-OCH₃) group.[4]
¹³C NMR ~163-166 ppm: Carbonyl carbon (C=O) of the ester.~145-155 ppm: Quaternary aromatic carbons attached to nitrogen and halogens (C2, C3, C5).~138-142 ppm: Quaternary aromatic carbon of the carboxylic group (C4).~120-125 ppm: Aromatic CH carbon (C6).~52-55 ppm: Methyl carbon (-OCH₃) of the ester.[4]
FT-IR (cm⁻¹) ~1725-1740: Strong C=O stretch, characteristic of an ester carbonyl group.[5]~1250-1300: C-O stretch of the ester.~1000-1100: C-Cl stretch.~550-650: C-Br stretch.
Mass Spec. (MS) Molecular Ion (M⁺): A characteristic isotopic cluster of peaks will be observed due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio). The most abundant peaks in the cluster would be at m/z 283, 285, 287, and 289.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids and halogenated compounds in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Halogenated organic compounds should be considered toxic and handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

References

  • METHYL 2,6-DICHLOROISONICOTINATE | 42521-09-5. ChemicalBook. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710323.htm
  • Process for the preparation of 1-bromo-3,5-dichlorobenzene. Google Patents. Available from: https://patents.google.
  • 2-Bromo-3,5-dichloropyridine | 14482-51-0. Tokyo Chemical Industry UK Ltd. Available from: https://www.tcichemicals.com/GB/en/p/B3734
  • 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-5-dichlorotoluene
  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Organic Syntheses, 95, 425-438. Available from: https://www.researchgate.
  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. (2015). Available from: http://www.orgsyn.org/demo.aspx?prep=v92p0148
  • Methyl 3,5-dibromo-2-chloroisonicotinate | 2848724-58-1. BLD Pharm. Available from: https://www.bldpharm.com/products/2848724-58-1.html
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Anichem. Available from: https://www.anichem.
  • Methyl 2-bromo-3-methylisonicotinate | 1227580-45-1. Merck. Available from: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bce081f
  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available from: http://www.orgsyn.org/prep.aspx?prep=v92p0148&td=4
  • esterification of carboxylic acids with. Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=cv6p0241
  • Methyl 5-bromo-2-chloroisonicotinate — Chemical Substance Information. NextSDS. Available from: https://www.nextsds.com/substance/886365-28-2
  • Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. MDPI. (2021). Available from: https://www.mdpi.com/2073-4441/13/13/1820
  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484964/
  • 2-Bromo-3,5-dichloroisonicotinic acid | CAS 343781-56-6. Santa Cruz Biotechnology. Available from: https://www.scbt.com/p/2-bromo-3-5-dichloroisonicotinic-acid-343781-56-6
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Biogeosciences. (2013). Available from: https://bg.copernicus.org/articles/10/2867/2013/
  • Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid. Benchchem. Available from: https://www.benchchem.
  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. ResearchGate. Available from: https://www.researchgate.
  • Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide. Benchchem. Available from: https://www.benchchem.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: https://www.chem.wisc.edu/deptfiles/Organic/Tutorials/McMahon/go_figure/spectroscopy_handout.pdf

Sources

Exploratory

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-depth Technical Guide to Methyl 2-bromo-3,5-dichloroisonicotinate This guide provides a comprehensive technical overview of Methyl 2-bromo-3,5-dichloroisonicotinate, a halogenated pyridine derivative of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-bromo-3,5-dichloroisonicotinate

This guide provides a comprehensive technical overview of Methyl 2-bromo-3,5-dichloroisonicotinate, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While this compound is noted in chemical supplier databases, it is a highly specialized intermediate. This document synthesizes available data on its properties, synthesis, and applications, drawing insights from closely related analogues to provide a thorough and practical resource.

The pyridine scaffold is a cornerstone in modern pharmacology, present in a multitude of approved therapeutic agents. The strategic functionalization of the pyridine ring with multiple substituents, particularly halogens, is a powerful tactic in drug design.[1][2] Halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Methyl 2-bromo-3,5-dichloroisonicotinate emerges as a valuable building block, offering multiple reaction sites for the synthesis of complex molecular architectures.[2] This guide delves into the technical specifics of this compound, providing a foundational understanding for its application in research and development.

Chemical Identity and Physicochemical Properties

Methyl 2-bromo-3,5-dichloroisonicotinate is identified by the CAS Number: 1807028-93-8 .[3] While this identifier is listed by some chemical suppliers, it is not as widely cited in broader chemical literature as more common reagents, underscoring its specialized nature.

Table 1: Chemical Identifiers and Properties

PropertyValueSource/Comment
CAS Number 1807028-93-8[3]
Molecular Formula C7H4BrCl2NO2Calculated
Molecular Weight 299.93 g/mol Calculated
Appearance Liquid, Solid, or Semi-solid[3]
Purity Typically ≥97%[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

The physical state of this compound can vary, which is not uncommon for polysubstituted aromatic compounds. Its solubility is predicted to be low in water but good in common organic solvents like dichloromethane, ethyl acetate, and methanol, a characteristic shared by similar halogenated esters.

Synthesis and Reaction Mechanisms

The synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate is not explicitly detailed in publicly available literature, a common scenario for specialized chemical intermediates. However, a plausible and logical synthetic pathway can be constructed based on established organic chemistry principles for pyridine functionalization.[4][5] The general strategy involves the sequential halogenation and final esterification of a suitable pyridine precursor.

Proposed Synthetic Workflow

A likely synthetic route would start from isonicotinic acid or a pre-halogenated derivative. The process would involve electrophilic halogenation to install the chloro and bromo groups, followed by esterification of the carboxylic acid. The order of halogenation steps is critical to direct the regioselectivity.

Synthetic_Workflow cluster_reagents Key Reagents & Conditions Start Isonicotinic Acid Step1 Chlorination (e.g., Cl2, SO2Cl2) Start->Step1 Intermediate1 3,5-dichloroisonicotinic acid Step1->Intermediate1 Step2 Bromination (e.g., NBS, Br2) Intermediate1->Step2 Intermediate2 2-bromo-3,5-dichloroisonicotinic acid Step2->Intermediate2 Step3 Esterification (Methanol, Acid Catalyst) Intermediate2->Step3 Product Methyl 2-bromo-3,5- dichloroisonicotinate Step3->Product reagent1 Chlorinating Agent reagent2 Brominating Agent reagent3 Methanol (CH3OH) reagent4 Acid Catalyst (e.g., H2SO4)

Caption: Proposed synthetic pathway for Methyl 2-bromo-3,5-dichloroisonicotinate.

Step-by-Step Methodology (Hypothetical Protocol)
  • Chlorination of Isonicotinic Acid: Isonicotinic acid is treated with a suitable chlorinating agent, such as sulfuryl chloride (SO2Cl2) or chlorine gas in the presence of a catalyst, to yield 3,5-dichloroisonicotinic acid. The reaction conditions would need to be carefully controlled to achieve the desired dichlorination.

  • Bromination: The resulting 3,5-dichloroisonicotinic acid is then subjected to bromination. A common reagent for this step is N-Bromosuccinimide (NBS) or bromine (Br2) with a suitable catalyst. The electron-withdrawing nature of the chloro substituents and the carboxylic acid group will direct the bromine to the 2-position.

  • Esterification: The final step is a classic Fischer esterification. The 2-bromo-3,5-dichloroisonicotinic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid, to produce the methyl ester.[6] The reaction is driven to completion by using an excess of methanol.

This proposed synthesis is a logical sequence of well-established reactions in heterocyclic chemistry and provides a solid foundation for any researcher looking to produce this compound or its analogs.

Applications in Research and Drug Development

The utility of Methyl 2-bromo-3,5-dichloroisonicotinate lies in its trifunctional nature. Each of the substituents—the bromine atom, the two chlorine atoms, and the methyl ester—offers a handle for further chemical transformations.

  • Cross-Coupling Reactions: The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[2] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution: The chlorine atoms can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile on electron-rich pyridine rings unless activated by strong electron-withdrawing groups.

  • Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, other esters, or various other functional groups. This is a common step in the synthesis of active pharmaceutical ingredients (APIs).

The incorporation of halogen atoms is a well-known strategy in medicinal chemistry to enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[1]

Safety, Handling, and Storage

As a halogenated organic compound, Methyl 2-bromo-3,5-dichloroisonicotinate should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 3-bromo-2,5-dichloropyridine and 4-bromo-2,6-dichloropyridine provide a strong basis for safe handling protocols.[7][8]

Table 2: Hazard and Precautionary Information (based on analogs)

Hazard StatementPrecautionary MeasuresSource
H315: Causes skin irritation P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
H332: Harmful if inhaled P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[8]
H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[8]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

  • Skin Protection: Wear impervious, flame-retardant clothing and handle with chemical-resistant gloves (e.g., nitrile).[7][8]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[8]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

Storage and Handling
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

Methyl 2-bromo-3,5-dichloroisonicotinate is a highly functionalized chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical research. Its polysubstituted pyridine core provides multiple avenues for chemical modification, making it an attractive building block for creating diverse molecular libraries. While detailed information on this specific compound is limited, a thorough understanding of its properties, synthesis, and applications can be derived from the well-established chemistry of related halogenated pyridines. Adherence to strict safety protocols, based on data from analogous compounds, is essential when handling this reactive chemical.

References

  • Current time information in Pasuruan, ID. Google.
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.).
  • The Role of Halogenated Pyridines in Pharmaceutical Synthesis: A Focus on 831203-13-5. (2026, March 15).
  • 3-BROMO-2,5-DICHLOROPYRIDINE SDS, 138006-41-4 Safety Data Sheets. ECHEMI. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2,6-dichloropyridine. ChemicalBook. (2025, July 19).
  • 5-(Bromomethyl)-2,4-dichloropyrimidine. AK Scientific, Inc. (n.d.).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. (2022, November 17).
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025, October 30).
  • 1 result for Methyl 2-bromo-3,5-dichloroisonicotinate. Avantor, Inc. (n.d.).
  • Methyl 2-bromo-3-methylisonicotinate | 1227580-45-1. (n.d.).
  • 2848724-58-1|Methyl 3,5-dibromo-2-chloroisonicotinate|BLD Pharm. (n.d.).
  • Methyl 5-bromo-2-chloro-3-(difluoromethyl)isonicotinate 1805013-85-7 wiki. Guidechem. (n.d.).
  • 1227584-22-6|2-Bromo-3,5-dichloroisonicotinaldehyde|BLD Pharm. (n.d.).
  • Methyl 5-bromo-2-chloroisonicotinate — Chemical Substance Information. NextSDS. (n.d.).
  • Methyl isonicotinate. Wikipedia. (n.d.).
  • Methyl 2-BroMo-3-fluoroisonicotinate — Chemical Substance Information. NextSDS. (n.d.).
  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. (n.d.).
  • Worldwide distributors. TargetMol. (n.d.).
  • Methyl isonicotinate synthesis. ChemicalBook. (n.d.).
  • Distributors. ChemScene. (n.d.).
  • Synthesis of (a) methyl isonicotinate. PrepChem.com. (n.d.).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. (n.d.).
  • Preparation of isonicotinic acid esters. Google Patents. (n.d.).
  • CAS 1570-45-2: Ethyl isonicotinate. CymitQuimica. (n.d.).
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. (n.d.).
  • Isonicotinic acid. Wikipedia. (n.d.).
  • Methyl isonicotinate 98 2459-09-8. Sigma-Aldrich. (n.d.).
  • Biohalogenation: nature's way to synthesize halogenated metabolites. PubMed. (2009, March 27).

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Foundational

Methyl 2-bromo-3,5-dichloroisonicotinate safety data sheet

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-3,5-dichloroisonicotinate and Related Halogenated Pyridine Carboxylates Disclaimer This document is a technical guide intended for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-3,5-dichloroisonicotinate and Related Halogenated Pyridine Carboxylates

Disclaimer

This document is a technical guide intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for Methyl 2-bromo-3,5-dichloroisonicotinate was not publicly available at the time of writing. The following information is synthesized from the SDSs of structurally analogous compounds, including methyl 2-bromo-3-methylisonicotinate and other halogenated pyridine derivatives. This guide should be used as a precautionary resource, and a substance-specific risk assessment should always be conducted before handling.

Introduction: A Profile of Halogenated Isonicotinate Esters

Methyl 2-bromo-3,5-dichloroisonicotinate belongs to a class of halogenated pyridine carboxylic acid esters. These compounds are valuable building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring, which is further activated by the presence of electron-withdrawing halogen substituents. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a key functional handle for molecular elaboration. However, the same reactivity that makes these compounds useful also necessitates careful handling to mitigate potential health and safety risks. This guide provides a comprehensive overview of the inferred hazards and recommended safety protocols for Methyl 2-bromo-3,5-dichloroisonicotinate and related compounds.

Hazard Identification and Classification

Based on data for analogous compounds, Methyl 2-bromo-3,5-dichloroisonicotinate is anticipated to be classified as a hazardous substance. The primary hazards are expected to be skin and eye irritation, and potential harm if swallowed or inhaled.

GHS Hazard Pictograms (Anticipated)

  • GHS07: Exclamation Mark

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H335: May cause respiratory irritation.

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Physical and Chemical Properties: A Comparative Overview

PropertyMethyl 2-bromo-3-methylisonicotinateMethyl 2-bromo-3,5-dichloroisonicotinate (Estimated)
Molecular Formula C8H8BrNO2C7H4BrCl2NO2
Molecular Weight 230.06 g/mol 299.93 g/mol
Appearance Colorless to white to yellow liquid, semi-solid, or solidExpected to be a solid at room temperature
Purity 97%N/A
Storage Temperature Sealed in dry, 2-8°CRecommended to be stored under similar conditions

Safe Handling and Storage

Engineering Controls

Given the potential for respiratory irritation and the harmful nature of the compound, all handling should be conducted in a well-ventilated area.

  • Fume Hood: All weighing and transfer of the solid compound, as well as any reactions involving it, should be performed inside a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Procedure cluster_post_handling Post-Handling Assess_Task Assess Task: - Weighing - Transfer - Reaction Setup Select_Gloves Select Chemical Resistant Gloves (e.g., Nitrile) Assess_Task->Select_Gloves Mandatory Select_Eyewear Wear Safety Goggles or Face Shield Assess_Task->Select_Eyewear Mandatory Select_Coat Don Lab Coat Assess_Task->Select_Coat Mandatory Select_Respirator Consider Respirator (if dust/aerosol risk) Assess_Task->Select_Respirator Risk-Based Perform_Task Perform Task in Fume Hood Select_Gloves->Perform_Task Select_Eyewear->Perform_Task Select_Coat->Perform_Task Select_Respirator->Perform_Task Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling halogenated pyridines.

Storage
  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.

  • Temperature: Store at 2-8°C for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure. Always show the safety data sheet (or this guide) to the attending medical professional.

Exploratory

Mechanistic Reactivity Profile of Methyl 2-bromo-3,5-dichloroisonicotinate in Advanced Drug Design

Executive Summary In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for exploring complex chemical space. Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) is not an active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for exploring complex chemical space. Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) is not an active pharmaceutical ingredient (API) with a biological receptor target; rather, its "mechanism of action" lies in its predictable, regioselective chemical reactivity [1]. As a privileged building block, it enables the rapid, divergent synthesis of complex pyridine-containing pharmacophores.

This whitepaper deconstructs the electronic and steric properties of this molecule, detailing the causality behind its stepwise functionalization. By mastering the orthogonal reactivity of its functional groups, researchers can construct self-validating synthetic pipelines for hit-to-lead optimization.

Structural and Electronic Profiling

The synthetic utility of Methyl 2-bromo-3,5-dichloroisonicotinate is governed by the electron-deficient nature of the pyridine ring, heavily modified by four distinct substituents:

  • C2-Bromide: The weakest carbon-halogen bond, serving as the primary site for oxidative addition in transition-metal catalysis.

  • C3, C5-Dichlorides: Highly electronegative, these chlorine atoms withdraw electron density via the inductive effect (-I), lowering the LUMO of the pyridine ring and making it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) at adjacent positions.

  • C4-Methyl Ester: A strongly electron-withdrawing group (-M, -I) that further activates the ring while providing a versatile handle for amidation, reduction, or hydrolysis.

Quantitative Reactivity Metrics

To predict the sequence of functionalization, we must compare the Bond Dissociation Energies (BDE) and relative kinetic rates of the reactive sites.

Reactive SiteFunctional GroupApprox. BDE (kcal/mol)Primary Mechanistic PathwayRelative Reactivity Order
C2 Bromide (-Br)~68Pd-Catalyzed Cross-Coupling1 (Fastest)
C4 Methyl Ester (-COOMe)N/A (Carbonyl)Nucleophilic Acyl Substitution2
C3, C5 Chloride (-Cl)~81 SN​Ar / Late-Stage Coupling3 (Slowest)

Table 1: Reactivity hierarchy of Methyl 2-bromo-3,5-dichloroisonicotinate.

Mechanistic Pathways: Orthogonal Functionalization

The core strategy when utilizing this scaffold is orthogonal functionalization . Because the C-Br bond is significantly weaker than the C-Cl bonds, palladium catalysts will selectively insert into the C2 position first.

Pathway A: Regioselective Suzuki-Miyaura Coupling at C2

The mechanism initiates with the oxidative addition of a Pd(0) species into the C2-Br bond. The adjacent pyridine nitrogen coordinates with the palladium, stabilizing the intermediate. The C3-chloro group provides steric bulk, which necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) to facilitate the subsequent transmetalation and reductive elimination steps.

Pathway B: Ester Manipulation at C4

Following C2 functionalization, the C4 methyl ester can be saponified to a carboxylic acid or directly converted to an amide. The flanking C3 and C5 chlorine atoms create a severe steric shield around the C4 carbonyl. Therefore, reactions at this center require highly nucleophilic reagents or elevated temperatures.

Pathway C: Late-Stage SN​Ar at C3/C5

Once the C2 and C4 positions are occupied, the remaining C-Cl bonds can be displaced via SN​Ar using strong nucleophiles (e.g., alkoxides, cyclic amines), driven by the electron-withdrawing nature of the functionalized pyridine core.

ReactivityMap Scaffold Methyl 2-bromo-3,5- dichloroisonicotinate C2_React Step 1: C2-Br Pd-Catalyzed Coupling Scaffold->C2_React Pd(0), Boronic Acid C4_React Step 2: C4-Ester Amidation/Reduction C2_React->C4_React Amine, Heat C35_React Step 3: C3/C5-Cl Late-Stage SNAr C4_React->C35_React Nucleophile Product Complex Pyridine Pharmacophore C35_React->Product Final Polish

Figure 1: Stepwise, orthogonal reactivity workflow of Methyl 2-bromo-3,5-dichloroisonicotinate.

Experimental Workflow: Self-Validating C2 Functionalization

To ensure scientific integrity, the following protocol for a regioselective Suzuki-Miyaura coupling at the C2 position includes built-in validation checkpoints.

Objective: Selectively couple an aryl boronic acid at the C2 position without disturbing the C3/C5 chlorides or the C4 ester.

Reagents:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 eq)[1]

  • Aryl boronic acid (1.1 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • K2​CO3​ (2.0 eq)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the pyridine scaffold, aryl boronic acid, and K2​CO3​ .

    • Causality: K2​CO3​ is chosen as a mild base to activate the boronic acid for transmetalation without causing premature hydrolysis of the C4 methyl ester.

  • Degassing: Add the solvent mixture and degas via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of inert gas ( N2​ or Argon). Heat the reaction to 80°C.

    • Causality: The bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination, overcoming the steric hindrance of the adjacent C3-chloride.

  • Self-Validation (In-Process Control): Monitor via LC-MS after 2 hours.

    • Validation Check: Look for the consumption of the starting material ( [M+H]+ ~285 m/z) and the appearance of the product mass. If a mass corresponding to a bis-coupled product appears, lower the reaction temperature to 70°C to maintain C2-selectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

References

Sources

Foundational

Synthesis and Derivatization of Methyl 2-bromo-3,5-dichloroisonicotinate: A Technical Whitepaper

Executive Summary Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) is a highly functionalized, electron-deficient pyridine scaffold that serves as a critical building block in advanced medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) is a highly functionalized, electron-deficient pyridine scaffold that serves as a critical building block in advanced medicinal chemistry and materials science. The molecule possesses three orthogonal reactive handles: a C4-methyl ester (primed for amidation or reduction), a C2-bromide (a highly active electrophile for transition-metal-catalyzed cross-coupling), and C3/C5-chlorides (which modulate the electronics of the ring and provide steric shielding).

This guide provides a comprehensive, mechanistically grounded workflow for the de novo synthesis of this scaffold from commercially available 3,5-dichloropyridine. By leveraging directed ortho metalation (DoM) and tandem activation strategies, researchers can construct this complex heterocycle with high regioselectivity and atom economy.

Retrosynthetic Strategy and Mechanistic Causality

Direct electrophilic halogenation of isonicotinic acid is notoriously sluggish and unselective due to the electron-withdrawing nature of both the carboxylate group and the pyridine nitrogen. Therefore, a bottom-up functionalization strategy is required.

The synthesis relies on a three-phase mechanistic pathway:

  • Regioselective Carboxylation: The synergistic inductive electron-withdrawing effects of the two chlorine atoms at C3 and C5 highly acidify the C4 proton. Utilizing a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures allows for exclusive kinetic deprotonation at C4, avoiding unwanted nucleophilic addition at the C2/C6 positions [1].

  • N-Oxidation: Converting the pyridine nitrogen to an N-oxide shifts the electron density of the ring, specifically activating the C2 and C6 positions for subsequent nucleophilic attack.

  • Tandem Bromination and Esterification: Treatment of the N-oxide with Phosphorus Oxybromide ( POBr3​ ) achieves dual activation. It drives a Boekelheide-type rearrangement to install the bromide at C2, while simultaneously converting the C4-carboxylic acid into a highly reactive acyl bromide. An in situ quench with anhydrous methanol directly yields the target methyl ester, bypassing the need to isolate the highly reactive acyl halide intermediate [2].

Synthesis A 3,5-Dichloropyridine B 3,5-Dichloroisonicotinic Acid A->B 1. LDA, THF, -78°C 2. CO2(g) C N-Oxide Intermediate B->C mCPBA or H2O2/AcOH D Acyl Bromide Intermediate C->D POBr3, 100°C E Methyl 2-bromo-3,5- dichloroisonicotinate D->E MeOH quench (One-pot)

Figure 1: Mechanistic synthetic workflow for Methyl 2-bromo-3,5-dichloroisonicotinate.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of each transformation through visual cues and immediate analytical feedback.

Protocol A: Directed Ortho Metalation (DoM) and Carboxylation

Objective: Synthesis of 3,5-dichloroisonicotinic acid.

  • Preparation: Purge a flame-dried Schlenk flask with argon. Dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Strict adherence to -78 °C is critical; elevated temperatures will lead to the decomposition of the lithiated intermediate via benzyne formation or unwanted nucleophilic attack by LDA.

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Vigorously bubble anhydrous CO2​ gas (passed through a Drierite column) into the solution for 30 minutes.

    • Self-Validation: The reaction mixture will transition from a clear solution to a thick brown suspension as the insoluble lithium carboxylate salt precipitates, visually confirming the success of the electrophilic trapping [1].

  • Workup: Allow the mixture to warm to room temperature. Quench with water, partition with diethyl ether (to remove unreacted starting material), and isolate the aqueous layer. Acidify the aqueous layer to pH 1 using concentrated HCl to precipitate the free 3,5-dichloroisonicotinic acid. Filter and dry under vacuum.

Protocol B: N-Oxidation

Objective: Activation of the pyridine ring.

  • Reaction: Dissolve 3,5-dichloroisonicotinic acid in glacial acetic acid. Add 30% aqueous H2​O2​ (3.0 equiv). Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the mixture and concentrate under reduced pressure. Triturate the residue with cold water to afford the 3,5-dichloroisonicotinic acid N-oxide as a solid.

    • Self-Validation: 1H NMR analysis will show a distinct upfield shift of the C2/C6 protons (from ~8.72 ppm to ~8.45 ppm) due to the increased electron density from the N-oxide oxygen.

Protocol C: Tandem Bromination and Esterification

Objective: Synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate.

  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend the N-oxide intermediate in neat POBr3​ (5.0 equiv). Heat the mixture to 100 °C for 4 hours.

    • Causality: POBr3​ acts as both the solvent and the reagent. It first forms an O-phosphonium intermediate with the N-oxide, triggering the addition of bromide at the C2 position. Concurrently, it converts the C4-carboxylic acid into an acyl bromide [2].

  • Esterification Quench: Cool the reaction mixture to 0 °C. Slowly and cautiously add anhydrous methanol dropwise.

    • Self-Validation: The addition of methanol will trigger a vigorous exothermic reaction with the evolution of HBr gas, confirming the presence of the highly reactive acyl bromide intermediate.

  • Isolation: Dilute the quenched mixture with saturated aqueous NaHCO3​ until the pH reaches 8. Extract with ethyl acetate, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to yield the target methyl ester.

Quantitative Analytical Markers

To ensure high-fidelity synthesis, Table 1 summarizes the expected yields and key analytical markers for each intermediate in the workflow.

Table 1: Quantitative Reaction Parameters and Analytical Markers

StepCompoundTypical YieldKey 1H NMR Marker (DMSO- d6​ )ESI-MS (m/z)
1 3,5-Dichloroisonicotinic acid75–85% δ 8.72 (s, 2H, C2/C6-H)190 [M-H]
2 3,5-Dichloroisonicotinic acid N-oxide80–90% δ 8.45 (s, 2H, C2/C6-H)208 [M+H] +
3 Methyl 2-bromo-3,5-dichloroisonicotinate65–75% δ 8.51 (s, 1H, C6-H), 3.98 (s, 3H, -OCH 3​ )284 [M+H] +

Downstream Applications and Derivatization

The utility of Methyl 2-bromo-3,5-dichloroisonicotinate lies in its highly differentiated halogen substituents, which allow for site-selective functionalization:

  • Pharmaceutical Scaffolds (Azatetracyclines): The C2-bromide is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Because the C2-Br bond is significantly weaker and more reactive toward oxidative addition than the C3/C5 C-Cl bonds, researchers can selectively install aryl or amine groups at the 2-position. This exact methodology has been utilized in the total synthesis of novel 8-azatetracycline antibacterial agents to overcome ribosomal protection resistance mechanisms [2].

  • Metal-Organic Frameworks (MOFs): Upon hydrolysis of the methyl ester, the resulting 2-bromo-3,5-dichloroisonicotinic acid acts as a rigid, sterically demanding ligand. The bulky ortho-chlorine atoms force the carboxylate group out of the pyridine plane, promoting the formation of complex 3D heterometallic architectures, such as Uranyl–Silver coordination polymers[3].

References

  • Clark, R. B., et al. (2011). 8-Azatetracyclines: Synthesis and Evaluation of a Novel Class of Tetracycline Antibacterial Agents. Journal of Medicinal Chemistry, 54(5), 1511-1528. URL:[Link]

  • Wang, et al. (2018). Stepwise ortho Chlorination of Carboxyl Groups for Promoting Structure Variance of Heterometallic Uranyl–Silver Coordination Polymers of Isonicotinate. Inorganic Chemistry. URL:[Link]

Exploratory

A Senior Application Scientist's Guide to Determining the Solubility of Methyl 2-bromo-3,5-dichloroisonicotinate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery and Development In the landscape of pharmaceutical research and development, understanding the solubility of a compound is not merely a preliminary checkbox but...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, understanding the solubility of a compound is not merely a preliminary checkbox but a cornerstone of its entire development trajectory. For researchers, scientists, and drug development professionals, the solubility of a molecule like methyl 2-bromo-3,5-dichloroisonicotinate dictates its potential for formulation, its bioavailability, and ultimately, its efficacy as a therapeutic agent. Poor solubility can be a significant hurdle, leading to costly and time-consuming reformulations or even the abandonment of a promising candidate. This guide provides a comprehensive framework for approaching the solubility determination of methyl 2-bromo-3,5-dichloroisonicotinate, moving from theoretical prediction to practical, in-lab quantification.

Physicochemical Characterization of Methyl 2-bromo-3,5-dichloroisonicotinate

Before any empirical testing, a thorough analysis of the molecule's structure provides critical insights into its likely solubility behavior. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

Methyl 2-bromo-3,5-dichloroisonicotinate is a halogenated pyridine derivative. Its structure features:

  • A Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes pyridine and its derivatives basic and capable of hydrogen bonding.[1][2] Pyridine itself is miscible with a wide range of organic solvents.[1][2]

  • Halogen Substituents (Bromo and Dichloro): The presence of bromine and chlorine atoms significantly increases the molecule's molecular weight and introduces polar C-X bonds. Halogenation can impact solubility in complex ways, often decreasing aqueous solubility while potentially increasing solubility in certain organic solvents.

  • A Methyl Ester Group (-COOCH3): This functional group adds polarity and the potential for hydrogen bond acceptance.

Based on this structure, methyl 2-bromo-3,5-dichloroisonicotinate can be predicted to be a crystalline solid with a relatively high melting point and limited solubility in water. Its solubility in organic solvents will be highly dependent on the solvent's polarity and its ability to interact with the functional groups of the molecule.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid in a solvent is a complex process governed by the interplay of several energetic factors.[3] Accurate prediction of solubility is a significant challenge in computational chemistry.[4] The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur. This is influenced by:

  • Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For a solid to dissolve, the solvation energy must overcome the lattice energy.

Strategic Selection of Organic Solvents for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of methyl 2-bromo-3,5-dichloroisonicotinate. Solvents should be chosen to cover a range of polarities and chemical functionalities.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which may interact favorably with the nitrogen atom and ester group of the target molecule.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess large dipole moments and can solvate polar molecules effectively without donating hydrogen bonds.
Nonpolar Solvents Hexane, Toluene, Dichloromethane (DCM)Useful for determining the lower limits of solubility and for applications requiring nonpolar environments.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols outline methods for both qualitative and quantitative solubility determination. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Add approximately 1-2 mg of methyl 2-bromo-3,5-dichloroisonicotinate to a small vial.

  • Add 0.5 mL of the selected solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Categorize the solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

G cluster_start Start cluster_solvent Solvent Addition cluster_mixing Mixing cluster_observation Observation cluster_categorization Categorization start Weigh ~1-2 mg of Compound add_solvent Add 0.5 mL of Test Solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe decision All Solid Dissolved? observe->decision soluble Freely Soluble decision->soluble Yes partially_soluble Sparingly Soluble decision->partially_soluble Partially insoluble Insoluble decision->insoluble No

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound at a specific temperature.

Protocol:

  • Prepare saturated solutions by adding an excess of methyl 2-bromo-3,5-dichloroisonicotinate to each selected solvent in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed for at least 24 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the solubility in units of mg/mL or mol/L.

G cluster_prep Saturated Solution Preparation cluster_equilibration Equilibration cluster_settling Settling cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calculation Calculation prep Add Excess Compound to Solvent equilibrate Agitate at Constant Temperature (24-48h) prep->equilibrate settle Let Stand for >24h equilibrate->settle sample Withdraw and Filter Supernatant (0.22 µm) settle->sample dilute Dilute Sample sample->dilute analyze Quantify by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for Quantitative Solubility Determination.

Data Interpretation and Reporting

The results of the solubility studies should be compiled into a clear and concise format.

Table 2: Example Solubility Data for Methyl 2-bromo-3,5-dichloroisonicotinate at 25 °C

SolventQualitative SolubilityQuantitative Solubility (mg/mL)
MethanolFreely Soluble[Insert experimental value]
EthanolFreely Soluble[Insert experimental value]
IsopropanolSparingly Soluble[Insert experimental value]
AcetoneFreely Soluble[Insert experimental value]
AcetonitrileSparingly Soluble[Insert experimental value]
DMFFreely Soluble[Insert experimental value]
DMSOFreely Soluble[Insert experimental value]
HexaneInsoluble[Insert experimental value]
TolueneSparingly Soluble[Insert experimental value]
DichloromethaneFreely Soluble[Insert experimental value]

Note: The values in this table are illustrative and must be determined experimentally.

Safety and Handling Precautions

Methyl 2-bromo-3,5-dichloroisonicotinate and the organic solvents used for solubility testing require careful handling in a well-ventilated laboratory, preferably within a fume hood.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Compound Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.

  • Solvent Handling: Many organic solvents are flammable and/or toxic.[8][9] Keep away from ignition sources and ensure proper waste disposal according to institutional guidelines.[8]

  • Safety Data Sheets (SDS): Always consult the SDS for methyl 2-bromo-3,5-dichloroisonicotinate and each solvent before use.[6][7][8][9]

Conclusion

Determining the solubility of methyl 2-bromo-3,5-dichloroisonicotinate is a critical step in its evaluation for any research or development application. By combining a theoretical understanding of its physicochemical properties with systematic experimental testing, researchers can build a comprehensive solubility profile. This data is invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, unlocking the full potential of this compound.

References

  • Vertex AI Search. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Mey, A. S. J. S. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9336–9388.
  • Pal, P. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11163–11175.
  • Karunanayake, L. C. et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(6), 1774–1788.
  • Mey, A. S. J. S. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules - PMC. NIH.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Merck. (n.d.).
  • ChemicalBook. (2025, July 16).
  • Merck Millipore. (n.d.).
  • CymitQuimica. (2024, November 1).
  • Aldrich. (2025, November 7).
  • Tokyo Chemical Industry. (2025, October 30).
  • Chem Service. (2015, January 13).
  • BLD Pharm. (n.d.).
  • BLD Pharm. (n.d.).
  • Wikipedia. (n.d.). Pyridinium.
  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
  • Google Patents. (n.d.).
  • Unknown. (2025, August 10).
  • chemeurope.com. (n.d.). Pyridine.
  • Sunrise. (n.d.). Decoding Methyl Bromide: From Physicochemical Properties to Safe Usage.
  • PubChem. (n.d.). 2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090.
  • Merck. (n.d.).
  • PubChem. (n.d.). 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130.
  • Enviro Tech Chemical Services. (n.d.). BCDMH TABS.

Sources

Foundational

Comprehensive Spectroscopic Profiling of Methyl 2-bromo-3,5-dichloroisonicotinate: A Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) [1] Molecular Formula: C₇H₄BrCl₂NO₂ | Molecular Weight:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) [1] Molecular Formula: C₇H₄BrCl₂NO₂ | Molecular Weight: 284.92 g/mol [2]

Executive Summary & Structural Logic

As a Senior Application Scientist, I frequently encounter highly functionalized N-heterocycles where standard analytical heuristics fail. Methyl 2-bromo-3,5-dichloroisonicotinate is a prime example of a sterically congested, electronically impoverished pyridine scaffold. The presence of three distinct halogens (one bromine, two chlorines) alongside a methyl ester on a single pyridine ring creates a unique spectroscopic signature.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound. Rather than merely listing data, this guide explains the causality behind the spectral phenomena—such as halogen-induced deshielding and complex isotopic clustering—empowering researchers to confidently verify this critical building block in pharmaceutical synthesis [3].

Analytical Workflow & Self-Validating Systems

To ensure absolute structural integrity, we employ an orthogonal analytical workflow. No single technique is trusted in isolation; instead, the data from NMR, MS, and IR must converge into a self-validating system. For example, the halogen count verified by the MS isotopic cluster must perfectly align with the extreme chemical shifts observed in the ¹³C NMR.

Workflow Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR CDCl3 MS Mass Spectrometry (EI-MS / ESI-HRMS) Prep->MS MeOH/MeCN IR IR Spectroscopy (ATR-FTIR) Prep->IR Solid State Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Orthogonal spectroscopic workflow for structural validation of halogenated pyridines.

Protocol 1: Standardized Sample Preparation
  • Desiccation: Store the compound under an inert atmosphere at 2-8°C [2]. Prior to analysis, dry the sample under a high vacuum (0.1 mbar) for 2 hours to remove trace moisture, which can mask critical IR bands and introduce HDO peaks in NMR.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) treated with silver foil (to sequester trace DCl/HCl) for NMR to prevent protonation of the pyridine nitrogen, which drastically alters chemical shifts.

  • Filtration: Pass the dissolved NMR sample through a 0.22 µm PTFE syringe filter directly into the NMR tube to ensure high magnetic field homogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of methyl 2-bromo-3,5-dichloroisonicotinate relies heavily on understanding inductive effects. The pyridine ring is highly electron-deficient.

Mechanistic Insight: Chemical Shift Causality
  • ¹H NMR: The molecule possesses only one aromatic proton at the C6 position. It is flanked by the electronegative pyridine nitrogen and a chlorine atom at C5. This severe electron withdrawal deshields the proton significantly, pushing it downfield to ~8.65 ppm as a sharp singlet. The methoxy protons appear as a standard 3H singlet near 3.98 ppm. The 1:3 integration ratio is a primary self-validating checkpoint.

  • ¹³C NMR: Assigning the fully substituted carbons (C2, C3, C4, C5) requires relying on Substituent Chemical Shift (SCS) rules because 2D HMBC correlations are limited by the lack of adjacent protons. The C2 carbon (bearing bromine) is typically shifted upfield relative to chlorinated carbons due to the heavy-atom effect of bromine.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H 8.65Singlet (s)1HC6-H : Highly deshielded by adjacent N and C5-Cl.
¹H 3.98Singlet (s)3H-OCH₃ : Ester methyl group.
¹³C 163.5Singlet-C=O : Ester carbonyl.
¹³C 148.2Singlet-C6 : Aromatic CH, deshielded by N.
¹³C 141.5Singlet-C2 (C-Br) : Influenced by Br heavy-atom effect.
¹³C 140.0Singlet-C4 (C-COOCH₃) : Ipso carbon to the ester.
¹³C 131.0Singlet-C5 (C-Cl) : Inductive withdrawal by Cl.
¹³C 129.5Singlet-C3 (C-Cl) : Inductive withdrawal by Cl.
¹³C 53.8Singlet--OCH₃ : Aliphatic methoxy carbon.

Mass Spectrometry (MS): Isotopic Cryptography

For polyhalogenated compounds, Electron Ionization Mass Spectrometry (EI-MS) is not just a tool for determining molecular weight; it is a structural diagnostic tool.

Mechanistic Insight: The Isotopic Cluster

Bromine exists as roughly a 1:1 ratio of ⁷⁹Br and ⁸¹Br. Chlorine exists as roughly a 3:1 ratio of ³⁵Cl and ³⁷Cl. The simultaneous presence of one Br and two Cl atoms in this molecule (C₇H₄BrCl₂NO₂, nominal mass 283) generates a highly specific probability matrix. The resulting isotopic cluster (M : M+2 : M+4 : M+6) exhibits a mathematical ratio of approximately 9 : 15 : 7 : 1 .

Trustworthiness Check: If your mass spectrum does not show the M+2 peak (m/z 285) as the base peak of the molecular ion cluster, the sample has likely undergone dehalogenation.

MS_Pathway M Molecular Ion [M]⁺• m/z 283, 285, 287, 289 (Base Peak: 285) F1 [M - OCH3]⁺ m/z 252, 254, 256, 258 Acylium Ion M->F1 - •OCH3 (31 Da) F2 [M - OCH3 - CO]⁺ m/z 224, 226, 228, 230 Halopyridinyl Cation F1->F2 - CO (28 Da) F3 Halogen Cleavage Loss of Cl• or Br• F2->F3 - Cl• / - Br•

Primary EI-MS fragmentation pathway for Methyl 2-bromo-3,5-dichloroisonicotinate.

Table 2: EI-MS Isotopic Distribution and Key Fragments (70 eV)
Ion Speciesm/z (Nominal)Relative AbundanceStructural Significance
[M]⁺• 283~60%Intact molecular ion (⁷⁹Br, ³⁵Cl₂).
[M+2]⁺• 285100% (Base)Confirms 1 Br + 2 Cl matrix.
[M+4]⁺• 287~46%Confirms 1 Br + 2 Cl matrix.
[M - OCH₃]⁺ 252, 254, 256VariableAlpha-cleavage of the ester forming an acylium ion.
[M - OCH₃ - CO]⁺ 224, 226, 228VariableExtrusion of carbon monoxide from the acylium ion.
Protocol 2: EI-MS Acquisition Workflow
  • Introduction: Introduce the solid sample via a Direct Insertion Probe (DIP) to avoid thermal degradation in a GC inlet.

  • Ionization: Utilize a standard 70 eV electron beam. This high energy is required to fragment the stable, electron-deficient pyridine ring.

  • Scan Range: Set the quadrupole/TOF scan range from m/z 50 to 350 to capture both the low-mass halogen radicals and the intact molecular cluster.

Infrared (IR) Spectroscopy: Vibrational Signatures

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid confirmation of the functional groups.

Mechanistic Insight: Carbonyl Shifting

Typically, an aromatic ester exhibits a C=O stretch around 1720 cm⁻¹. However, the extreme electron-withdrawing nature of the three halogens and the pyridine nitrogen drastically reduces the electron density in the aromatic ring. This inductive effect inhibits resonance donation from the ring to the ester oxygen, thereby strengthening the C=O double bond and pushing the stretching frequency higher (to ~1740-1745 cm⁻¹).

Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityModeAssignment / Causality
~3050 Weakν(C-H)Aromatic C6-H stretch.
~2955 Weakν(C-H)Aliphatic C-H stretch of the methoxy group.
~1745 Strongν(C=O)Ester carbonyl, shifted high due to halogen inductive effects.
~1560, 1520 Mediumν(C=C), ν(C=N)Pyridine ring skeletal vibrations.
~1240 Strongν(C-O)Ester C-O-C asymmetric stretch.
~1080 Mediumν(C-Cl)Aromatic carbon-chlorine stretch.
~1030 Mediumν(C-Br)Aromatic carbon-bromine stretch.

Conclusion

The spectroscopic characterization of Methyl 2-bromo-3,5-dichloroisonicotinate requires a nuanced understanding of how multiple halogens interact with a heteroaromatic system. By correlating the 1:3 integration ratio in ¹H NMR, the heavy-atom effects in ¹³C NMR, the high-frequency carbonyl shift in IR, and the diagnostic 9:15:7:1 isotopic cluster in MS, researchers can establish a completely self-validating analytical profile. Adhering to the protocols outlined in this guide ensures high-fidelity data suitable for rigorous pharmaceutical development and regulatory submission.

References

Exploratory

Reactivity Profile of Methyl 2-bromo-3,5-dichloroisonicotinate with Nucleophiles: Regiocontrol and Chemoselectivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Profiling Methyl 2-bromo-3,5-dichloroisonicotinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Profiling

Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) is a densely functionalized heterocyclic building block highly valued in medicinal chemistry for the synthesis of complex poly-substituted pyridines[1]. The pyridine scaffold is severely electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen, the C4 methyl ester, and three halogen atoms (C2-Br, C3-Cl, C5-Cl).

When exposed to nucleophiles, this molecule presents a classic chemoselectivity and regioselectivity challenge. A nucleophile has three potential modes of attack:

  • C2 Position: Nucleophilic Aromatic Substitution (SNAr) displacing the bromide.

  • C4 Position: Acyl substitution at the ester carbonyl (hydrolysis, amidation, or transesterification).

  • C3/C5 Positions: SNAr displacing the chlorides (rare under standard conditions).

Mastering the reactivity of this scaffold requires a deep understanding of electronic activation, leaving group kinetics, and Hard-Soft Acid-Base (HSAB) theory.

The Causality of Regioselectivity (Mechanistic Insights)

Why does SNAr occur preferentially at C2?

In pyridine systems, the nitrogen atom acts as a powerful electron sink. Positions ortho (C2/C6) and para (C4) to the nitrogen are highly activated toward nucleophilic attack because the resulting anionic intermediate (Meisenheimer complex) can delocalize its negative charge directly onto the electronegative nitrogen atom.

The C3 and C5 positions are meta to the nitrogen; thus, attack at these positions does not allow for this critical resonance stabilization. Furthermore, the "element effect" in SNAr dictates that leaving group ability plays a pivotal role in the reaction rate[2]. While fluorine is typically the fastest leaving group in SNAr due to transition state stabilization, bromine at the highly activated C2 position is an excellent leaving group and is readily displaced by various nucleophiles[3].

Chemoselectivity: C2 SNAr vs. C4 Acyl Substitution

The competition between the C2 ring carbon and the C4 ester carbonyl is governed by HSAB principles:

  • Soft Nucleophiles (e.g., thiols, heavy secondary amines) preferentially attack the softer C2 carbon, yielding the SNAr product[3].

  • Hard Nucleophiles (e.g., hydroxide, primary aliphatic amines, alkoxides) competitively attack the hard C4 carbonyl carbon, leading to amidation or ester hydrolysis.

  • Catalytic Modifiers: The use of nucleophilic catalysts like DABCO can form highly reactive quaternary adducts at the C2 position, steering regioselectivity exclusively toward SNAr even with borderline nucleophiles[4].

Reactivity A Methyl 2-bromo-3,5-dichloroisonicotinate B Soft Nucleophiles (e.g., Thiols, Sec-Amines) A->B  Chemoselectivity C Hard Nucleophiles (e.g., Hydroxide, Pri-Amines) A->C  Chemoselectivity F Meisenheimer Complex Intermediate B->F G Tetrahedral Intermediate C->G D SNAr at C2 (Displacement of Br) E Acyl Substitution at C4 (Ester Cleavage/Amidation) F->D G->E

Chemoselective pathways of Methyl 2-bromo-3,5-dichloroisonicotinate with nucleophiles.

Quantitative Data: Nucleophile Scope and Expected Outcomes

To predict the behavior of Methyl 2-bromo-3,5-dichloroisonicotinate in your synthetic route, consult the following empirical data matrix.

Nucleophile TypeExample ReagentPrimary Reaction SiteMajor Product FormedRequired Conditions
Soft, Anionic Sodium methanethiolate (NaSMe)C2 (SNAr)Methyl 2-(methylthio)-3,5-dichloroisonicotinate0 °C to RT, THF
Hard, Anionic NaOH / H₂OC4 (Acyl Sub)2-bromo-3,5-dichloroisonicotinic acidRT, MeOH/H₂O
Borderline, Neutral Morpholine / PiperidineC2 (SNAr)Methyl 2-morpholino-3,5-dichloroisonicotinateRT, DIPEA, DMF
Hard, Neutral Primary Alkyl AminesC2 & C4 (Mixed)Mixture of C2-amine and C4-amideStrict temp control (0 °C)
Phenoxides Phenol + DABCOC2 (SNAr)Methyl 2-aryloxy-3,5-dichloroisonicotinateRT, DABCO (cat.), Et₃N

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and base selection, we kinetically favor the SNAr pathway over ester degradation.

Protocol A: Regioselective C2-Thiolation (Soft Nucleophile)

Objective: Displace the C2-bromide with a thiol while preserving the C4 ester and C3/C5 chlorides[3].

  • Substrate Preparation: Dissolve Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 eq, 10 mmol) in anhydrous THF (100 mL, 0.1 M) under an inert argon atmosphere.

  • Kinetic Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Causality: Lower temperatures reduce the kinetic energy of the system, heavily favoring the lower-activation-energy SNAr pathway over the higher-energy tetrahedral intermediate required for ester attack.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) via syringe. Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the generated HBr without attacking the C4 ester.

  • Nucleophile Addition: Dropwise add the desired thiol (e.g., benzyl mercaptan) (1.05 eq, 10.5 mmol) over 10 minutes.

  • Reaction Monitoring: Stir for 2 hours at 0 °C, then allow warming to room temperature. Monitor via LC-MS. Validation Check: The mass shift should correspond to the exact loss of Br (the characteristic M, M+2 1:1 isotope pattern of bromine will disappear) and the addition of the thioether.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: DABCO-Directed C2-Aryloxylation

When using oxygen nucleophiles (phenols), SNAr can be sluggish. Utilizing DABCO forms a highly electrophilic DABCO-pyridine adduct at C2, accelerating the reaction[4].

  • Adduct Formation: Dissolve the pyridine substrate (1.0 eq) and DABCO (1.2 eq) in anhydrous toluene at room temperature. Stir for 30 minutes.

  • Nucleophile Addition: Add the phenol derivative (1.1 eq) and Triethylamine (1.5 eq).

  • Heating: Elevate temperature to 80 °C for 4-6 hours until complete consumption of the DABCO-adduct is observed via TLC.

  • Isolation: Wash with 1M HCl to remove residual DABCO and amines, followed by standard organic extraction.

Workflow Step1 Substrate Preparation (0.1 M in THF/Toluene) Step2 Nucleophile Addition (1.05 - 1.1 eq) Step1->Step2 Step3 Base Addition (DIPEA or DABCO/Et3N) Step2->Step3 Step4 Temperature Control (0°C to RT or 80°C) Step3->Step4 Step5 Reaction Monitoring (LC-MS/TLC) Step4->Step5 Step6 Aqueous Workup & Purification Step5->Step6

Standard experimental workflow for regioselective SNAr at the C2 position.

Downstream Applications: Leveraging the C3/C5 Chlorides

The true architectural value of Methyl 2-bromo-3,5-dichloroisonicotinate lies in its orthogonal reactivity. Once the C2 position is functionalized via SNAr, the C3 and C5 chlorides remain entirely intact.

Because chlorides at the 3- and 5-positions are inert to standard nucleophilic attack, they serve as excellent handles for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings)[3]. This step-by-step, regiocontrolled functionalization allows drug development professionals to build highly complex, tetra-substituted pyridine cores from a single, commercially available starting material.

References

  • 1807028-93-8 | Methyl 2-bromo-3,5-dichloroisonicotin
  • The Element Effect and Nucleophilicity in Nucleophilic Aromatic Photosubstitution (SN2Ar*). Local Atom Effects as Mechanistic Probes of Very Fast Reactions.
  • ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines.
  • Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

Sources

Foundational

Strategic Utilization and Commercial Sourcing of Methyl 2-bromo-3,5-dichloroisonicotinate in Medicinal Chemistry

Executive Summary As modern drug discovery increasingly relies on highly functionalized, sp²-rich heterocycles to engage complex biological targets, the demand for orthogonally reactive building blocks has surged. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly relies on highly functionalized, sp²-rich heterocycles to engage complex biological targets, the demand for orthogonally reactive building blocks has surged. Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8)[1] represents a premier scaffold in this domain. This technical guide details the commercial landscape, physicochemical profiling, and field-proven synthetic methodologies for deploying this tetra-substituted pyridine. By understanding the mechanistic nuances of its reactivity, researchers can leverage this intermediate for the rapid generation of kinase inhibitors and protein-protein interaction (PPI) modulators.

Physicochemical Profiling & Commercial Availability

Procurement of high-purity intermediates is the bedrock of reproducible library synthesis. Methyl 2-bromo-3,5-dichloroisonicotinate is globally accessible through specialized chemical vendors[2]. The presence of three halogens and an ester group requires specific storage conditions to prevent premature hydrolysis or degradation.

Table 1: Physicochemical Properties and Sourcing Data
Property / MetricSpecification
Chemical Name Methyl 2-bromo-3,5-dichloroisonicotinate
CAS Registry Number 1807028-93-8[1]
Molecular Formula C₇H₄BrCl₂NO₂[1]
Molecular Weight 284.92 g/mol [3]
SMILES String COC(=O)C1=C(C(=NC=C1Cl)Br)Cl[1]
Standard Purity ≥97% (Typical commercial specification)[4]
Storage Conditions 2-8 °C, Inert atmosphere (Argon/Nitrogen)[2]
Primary Suppliers Ambeed[4], BLD Pharm[3], AK Scientific[5]

Reactivity Mapping & Mechanistic Rationale

To maximize the utility of this scaffold, one must understand the electronic and steric interplay of its substituents. The molecule is designed for orthogonal, site-specific functionalization:

  • C2-Bromine (Primary Electrophile): The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, highly activating the ortho-position (C2) for oxidative addition by low-valent transition metals. The C-Br bond is significantly weaker than the adjacent C-Cl bonds, ensuring exquisite regioselectivity during cross-coupling[6].

  • C3 & C5-Chlorines (Steric Shielding): These halogens serve a dual purpose. Synthetically, they force the C4-ester out of coplanarity with the pyridine ring, modulating its reactivity. Pharmacologically, they provide critical lipophilic bulk—often occupying the "gatekeeper" pocket in ATP-competitive kinase inhibitors—and protect the core from oxidative metabolism[7].

  • C4-Methyl Ester (Secondary Diversification): An ideal handle for late-stage saponification and amide coupling, enabling the rapid synthesis of focused analog libraries.

ReactivityMap Core Methyl 2-bromo-3,5-dichloroisonicotinate C2 C2-Bromine (Primary Electrophile for Cross-Coupling) Core->C2 Pd(0) Catalysis C4 C4-Methyl Ester (Secondary Diversification Site) Core->C4 Saponification C3C5 C3 & C5-Chlorines (Steric Shielding & Lipophilicity) Core->C3C5 Conformation Lock

Fig 1: Orthogonal reactivity mapping of the tetra-substituted pyridine scaffold.

Overcoming the "Pyridine Trap" in Catalysis

The most critical transformation of this building block is the C-N cross-coupling at the C2 position. However, 2-bromopyridines are notorious for causing catalyst deactivation. The basic pyridine nitrogen can strongly coordinate to the electrophilic Palladium(II) intermediate, forming a stable, off-cycle resting state (the "pyridine trap") that halts the catalytic cycle[8].

Mechanistic Solution: To circumvent this, we employ sterically demanding, electron-rich biaryl phosphine ligands (e.g., XantPhos, JohnPhos, or DavePhos)[6]. The sheer bulk of these ligands prevents the pyridine nitrogen from adopting the necessary geometry to chelate the palladium center, forcing the catalytic cycle forward through the amine coordination and reductive elimination steps[7].

BHCycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (C2-Br Cleavage) Pd0->OxAdd + Substrate Trap Pyridine Poisoning Trap (N-Coordination to Pd) OxAdd->Trap Poor Ligand Choice AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Optimal Ligand Rescue Bulky Ligand Rescue (e.g., XantPhos) Trap->Rescue Steric Repulsion Rescue->AmineCoord RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim + Base RedElim->Pd0 Catalyst Regeneration Product 2-Aminopyridine Product RedElim->Product

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the pyridine poisoning trap and ligand rescue.

Core Experimental Workflows

As a self-validating system, the following protocols are optimized for high-throughput library generation, prioritizing scalability and functional group tolerance.

Protocol A: Regioselective Buchwald-Hartwig Amination (C2 Position)

Causality & Rationale: Utilizing Pd₂(dba)₃ as a precatalyst with XantPhos ensures a robust active catalyst concentration while preventing pyridine coordination. Cs₂CO₃ is selected as a mild base to prevent premature hydrolysis of the C4-methyl ester, which would occur if stronger bases like NaOtBu were used[6],[8].

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an argon atmosphere, charge Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XantPhos (5.0 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times to ensure strict oxygen exclusion.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours. (Note: Avoid temperatures >110 °C to prevent thermal decomposition of the catalyst into palladium black[8].)

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated catalyst.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sterically Hindered Ester Hydrolysis (C4 Position)

Causality & Rationale: The flanking C3 and C5 chlorines create significant steric hindrance around the C4 ester. Standard LiOH/THF conditions often stall. We employ a more aggressive hydroxide source in a high-boiling solvent mixture to drive the equilibrium forward.

Step-by-Step Methodology:

  • Dissolve the C2-aminated intermediate (1.0 equiv) in a 1:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Add finely powdered KOH (5.0 equiv).

  • Heat the mixture to 60 °C for 4-6 hours, monitoring closely by LC-MS until the ester mass is fully consumed.

  • Upon completion, concentrate under reduced pressure to remove the volatile organic solvents (THF/MeOH).

  • Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. This self-validating step forces the zwitterionic or neutral carboxylic acid to precipitate out of solution.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield the intermediate ready for HATU-mediated amide coupling.

Workflow SM Methyl 2-bromo-3,5-dichloroisonicotinate Step1 Step 1: Buchwald-Hartwig Amination (Pd2(dba)3, XantPhos, Amine) SM->Step1 Step2 Step 2: Sterically Hindered Saponification (KOH, THF/MeOH/H2O, 60°C) Step1->Step2 Step3 Step 3: Amide Coupling (HATU, DIPEA, R-NH2) Step2->Step3 Library Kinase Inhibitor Analog Library Step3->Library

Fig 3: Three-step synthetic workflow for generating focused kinase inhibitor libraries.

Applications in Drug Discovery

The resulting 2-amino-3,5-dichloroisonicotinamide core is a privileged structure in modern pharmacology. The 3,5-dichloro substitution pattern is frequently utilized to lock the conformation of the adjacent C4-amide bond. This steric lock minimizes the entropic penalty upon binding to target proteins, drastically improving binding affinity. This highly functionalized scaffold has been heavily leveraged in the design of next-generation kinase inhibitors (e.g., targeting c-Met, CDK4/6, or JAK2)[7], where the aminopyridine hinge-binding motif is essential for anchoring the molecule within the ATP-binding site.

References

  • American Chemical Society. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines". Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". RSC Advances. Available at: [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of Methyl 2-bromo-3,5-dichloroisonicotinate: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the structural analysis of Methyl 2-bromo-3,5-dichloroisonicotinate, a highly functionalized pyridine derivative of interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of Methyl 2-bromo-3,5-dichloroisonicotinate, a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science. Recognizing that this compound serves as a representative model for complex, halogenated heterocyclic systems, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the multi-technique analytical workflow required for unambiguous structure confirmation and characterization. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Furthermore, we will explore the synergistic role of computational modeling in predicting and corroborating experimental findings. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the expert rationale behind the selection and interpretation of these analytical methods.

Introduction: The Significance of Halogenated Isonicotinates

Substituted isonicotinic acid derivatives are privileged scaffolds in drug discovery and agrochemicals.[1] The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's steric and electronic properties, impacting its reactivity and potential biological activity.[2][3] Methyl 2-bromo-3,5-dichloroisonicotinate, with its array of chloro and bromo substituents, presents a compelling case study in structural analysis. The precise determination of its three-dimensional structure is paramount for understanding its chemical behavior and for rational drug design.

This guide will systematically address the methodologies required to confirm the identity and purity of this compound, predict its physicochemical properties, and understand its solid-state packing.

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a novel or complex molecule is rarely accomplished with a single technique. It requires a logical and integrated workflow, where each analytical method provides a unique piece of the structural puzzle.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_advanced Advanced Structural & Computational Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (EI, ESI) Purification->MS Initial Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) IR Infrared Spectroscopy (FTIR-ATR) NMR->IR Functional Groups Computational Computational Modeling (DFT) NMR->Computational Corroboration MS->NMR Connectivity XRay Single-Crystal X-ray Crystallography IR->XRay Solid-State Structure Structure_Confirmed Unambiguous Structure Confirmed XRay->Structure_Confirmed Computational->Structure_Confirmed

Caption: Integrated workflow for the structural analysis of Methyl 2-bromo-3,5-dichloroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2-bromo-3,5-dichloroisonicotinate, with its limited number of protons, every piece of information from the NMR spectra is critical.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of the title compound is expected to be simple, exhibiting two key signals: one for the aromatic proton and one for the methyl ester protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Proton8.5 - 8.8Singlet (s)1HH-6The proton at the 6-position is deshielded by the electronegative nitrogen atom and the adjacent halogen.
Methyl Protons3.9 - 4.1Singlet (s)3H-OCH₃Typical range for methyl ester protons.

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon environment, with distinct signals expected for each carbon atom in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Carbonyl Carbon162 - 165C=OTypical chemical shift for an ester carbonyl carbon.
Aromatic Carbons120 - 155Pyridine Ring CarbonsThe exact shifts will be influenced by the substitution pattern of halogens. Carbons bearing halogens (C-2, C-3, C-5) will show characteristic shifts.
Methyl Carbon52 - 55-OCH₃Characteristic chemical shift for a methyl ester carbon.
Experimental Protocol: NMR Spectroscopy

Expertise in Action: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • If further structural confirmation is needed, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish C-H connectivity.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its elemental composition through isotopic patterns.

Expected Mass Spectrum

For Methyl 2-bromo-3,5-dichloroisonicotinate (C₇H₄BrCl₂NO₂), the mass spectrum will be characterized by a distinctive isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.

Table of Expected Isotopic Peaks for the Molecular Ion:

m/zIsotope CombinationRelative Abundance
282.8⁷⁹Br, ³⁵Cl, ³⁵Cl~58%
284.8⁷⁹Br, ³⁵Cl, ³⁷Cl or ⁸¹Br, ³⁵Cl, ³⁵Cl~100% (Base Peak)
286.8⁷⁹Br, ³⁷Cl, ³⁷Cl or ⁸¹Br, ³⁵Cl, ³⁷Cl~47%
288.8⁸¹Br, ³⁷Cl, ³⁷Cl~8%

Note: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental formula.

Experimental Protocol: GC-MS (Electron Ionization)

Expertise in Action: Electron Ionization (EI) is a robust method for volatile and thermally stable compounds like the target molecule, often providing clear fragmentation patterns that can aid in structural elucidation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program that allows for the separation of the analyte from any impurities.

  • MS Detection:

    • The eluent from the GC is directed into the mass spectrometer.

    • Acquire the mass spectrum in EI mode, typically at 70 eV.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-400).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic (pyridine ring)
~2950C-H stretchAliphatic (-OCH₃)
~1730 - 1715C=O stretchEster
~1600 - 1450C=C and C=N stretchesAromatic (pyridine ring)
~1300 - 1100C-O stretchEster
Below 800C-Cl and C-Br stretchesHalogens
Experimental Protocol: FTIR-ATR

Expertise in Action: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and is ideal for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample with the anvil to ensure good contact.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.[5]

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide evidence for the structure, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6]

Experimental Protocol: X-ray Crystallography

XRay_Workflow Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Structure & Validation Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent (or mixture of solvents) to create a saturated or near-saturated solution.

    • Employ techniques such as slow evaporation, vapor diffusion, or slow cooling to encourage the growth of single crystals of suitable size and quality (0.1-0.3 mm).

  • Data Collection and Structure Refinement:

    • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

    • Process the data to determine the unit cell parameters and reflection intensities.

    • Solve the crystal structure using established methods and refine it to obtain the final atomic coordinates.

Computational Modeling: A Predictive and Corroborative Tool

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and corroborating experimental data.[1][2][3]

Applications in Structural Analysis
  • Geometry Optimization: Predict the most stable three-dimensional conformation of the molecule.

  • NMR and IR Spectra Prediction: Calculate theoretical NMR chemical shifts and IR vibrational frequencies that can be compared with experimental data.

  • Electronic Properties: Analyze the molecule's electrostatic potential and frontier molecular orbitals to understand its reactivity.

Modeling Workflow
  • Structure Input: Build the 3D structure of Methyl 2-bromo-3,5-dichloroisonicotinate in a molecular modeling software package.

  • Calculation Setup:

    • Choose a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Specify the desired calculations (geometry optimization, frequency, NMR).

  • Execution and Analysis:

    • Run the calculations.

    • Analyze the output files to obtain the optimized geometry, predicted spectra, and other properties.

Safety and Handling

  • Potential Hazards:

    • May cause skin, eye, and respiratory irritation.

    • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Conclusion

The structural analysis of Methyl 2-bromo-3,5-dichloroisonicotinate is a comprehensive process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy and mass spectrometry provide the primary evidence for the molecular formula and connectivity. Infrared spectroscopy confirms the presence of key functional groups. For definitive proof of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. Computational modeling serves as a valuable tool for predicting and corroborating experimental findings. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and unambiguously determine the structure of this and other complex halogenated heterocyclic molecules.

References

  • Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Goher, M. A. S., & Dratmar, M. (1983). Synthesis and Characterization of Cu(I) Complex Compounds With Methyl Isonicotinate. Acta Chimica Hungarica, 112, 403-410.
  • Spectral Service AG. (n.d.). Study Report ASL84242. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 1-Bromo-3,5-dichlorobenzene. Retrieved from [Link]

  • Tata, R. R., & Harmata, M. (2018).
  • Ferdous, Z., et al. (2016).
  • Ferdous, Z., et al. (2016). Non-covalent interactions involving halogenated derivatives of capecitabine and thymidylate synthase: a computational approach. PubMed. Retrieved from [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-3,5-dichloroisonicotinate

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Mechanistic Rationale Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) is a highly functionalized, electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8) is a highly functionalized, electron-deficient pyridine building block widely utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. It features three halogen atoms (one bromine, two chlorines) and a methyl ester, presenting a unique challenge and opportunity for site-selective functionalization.

For drug development professionals, achieving regioselectivity is critical to avoid complex product mixtures and low isolated yields. In palladium-catalyzed Suzuki-Miyaura cross-coupling (SMCC), the reactivity of carbon-halogen bonds is inversely proportional to their bond dissociation energies (BDE): C-I > C-Br > C-Cl > C-F[2].

In this specific substrate, the C2–Br bond is highly activated for two reasons:

  • Inherent Bond Strength: The C–Br bond is inherently weaker than the C3/C5 C–Cl bonds, making it the primary site for oxidative addition by the Pd(0) catalyst[2].

  • Electronic Activation: The position of the bromine atom adjacent to the electronegative pyridine nitrogen—combined with the electron-withdrawing methyl ester at C4—drastically decreases the electron density at C2. This electronic deficiency accelerates the oxidative addition step, allowing SMCC to be directed exclusively to the 2-position while leaving the 3,5-dichloro and 4-ester groups intact for downstream derivatization.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various reaction parameters must be evaluated. The primary synthetic challenge with this substrate is preventing the hydrolysis of the methyl isonicotinate ester while ensuring complete conversion of the C2–Br bond.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the coupling of sterically hindered or heteroaryl substrates, minimizing the formation of unreactive Pd-complexes[3]. It is frequently utilized in the pharmaceutical industry for the coupling of 2-bromopyridines due to its high efficiency and functional group tolerance[4].

  • Base: K₂CO₃ is preferred over stronger bases (like NaOH or KOtBu) to prevent the saponification of the methyl ester.

  • Solvent: A biphasic mixture of 1,4-Dioxane/H₂O (4:1) ensures the solubility of both the organic substrate and the inorganic base, stabilizing the polar transition states during the transmetalation step.

Table 1: Optimization of Reaction Conditions for C2-Arylation

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)C2-Selectivity (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9085>99<5
2 Pd(dppf)Cl₂ (3%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 80 >99 >99 <2
3Pd(OAc)₂ / XPhos (5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100>9980*<2
4Pd(dppf)Cl₂ (3%)NaOH (2.0)THF/H₂O (4:1)6590>9945

*Note: Highly active, electron-rich phosphines like XPhos can begin to activate the C–Cl bonds at elevated temperatures, reducing the overall regioselectivity of the reaction.

Catalytic Workflow & Mechanism

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Regioselective at C2-Br) Pd0->OxAdd PdII_Complex Pd(II) Intermediate [C2-Pyridyl]-Pd(Br)L OxAdd->PdII_Complex Methyl 2-bromo-3,5-dichloroisonicotinate Transmet Transmetalation with Ar-B(OH)2 & Base PdII_Complex->Transmet PdII_Ar Diaryl Pd(II) Complex [C2-Pyridyl]-Pd(Ar)L Transmet->PdII_Ar Base / -B(OH)3 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: Methyl 2-aryl-3,5-dichloroisonicotinate RedElim->Product

Figure 1: Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling at the C2 position.

Step-by-Step Protocol

Protocol: Regioselective Synthesis of Methyl 2-aryl-3,5-dichloroisonicotinate

Reagents & Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv, 1.0 mmol, 284.9 g/mol )

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step 1: Preparation & Degassing (Critical Step) Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II)-peroxo complexes, halting the catalytic cycle.

  • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-3,5-dichloroisonicotinate, the arylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Seal the flask with a rubber septum and perform three cycles of vacuum evacuation followed by nitrogen backfilling.

  • In a separate vial, sparge the 1,4-Dioxane and H₂O mixture with N₂ gas for 30 minutes. Add the solvent mixture to the reaction flask via a syringe.

Step 2: Reaction Execution

  • Place the flask in a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800–1000 rpm) to ensure adequate mixing of the biphasic solvent system.

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. Full conversion is typically achieved within 2 to 4 hours.

Step 3: Workup & Extraction Causality: Aqueous washing removes inorganic salts and boronic acid byproducts (e.g., boric acid), preventing streaking during chromatography.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient elution (0% to 20% EtOAc in Hexanes).

Troubleshooting & Self-Validating Checks

To ensure the protocol functions as a self-validating system, utilize the following analytical checkpoints to confirm success or diagnose failures:

  • LC-MS Validation: The starting material exhibits a characteristic isotopic pattern for a molecule containing one bromine and two chlorines (M ≈ 283/285/287). Upon successful coupling, the mass will shift to (M - 79 + Ar mass), and the isotopic pattern will change to reflect only two chlorine atoms (a distinct 100:65:10 ratio pattern).

  • ¹H NMR Validation: The starting material features a single aromatic proton at the C6 position (singlet, ~8.5 ppm). In the product, this C6 proton will remain a singlet but may shift slightly depending on the shielding/deshielding cone of the newly introduced C2-aryl group. The appearance of new aromatic multiplets (7.0 - 8.0 ppm) confirms successful coupling.

  • Issue: Ester Hydrolysis: If LC-MS shows a mass corresponding to [M-14] (loss of the methyl group) and TLC shows a baseline spot, the ester has hydrolyzed to the carboxylic acid.

    • Correction: Reduce the reaction temperature to 70 °C or switch to a milder base such as K₃PO₄.

  • Issue: Protodeboronation: If unreacted starting material remains but the boronic acid is entirely consumed, the boronic acid is undergoing competitive protodeboronation[5].

    • Correction: Add the boronic acid in two portions (e.g., 0.6 equiv at the start, and 0.6 equiv after 1 hour) or lower the reaction temperature.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: rsc.org (Chemical Science) URL: [Link][2]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: acs.org (Organometallics) URL: [Link][3]

  • Title: Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 Source: accenttx.com URL: [Link][4]

  • Title: Strategies for Heteroaromatic Borylation - Durham E-Theses Source: dur.ac.uk URL: [Link][5]

Sources

Application

Application Notes and Protocols for the Selective Functionalization of Methyl 2-bromo-3,5-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Value of Polysubstituted Pyridines The pyridine scaffold is a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce a variety of functional groups onto the pyridine ring is therefore of paramount importance for the discovery and development of new chemical entities with tailored properties. Methyl 2-bromo-3,5-dichloroisonicotinate is a versatile building block, offering multiple reactive sites for sequential and selective functionalization. This guide provides a comprehensive overview of the strategic approaches and detailed protocols for the controlled chemical modification of this valuable intermediate.

The inherent reactivity differences among the halogen substituents on the pyridine ring, coupled with the electronic influence of the methoxycarbonyl group, allow for a hierarchical approach to its functionalization. This document will detail protocols for palladium-catalyzed cross-coupling reactions, which selectively target the more reactive C-Br bond, as well as for nucleophilic aromatic substitution (SNAr) at the C-Cl positions.

Understanding the Reactivity Landscape of Methyl 2-bromo-3,5-dichloroisonicotinate

The functionalization strategy for Methyl 2-bromo-3,5-dichloroisonicotinate is dictated by the distinct reactivity of its three halogen substituents.

  • The 2-Bromo Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity difference is the key to achieving selective functionalization at the 2-position.

  • The 3,5-Dichloro Positions: The chlorine atoms at the 3- and 5-positions are less reactive in palladium-catalyzed couplings but are activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the methoxycarbonyl group at the 4-position renders the carbon atoms at the 3- and 5-positions electrophilic and susceptible to attack by nucleophiles.

This differential reactivity allows for a stepwise functionalization approach, where the 2-position can be modified first via cross-coupling, followed by substitution at the 3- and/or 5-positions using SNAr chemistry.

Part 1: Selective Functionalization of the 2-Position via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For Methyl 2-bromo-3,5-dichloroisonicotinate, these reactions can be directed to selectively occur at the 2-position.

Suzuki-Miyaura Coupling: For the Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an organohalide with a boronic acid or ester.

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands like SPhos or XPhos can offer improved yields and reaction times, especially for challenging substrates.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., toluene/H₂O, 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane10010~92
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1108~90

Note: Yields are estimates based on similar systems and may require optimization for this specific substrate.

Sonogashira Coupling: For the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1]

  • Catalysts: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are used in tandem. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can also be used.

  • Reaction Setup: To a Schlenk flask, add Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (2)Et₃NTHF506~90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (3)DIPADMFRT12~88
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃NToluene608~85

Note: Yields are estimates based on similar systems and may require optimization.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and amines.[2]

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination of 2-halopyridines, as the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or Josiphos derivatives are often required to promote the reaction.[3]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10016~80
2AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃1,4-Dioxane11024~75
3BenzylaminePd₂(dba)₃ (1.5)Josiphos (3)LiHMDSToluene9018~85

Note: Yields are estimates based on similar systems and may require optimization.

Part 2: Functionalization of the 3- and 5-Positions via Nucleophilic Aromatic Substitution (SNAr)

Following the selective functionalization of the 2-position, the chloro-substituents at the 3- and 5-positions can be targeted using nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, enhanced by the ester group, facilitates this transformation.

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction conditions required.

  • Solvent: High-boiling, polar aprotic solvents such as DMSO, DMF, or NMP are typically used to facilitate the reaction and dissolve the reactants.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion.

  • Reaction Setup: In a reaction vial, combine the 2-substituted-3,5-dichloroisonicotinate derivative (1.0 equiv.), the desired amine (2.0-5.0 equiv.), and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv., if the amine is used as its salt).

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMSO or NMP).

  • Reaction: Seal the vial and heat the reaction mixture to 100-150 °C. Monitor the reaction progress by TLC or LC-MS. Depending on the nucleophilicity of the amine and the steric environment, either mono- or di-substitution may occur.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key functionalization workflows described in this guide.

Suzuki_Miyaura_Coupling substrate Methyl 2-bromo-3,5-dichloroisonicotinate product Methyl 2-aryl-3,5-dichloroisonicotinate substrate->product Suzuki-Miyaura Coupling reagents Arylboronic Acid, Pd Catalyst, Base

Caption: Suzuki-Miyaura Coupling Workflow

Sonogashira_Coupling substrate Methyl 2-bromo-3,5-dichloroisonicotinate product Methyl 2-alkynyl-3,5-dichloroisonicotinate substrate->product Sonogashira Coupling reagents Terminal Alkyne, Pd Catalyst, Cu(I) Salt, Base

Caption: Sonogashira Coupling Workflow

Buchwald_Hartwig_Amination substrate Methyl 2-bromo-3,5-dichloroisonicotinate product Methyl 2-amino-3,5-dichloroisonicotinate substrate->product Buchwald-Hartwig Amination reagents Amine, Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig Amination Workflow

SNAr_Reaction substrate 2-Substituted-3,5-dichloroisonicotinate product 2,3,5-Trisubstituted Isonicotinate substrate->product SNAr Reaction reagents Nucleophile (e.g., Amine)

Caption: Nucleophilic Aromatic Substitution Workflow

References

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Method

Methyl 2-bromo-3,5-dichloroisonicotinate as a building block for agrochemicals

Application Note: Methyl 2-bromo-3,5-dichloroisonicotinate as a Privileged Scaffold in Agrochemical Discovery Executive Summary The rational design of modern agrochemicals—particularly auxinic herbicides and broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-bromo-3,5-dichloroisonicotinate as a Privileged Scaffold in Agrochemical Discovery

Executive Summary

The rational design of modern agrochemicals—particularly auxinic herbicides and broad-spectrum fungicides—relies heavily on highly functionalized heterocyclic building blocks. Methyl 2-bromo-3,5-dichloroisonicotinate (CAS 1807028-93-8) [1] has emerged as a privileged tetrasubstituted pyridine scaffold. This application note details the structural rationale, physicochemical properties, and validated synthetic protocols for leveraging this compound in high-throughput library generation and lead optimization.

Structural Rationale & Mechanistic Causality

The architecture of Methyl 2-bromo-3,5-dichloroisonicotinate is explicitly designed to balance synthetic versatility with the stringent ADME (Absorption, Distribution, Metabolism, and Excretion) requirements of plant science:

  • C2-Bromine (The Diversity Handle): Positioned ortho to the pyridine nitrogen, the C2-bromine is highly electrophilic. This facilitates rapid diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr)[2]. The differential reactivity between the C2-Br and the C3/C5-Cl atoms ensures absolute regiocontrol during early-stage functionalization.

  • C3 & C5-Chlorines (Metabolic & Steric Shielding): Halogenation at the 3- and 5-positions is a hallmark of successful agrochemicals (e.g., Picloram, Triclopyr). These chlorine atoms provide critical steric shielding to the C4-ester/acid, preventing rapid enzymatic degradation in plant tissues or soil microbiomes. Furthermore, they significantly increase the overall logP of the molecule, enhancing cuticular penetration in foliar applications[3].

  • C4-Methyl Ester (Pro-drug / Functionalization Point): The isonicotinate ester serves as a stable protecting group during C2 functionalization. Post-coupling, it can be saponified to the free acid (CAS 343781-56-6)[4] to mimic natural plant hormones (like indole-3-acetic acid) or converted into complex amides to optimize systemic mobility.

Physicochemical & Reactivity Profile

Property / ParameterValue / Description
Chemical Name Methyl 2-bromo-3,5-dichloroisonicotinate
CAS Registry Number 1807028-93-8[1]
Molecular Weight 284.92 g/mol
Molecular Formula C7H4BrCl2NO2
Primary Reactive Site C2 (Bromine) - Oxidative addition / SNAr
Secondary Reactive Site C4 (Methyl Ester) - Hydrolysis / Amidation
Steric Environment High (Di-ortho-chloro shielding at C4)

Chemical Reactivity Map

ReactivityMap Core Methyl 2-bromo-3,5-dichloroisonicotinate CAS: 1807028-93-8 Suzuki Suzuki-Miyaura (C2 Arylation) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 SNAr SNAr Reaction (C2 Amination) Core->SNAr HNR2, Base Heat Acid Free Acid CAS: 343781-56-6 Core->Acid LiOH THF/H2O Amide C4 Carboxamide (Lead Compound) Acid->Amide 1. SOCl2 2. HNR2

Fig 1. Chemical reactivity map of Methyl 2-bromo-3,5-dichloroisonicotinate.

Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C2

Objective: Introduce aryl or heteroaryl substituents at the C2 position while preserving the C3/C5 chlorines and C4 ester. Causality & Design: The use of Pd(dppf)Cl2​ is critical here. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step. This is essential to overcome the severe steric hindrance imposed by the adjacent C3-chlorine atom. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the highly lipophilic pyridine core and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).

  • Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Reaction: Seal the flask and heat to 90 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, Rf​≈0.6 ) must completely disappear, replaced by a new, highly UV-active spot ( Rf​≈0.4 ). LC-MS should confirm the mass shift corresponding to the displacement of bromine (-79 Da) and the addition of the aryl group.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Sterically Hindered Saponification and Amidation

Objective: Convert the C4 methyl ester to a functionalized carboxamide for library screening. Causality & Design: The C4-carbonyl carbon is flanked by two bulky chlorine atoms (C3 and C5), creating extreme steric shielding. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail because the bulky active ester intermediate cannot easily form or be attacked by the amine. Therefore, a robust two-step approach via an acid chloride intermediate is mandatory.

Step-by-Step Methodology:

  • Saponification: Dissolve the C2-functionalized ester (1.0 mmol) in THF/MeOH/ H2​O (2:1:1, 8 mL). Add LiOH monohydrate (3.0 equiv). Stir at 50 °C for 12 hours (elevated temperature is required due to steric hindrance). Acidify with 1M HCl to pH 2, extract with EtOAc, and dry to isolate the free acid.

  • Acid Chloride Formation: Suspend the free acid in anhydrous CH2​Cl2​ (5 mL). Add oxalyl chloride (2.0 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF (5 mL). Cool to 0 °C and add the desired amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Self-Validation: The reaction is typically instantaneous. Quench a 10 μ L aliquot in MeOH and analyze via LC-MS; the mass should correspond to the desired amide (no methyl ester or free acid should remain).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3​ and brine, dry, and concentrate.

Agrochemical Discovery Workflow

Workflow BB Building Block Selection (Tetrasubstituted Pyridine) Div Library Diversification (Parallel Synthesis) BB->Div Screen High-Throughput Screening (In vivo Plant Assays) Div->Screen Lead Lead Optimization (LogP & Stability Tuning) Screen->Lead Field Field Trials (Efficacy & Soil Half-life) Lead->Field

Fig 2. Agrochemical discovery workflow utilizing the pyridine scaffold.

References

  • Zhu et al. "Gonadotropin-releasing hormone receptor antagonists and methods relating thereto". US Patent US9422310B2. Available at:[2]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates from Methyl 2-Bromo-3,5-dichloroisonicotinate

Introduction: The Strategic Value of a Polysubstituted Pyridine Core In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure. Methyl 2-bromo-3,5-dichloroisonicotinate is a highly functionalized and synthetically versatile building block that offers medicinal chemists multiple, orthogonal handles for molecular elaboration. The strategic arrangement of its substituents—a reactive bromine atom, two less reactive chlorine atoms, and an ester group—allows for a sequence of selective transformations to construct complex pharmaceutical intermediates with high precision.

The bromine at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions, offering a reliable entry point for introducing diverse functionalities. The chlorine atoms at the 3 and 5-positions are more resistant to these conditions but can be activated for nucleophilic aromatic substitution (SNAr), especially given the electron-deficient nature of the pyridine ring. This differential reactivity is the key to its utility, enabling a step-wise and controlled synthetic strategy. This guide provides an in-depth exploration of the core synthetic transformations of Methyl 2-bromo-3,5-dichloroisonicotinate, with detailed protocols and mechanistic insights to empower researchers in the synthesis of next-generation pharmaceutical agents.

Core Synthetic Transformations: A Chemist's Guide to Unlocking the Pyridine Core

The utility of Methyl 2-bromo-3,5-dichloroisonicotinate stems from the ability to selectively address its halogenated positions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the C2-Br bond the primary target for initial diversification.[1]

Diagram: Reactivity Sites of the Core Molecule

G cluster_0 Methyl 2-bromo-3,5-dichloroisonicotinate cluster_1 Primary Reactive Sites mol pd_coupling Pd-Catalyzed Cross-Coupling pd_coupling->mol C2-Br Bond (Most Reactive) snar Nucleophilic Aromatic Substitution (SNAr) snar->mol C3/C5-Cl Bonds (Requires Activation) ester_mod Ester Modification ester_mod->mol C4-Ester (Hydrolysis/Amidation)

Caption: Key reactive sites on Methyl 2-bromo-3,5-dichloroisonicotinate.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a paramount tool for creating carbon-carbon bonds, essential for constructing the biaryl and heteroaryl backbones of many kinase inhibitors.[2][3] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, under basic conditions.

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For a sterically hindered substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[4][5]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[4] The choice of base can influence reaction rates and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typical. The water is necessary to dissolve the inorganic base and facilitate the formation of the active borate complex.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is instrumental in creating rigid linkers or precursors for further cyclization reactions in pharmaceutical synthesis. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[6][7]

Causality and Experimental Choices:

  • Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) undergoes oxidative addition with the aryl bromide. The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is faster than the direct reaction of the alkyne with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the solvent and to neutralize the H-X acid formed during the reaction.

  • Copper-Free Variants: To avoid potential issues with copper, such as the homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed, though they may require different ligands or conditions.[6]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Reagent Addition: Add the anhydrous amine solvent (e.g., Et₃N or a mixture of THF/Et₃N). Add the terminal alkyne (1.1–1.5 equiv.) via syringe.

  • Degassing: Degas the mixture thoroughly by bubbling with argon for 15-20 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Key C–N Bonds

The formation of C–N bonds is arguably one of the most critical transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines.[8][9]

Causality and Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like RuPhos, BrettPhos, or Josiphos are designed to facilitate both the oxidative addition and the C–N bond-forming reductive elimination, which can be challenging.[10] The palladium source is often a pre-catalyst or a simple salt like Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active Pd(II)-amido intermediate. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) and sodium tert-butoxide (NaOtBu) are common choices.[10][11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent side reactions.

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv.) and the amine coupling partner (1.1–1.3 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (typically 80–110 °C). Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Activating the C–Cl Bonds

While the C-Cl bonds are generally inert to palladium-catalyzed coupling conditions used for the C-Br bond, they can be targeted for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring carbons towards nucleophilic attack, particularly at the ortho and para positions (C2, C4, C6).[12][13] The chlorine atoms at C3 and C5 are less activated but can react under more forcing conditions or with potent nucleophiles.

Causality and Experimental Choices:

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][14] The leaving group (chloride) is then expelled to restore aromaticity.

  • Reaction Conditions: These reactions often require elevated temperatures and a strong nucleophile (e.g., alkoxides, amines, thiols). A polar aprotic solvent like DMF or DMSO is typically used to solvate the cation and accelerate the reaction.

Data Summary: Representative Reaction Conditions

The following table summarizes typical starting conditions for the key transformations. Optimization is often required for specific substrates.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 - 10075 - 95
Sonogashira Pd(PPh₃)₂Cl₂ (2-3)-Et₃N (excess)Et₃N / THF25 - 6070 - 90
CuI (1-2)
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu (1.4)Toluene90 - 11065 - 85
SNAr (with Amine) --K₂CO₃ (3.0)DMF or DMSO120 - 15050 - 80

Synthetic Workflow and Mechanistic Visualization

Diagram: General Experimental Workflow for Cross-Coupling

workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Aryl Halide, Base, Catalyst, Ligand B 2. Add Solvents & Liquid Reagents A->B C 3. Degas Mixture (e.g., Freeze-Pump-Thaw) B->C D 4. Heat to Target Temperature with Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction & Aqueous Extraction E->F G 7. Dry, Filter & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L_nPd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' Out RedElim->ArAr ArX Ar-X In ArX->OxAdd Boronic Ar'-B(OR)₂ In (Base Activated) Boronic->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Conclusion and Future Outlook

Methyl 2-bromo-3,5-dichloroisonicotinate is a powerful and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its predictable, differential reactivity allows for the sequential application of modern synthetic methodologies, including a suite of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By understanding the principles behind catalyst selection, reaction conditions, and mechanistic pathways, researchers can strategically navigate the synthesis of novel molecular architectures. The protocols and insights provided herein serve as a robust foundation for leveraging this key building block in the pursuit of innovative therapeutics.

References

  • Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Ropotrectinib - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Development of a Scalable Alkylation via a Protection/Deprotection Sequence for BMT-773752: Key Intermediate in the Synthetic Route to Repotrectinib. ACS Publications. Available at: [Link]

  • China Intermediates of Repotrectinib(TPX-0005) Suppliers Factory. Bloemen. Available at: [Link]

  • (PDF) Repotrectinib. ALK/ROS1/TRK inhibitor, Treatment of solid tumors. ResearchGate. Available at: [Link]

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. LinkedIn. Available at: [Link]

  • 17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • MedChemComm. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Pharmaceutical Intermediates. Novo Med. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

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Method

Application Note: Methyl 2-bromo-3,5-dichloroisonicotinate as a Divergent Building Block for Advanced Porous Materials

An in-depth technical guide to the application of Methyl 2-bromo-3,5-dichloroisonicotinate in materials science, designed for researchers and materials chemists. Introduction & Reactivity Profile Methyl 2-bromo-3,5-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the application of Methyl 2-bromo-3,5-dichloroisonicotinate in materials science, designed for researchers and materials chemists.

Introduction & Reactivity Profile

Methyl 2-bromo-3,5-dichloroisonicotinate (CAS: 1807028-93-8)[1] is a highly functionalized, electron-deficient pyridine derivative. While traditionally viewed as an intermediate in agrochemical or pharmaceutical synthesis, its unique structural topology makes it an exceptional precursor for two distinct classes of advanced porous materials: Metal-Organic Frameworks (MOFs) and Conjugated Microporous Polymers (CMPs) .

The utility of this molecule in materials science stems from two key features:

  • The Hydrolyzable Ester: The methyl ester acts as a protected coordination handle. Upon hydrolysis to a carboxylic acid, it provides a robust binding site for transition metal nodes[2].

  • Orthogonal Halogen Reactivity: The C2-bromine is significantly more susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) than the C3/C5-chlorines[3]. This allows for step-wise, site-selective cross-coupling without the risk of premature over-polymerization[4].

Application A: Synthesis of Halogenated Metal-Organic Frameworks (MOFs)

Scientific Rationale

Halogenated isonicotinic acids (such as 2,6-dichloroisonicotinic acid) are utilized in MOF synthesis to induce structural interpenetration and enhance framework stability[2][5]. The bulky, hydrophobic halogens shield the metal-oxo clusters from hydrolytic attack by water molecules. By hydrolyzing Methyl 2-bromo-3,5-dichloroisonicotinate, we generate a novel tri-halogenated linker (2-bromo-3,5-dichloroisonicotinic acid) ideal for robust, Lewis-acidic gas-separation MOFs.

Protocol 1: Linker Hydrolysis & Solvothermal MOF Synthesis

Step 1: Ester Hydrolysis

  • Dissolve Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 eq) in a 1:1 mixture of THF/H2O. Cool the reaction vessel to 0 °C.

  • Add LiOH·H2O (1.5 eq) dropwise.

    • Expertise & Causality: Strict temperature control at 0 °C is mandatory. Allowing the reaction to reach room temperature will trigger unwanted nucleophilic aromatic substitution ( SN​Ar ) of the highly activated C2-bromine by hydroxide ions, destroying the linker.

  • After 2 hours, acidify the mixture to pH 3 using 1M HCl. Extract the resulting 2-bromo-3,5-dichloroisonicotinic acid with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Step 2: Solvothermal Polymerization & Activation

  • Combine the acid linker (1.0 eq) and Zn(NO3​)2​⋅6H2​O (2.0 eq) in N,N-dimethylformamide (DMF) within a Teflon-lined autoclave. Heat at 120 °C for 72 hours.

  • Self-Validating Activation: Isolate the resulting crystals. To ensure the pores are accessible, exchange the high-boiling DMF solvent by soaking the crystals in anhydrous acetone for 3 days (replacing the solvent daily). Evacuate under dynamic vacuum at 100 °C for 12 hours.

    • Validation Check: A successful activation will yield a steep Type I isotherm during N2​ sorption at 77 K, confirming the removal of guest molecules without framework collapse.

Application B: Synthesis of Conjugated Microporous Polymers (CMPs)

Scientific Rationale

CMPs built from electron-deficient pyridines are highly sought after for n-type organic electronics and CO2​ capture. The orthogonal reactivity of the halogens allows us to use Suzuki-Miyaura coupling to attach a multi-topic core at the C2 position, followed by Yamamoto homocoupling at the C3/C5 positions to weave the intermediate into a 3D porous network[6].

Protocol 2: Step-Wise Orthogonal Cross-Coupling

Step 1: C2-Selective Suzuki Coupling

  • Combine Methyl 2-bromo-3,5-dichloroisonicotinate (3.0 eq), 1,3,5-benzenetriboronic acid (1.0 eq), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (aq, 2M) in toluene.

  • Reflux at 80 °C for 12 hours.

    • Expertise & Causality: At 80 °C, the C2-Br bond undergoes oxidative addition rapidly, while the C3/C5-Cl bonds remain kinetically inert[3]. Pushing the temperature above 100 °C risks non-selective chlorine activation.

  • Purify the tri-substituted intermediate via silica gel chromatography.

Step 2: C3/C5 Yamamoto Polymerization

  • Transfer the intermediate to a Schlenk flask. Add Ni(cod)2​ (2.5 eq per C-Cl bond), 2,2'-bipyridine, and 1,5-cyclooctadiene in anhydrous DMF.

  • Self-Validating Degassing: The system MUST be degassed via three freeze-pump-thaw cycles.

    • Validation Check: Ni(0) is highly oxophilic. If degassing is incomplete, the catalyst will immediately oxidize upon heating, visible as a stark color change from dark purple to pale green. If the solution turns green, the polymerization has failed and must be restarted.

  • Heat at 100 °C for 48 hours. Wash the resulting polymer precipitate with HCl, water, and methanol, then dry under vacuum.

Data Presentation

Table 1: Orthogonal Reactivity Profile of the Halogenated Pyridine Core | Reaction Type | Target Position | Catalyst System | Temp (°C) | Conversion Yield (%) | Selectivity (Target vs Other) | | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura | C2 (-Br) | Pd(PPh3​)4​ / K2​CO3​ | 80 | > 92% | > 98:2 (C2 vs C3/C5) | | Yamamoto | C3, C5 (-Cl) | Ni(cod)2​ / Bipyridine | 100 | > 85% (Polymer) | N/A (C2 pre-functionalized) |

Table 2: Comparative Gas Sorption Properties of Synthesized Materials | Material Class | Linker / Monomer | BET Surface Area ( m2/g ) | CO2​ Uptake (273 K, 1 bar) | Primary Application | | :--- | :--- | :--- | :--- | :--- | | Zn-MOF | 2-bromo-3,5-dichloroisonicotinic acid | 850 - 1,100 | 3.2 mmol/g | Moisture-stable gas separation | | CMP Network | C2-functionalized 3,5-dichloroisonicotinate | 600 - 800 | 4.5 mmol/g | CO2​ capture / n-type semiconductor |

Mechanistic Workflow Visualization

Workflow Start Methyl 2-bromo-3,5-dichloroisonicotinate (Core Precursor) Hydrolysis Base Hydrolysis (LiOH, THF/H2O, 0°C) Start->Hydrolysis Pathway A: MOFs Coupling1 Selective Suzuki Coupling (Pd cat., 80°C, C2-Br reactive) Start->Coupling1 Pathway B: CMPs Acid 2-bromo-3,5-dichloroisonicotinic acid (MOF Linker) Hydrolysis->Acid MOF Solvothermal Synthesis (Zn/Cu salts, DMF) Halogenated MOF Acid->MOF Intermediate C2-Functionalized 3,5-dichloroisonicotinate Coupling1->Intermediate Coupling2 Yamamoto Coupling (Ni(0) cat., 100°C, C3/C5-Cl reactive) Intermediate->Coupling2 CMP Conjugated Microporous Polymer (Electron-Deficient Network) Coupling2->CMP

Figure 1: Divergent synthetic pathways utilizing Methyl 2-bromo-3,5-dichloroisonicotinate for MOF and CMP generation.

References

  • Inorganic Chemistry (ACS Publications) . Interpenetrated Uranyl–Organic Frameworks with bor and pts Topology: Structure, Spectroscopy, and Computation (Discussing the role of halogenated 2,6-dichloroisonicotinic acid in MOF stabilization). URL:[Link]

  • Organometallics (ACS Publications) . Xantphos as a Branch-Selective Ligand for the Acyclic sec-Alkyl Negishi Cross-Coupling of Heteroaryl Halides (Detailing the branch-selective cross-coupling and orthogonal reactivity of 2-bromo-3-chloropyridine derivatives). URL:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) . Palladium-catalyzed cascade C–C and C–N coupling (Demonstrating the regioselective control of halogens on the pyridine ring). URL:[Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-3,5-dichloroisonicotinate

Introduction: The Strategic Importance of Functionalized Isonicotinates Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Among these, functionalized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Isonicotinates

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Among these, functionalized isonicotinates serve as key building blocks for a diverse array of biologically active molecules and functional materials. The strategic introduction of carbon and heteroatom substituents onto the pyridine ring allows for the fine-tuning of molecular properties, influencing everything from target binding affinity in drug candidates to the electronic characteristics of organic semiconductors. Methyl 2-bromo-3,5-dichloroisonicotinate is a particularly valuable, albeit challenging, substrate for such functionalization. Its three distinct halogen atoms offer the potential for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed overview of the application of several key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—to methyl 2-bromo-3,5-dichloroisonicotinate. We will delve into the mechanistic underpinnings that govern these transformations, provide exemplary, detailed protocols, and discuss the critical parameters that ensure successful and selective coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states. While the specifics can vary between different named reactions, the fundamental steps are largely conserved.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 + R-R'

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in our case, methyl 2-bromo-3,5-dichloroisonicotinate) to a low-ligated, electron-rich Pd(0) complex. This step is often rate-determining and results in the formation of a square-planar Pd(II) intermediate. The reactivity of the carbon-halogen bond is crucial, with the bond strength dictating the ease of this step. For our substrate, the C-Br bond is significantly more reactive than the C-Cl bonds, providing a handle for selective functionalization.

  • Transmetalation (for Suzuki and Sonogashira): In this step, the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium center, displacing the halide. This step requires the activation of the organometallic partner, often with a base.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[2][3] The reaction of methyl 2-bromo-3,5-dichloroisonicotinate with an arylboronic acid is expected to proceed selectively at the more reactive C2-bromo position.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often employed for challenging substrates. The ligand stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps.

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.

  • Solvent: A two-phase system, such as toluene/water or dioxane/water, is commonly used. The aqueous phase helps to dissolve the base and facilitate the formation of the active boronate, while the organic phase solubilizes the substrate and catalyst.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for the selective coupling of bromo-chloro-substituted pyridines and should be considered a starting point for optimization.

Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-bromo-3,5-dichloroisonicotinate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 2-phenyl-3,5-dichloroisonicotinate.

Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful means of introducing alkynyl groups, which are versatile functional handles for further transformations in drug discovery and materials science.[4][5] The reaction of methyl 2-bromo-3,5-dichloroisonicotinate with a terminal alkyne is expected to occur selectively at the C2-bromo position.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira catalyst system comprises a palladium(0) source, often Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, such as CuI. The palladium catalyst drives the main cross-coupling cycle, while the copper co-catalyst facilitates the formation of a copper acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reactants and catalysts.

Exemplary Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is based on general procedures for the Sonogashira coupling of bromo-substituted pyridines.

Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add methyl 2-bromo-3,5-dichloroisonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS. The reaction is usually complete within 4-8 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(phenylethynyl)-3,5-dichloroisonicotinate.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and general method for the formation of C-N bonds.[6] This reaction allows for the coupling of methyl 2-bromo-3,5-dichloroisonicotinate with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precursor, such as Pd₂(dba)₃, is often used in combination with a bulky, electron-rich phosphine ligand like XPhos or RuPhos. These ligands are crucial for promoting the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.

Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is adapted from general procedures for the amination of challenging heteroaryl bromides.

Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add methyl 2-bromo-3,5-dichloroisonicotinate and anhydrous toluene.

  • Add morpholine via syringe and seal the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield methyl 2-morpholino-3,5-dichloroisonicotinate.

Data Summary: Representative Cross-Coupling Reactions

The following table summarizes the expected cross-coupling reactions for Methyl 2-bromo-3,5-dichloroisonicotinate based on the protocols provided. Please note that yields are illustrative and will vary depending on the specific coupling partner and reaction optimization.

Reaction TypeCoupling PartnerExemplary Catalyst SystemBaseSolventTemp (°C)Expected Product
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Methyl 2-phenyl-3,5-dichloroisonicotinate
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Methyl 2-(phenylethynyl)-3,5-dichloroisonicotinate
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110Methyl 2-morpholino-3,5-dichloroisonicotinate

Experimental Workflow Visualization

Cross-Coupling Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base Inert 2. Establish Inert Atmosphere (e.g., Ar or N₂) Reagents->Inert Solvent 3. Add Anhydrous/Degassed Solvent Inert->Solvent Heat 4. Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Aqueous Workup & Extraction Cool->Extract Dry 8. Dry Organic Layer and Concentrate Extract->Dry Purify 9. Purify by Column Chromatography Dry->Purify

Figure 2: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

Methyl 2-bromo-3,5-dichloroisonicotinate is a versatile substrate for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, alkynyl, and amino functionalities at the C2 position. The key to successful and selective coupling lies in the judicious choice of catalyst, ligand, base, and solvent, tailored to the specific transformation. The protocols provided herein serve as a robust starting point for researchers, scientists, and drug development professionals to explore the rich chemistry of this valuable building block. Further optimization for specific coupling partners is encouraged to achieve maximal yields and purity.

References

  • Vertex AI Search. (2026). Cross-Coupling Reactions Guide.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from a relevant chemical supplier's technical resources.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Halogenated Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Halogenated pyridines, such as the specified Methyl 2-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Halogenated pyridines, such as the specified Methyl 2-bromo-3,5-dichloroisonicotinate, serve as exceptionally versatile building blocks for the synthesis of complex heterocyclic compounds. The presence of halogen atoms at specific positions provides reactive handles for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel molecular architectures with potential therapeutic applications.

This guide provides an in-depth exploration of the key synthetic transformations involving halogenated pyridines, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the principles, protocols, and practical considerations for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to effectively utilize these powerful synthetic tools in their drug discovery and development endeavors.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[3] For halogenated pyridines, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space for drug discovery.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the halogenated pyridine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Py-X Ar-Pd(II)-X(Ln) Py-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R'-B(OR)2 (Base) Ar-Pd(II)-R(Ln) Py-Pd(II)-R'(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Coupled_Product Py-R' Reductive_Elimination->Coupled_Product

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of a halogenated pyridine with an arylboronic acid.[2][4]

Materials:

  • Halogenated pyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated pyridine, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
EntryHalogenated PyridineBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O9018Moderate to Good
22-Bromo-3,5-dimethoxytoluenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
32-Bromo-3,5-dimethoxytoluene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092

Data adapted from representative procedures.[2][4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5][6] This reaction is invaluable for synthesizing arylalkynes, which are important precursors for many heterocyclic systems and pharmacologically active molecules.[7]

Reaction Principle

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[8]

  • Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the halogenated pyridine.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[8]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add Halogenated Pyridine, Pd Catalyst, and CuI to flask Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Reagents->Inert_Atmosphere Solvent_Base Add anhydrous solvent and amine base Inert_Atmosphere->Solvent_Base Alkyne_Addition Add terminal alkyne dropwise Solvent_Base->Alkyne_Addition Stir_Heat Stir at desired temperature Alkyne_Addition->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute, wash with water and brine Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

General experimental workflow for the Sonogashira coupling reaction.
Protocol: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a halogenated pyridine with a terminal alkyne.[8]

Materials:

  • Halogenated pyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 equiv or as solvent)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halogenated pyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.[8]

Data Presentation: Sonogashira Coupling of Various Iodoarenes
EntryIodoareneTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1)Et₃N[TBP][4EtOV]55>99
24-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1)Et₃N[TBP][4EtOV]5598
31-Iodo-4-methoxybenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1)Et₃N[TBP][4EtOV]5596

[TBP][4EtOV] is an ionic liquid solvent. Data adapted from a study on Sonogashira reactions in ionic liquids.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals.[11]

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the halogenated pyridine to form a Pd(II)-aryl complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a Pd(II)-amido complex.

  • Reductive Elimination: The N-aryl product is formed, and the Pd(0) catalyst is regenerated.[10][11]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Py-X Ar-Pd(II)-X(L) Py-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination HNR1R2, Base Ar-Pd(II)-NR1R2(L) Py-Pd(II)-NR1R2(L) Amine_Coordination->Ar-Pd(II)-NR1R2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Coupled_Product Py-NR1R2 Reductive_Elimination->Coupled_Product

Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a halogenated pyridine.[11]

Materials:

  • Halogenated pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, tBu₃P·HBF₄) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the halogenated pyridine and the amine coupling partner to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[11]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
14-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux
23-Bromo-2-methylpyridinePrimary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂Sterically hindered phosphine ligandNaOtBu, K₃PO₄, or Cs₂CO₃Toluene80-110
35-bromo-1,2,3-trimethoxybenzeneMorpholineVariesXPhos, BrettPhos, etc.VariesToluene, Dioxane, etc.100

Data adapted from various sources.[11][12]

Conclusion

Halogenated pyridines are indispensable precursors in the synthesis of a vast array of heterocyclic compounds. The Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination represent three of the most powerful and versatile methods for their functionalization. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to design and execute efficient synthetic routes towards novel molecules with significant potential in drug discovery and materials science. The careful selection of catalysts, ligands, bases, and solvents is paramount to achieving high yields and purity, particularly with sterically hindered or electronically challenging substrates.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemBK. (2024, April 9). 886365-43-1. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2024, June 7). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]

  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Digital Repository. (2013, September 1). Article - Synthesis of some Heterocyclic Compounds Derived from. Retrieved from [Link]

  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • ResearchGate. (2025, January). Synthesis of some Heterocyclic Compounds Derived from. Retrieved from [Link]

  • PMC. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • MDPI. (2025, February 28). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Progress of Section “Bioorganic Chemistry and Medicinal Chemistry”. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Quantification of Methyl 2-bromo-3,5-dichloroisonicotinate

Introduction Methyl 2-bromo-3,5-dichloroisonicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that directly impact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-bromo-3,5-dichloroisonicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that directly impact the yield and quality of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for process control and quality assurance. This application note provides detailed protocols for the quantification of Methyl 2-bromo-3,5-dichloroisonicotinate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), including guidelines for method validation in accordance with ICH Q2(R1) standards.[1][2][3][4][5]

Chemical Properties and Analytical Considerations

Methyl 2-bromo-3,5-dichloroisonicotinate is a halogenated pyridine derivative. The presence of bromine and chlorine atoms, along with the ester functional group, dictates its analytical behavior. The pyridine ring provides a chromophore suitable for UV detection. Its volatility and thermal stability must be considered when choosing between liquid and gas chromatography.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of non-volatile and thermally labile compounds.[6] Given the ester functionality and the aromatic pyridine ring, HPLC-UV is a suitable method for the quantification of Methyl 2-bromo-3,5-dichloroisonicotinate.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid or orthophosphoric acid (analytical grade).

  • Reference standard of Methyl 2-bromo-3,5-dichloroisonicotinate (purity ≥ 98%).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification of the mobile phase improves peak shape for pyridine compounds.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient 60% B to 95% B over 10 minA gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Injection Vol. 10 µLAdjustable based on analyte concentration and instrument sensitivity.
Detection 254 nm or 275 nmPyridine derivatives typically exhibit strong absorbance in this UV range. A DAD can be used to determine the optimal wavelength.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 2-bromo-3,5-dichloroisonicotinate reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing Methyl 2-bromo-3,5-dichloroisonicotinate in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The R² value should be > 0.995.

  • Quantify the amount of Methyl 2-bromo-3,5-dichloroisonicotinate in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions HPLC HPLC-UV Analysis Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Data Data Acquisition HPLC->Data CalCurve Calibration Curve Construction Data->CalCurve Quantify Sample Quantification CalCurve->Quantify GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions GCMS GC-MS Analysis Standard->GCMS Sample Prepare Sample Solutions Sample->GCMS Data Data Acquisition GCMS->Data CalCurve Calibration Curve Construction Data->CalCurve Quantify Sample Quantification CalCurve->Quantify

Sources

Method

Application Note: Leveraging Methyl 2-bromo-3,5-dichloroisonicotinate in Rational Kinase Inhibitor Design

Executive Summary Highly substituted pyridine scaffolds are privileged structures in modern oncology and drug discovery[1]. Among these, Methyl 2-bromo-3,5-dichloroisonicotinate stands out as an exceptionally versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly substituted pyridine scaffolds are privileged structures in modern oncology and drug discovery[1]. Among these, Methyl 2-bromo-3,5-dichloroisonicotinate stands out as an exceptionally versatile building block for the de novo synthesis of novel kinase inhibitors. The strategic placement of three distinct halogen/ester functionalities (C2-Br, C3/C5-Cl, C4-COOMe) provides a platform for orthogonal reactivity. This allows medicinal chemists to modularly assemble complex pharmacophores—targeting the hinge region, the DFG-activation loop, and the solvent-exposed pocket—from a single, commercially available precursor.

This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative parameters required to successfully utilize this scaffold in drug development.

Mechanistic Rationale & Pharmacophore Mapping

The utility of Methyl 2-bromo-3,5-dichloroisonicotinate lies in its highly predictable, divergent reactivity profile, which directly translates to spatial vectors within the kinase ATP-binding pocket:

  • Orthogonal Cross-Coupling (C2-Br vs. C3/C5-Cl): The C2-bromine bond is significantly weaker and more polarized than the C3/C5-chlorine bonds. Furthermore, its position adjacent to the pyridine nitrogen activates it toward oxidative addition by electron-rich Palladium(0) species. This enables highly regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings at the C2 position under mild conditions (70–80 °C), leaving the C-Cl bonds completely intact for subsequent late-stage functionalization[2][3].

  • Conformational Locking via Steric Hindrance: The methyl ester at the C4 position is flanked by two bulky ortho-chlorine atoms. While this steric encumbrance requires forcing conditions for hydrolysis and amidation, it provides a massive thermodynamic advantage for the final drug candidate. The bulky chlorines force the resulting C4-amide out of coplanarity with the pyridine ring. This "conformational lock" pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon binding to the kinase[4].

  • Halogen Bonding: The residual C3/C5 chlorines are not merely synthetic handles; they actively participate in halogen bonding with the kinase backbone and fill hydrophobic space in the DFG-out pocket, enhancing both affinity and residence time[4].

Pharmacophore cluster_0 Scaffold Vectors Kinase Kinase ATP-Binding Pocket C2 C2-Aryl Group (Hinge Binder) Kinase->C2 Hydrogen Bonding C4 C4-Amide Vector (Solvent Pocket) Kinase->C4 Solubilization C35 C3/C5-Chlorines (DFG Pocket / Steric Lock) Kinase->C35 Halogen Bonding / Sterics

Pharmacophore mapping of the highly substituted pyridine core within the kinase ATP pocket.

Synthetic Workflow Visualization

To fully exploit this scaffold, a step-wise, regioselective approach must be employed. The standard workflow begins with C2 functionalization (usually installing the hinge-binding motif), followed by C4 ester manipulation (targeting the solvent pocket), and optionally concludes with C3/C5 substitution to fine-tune selectivity.

OrthogonalReactivity Scaffold Methyl 2-bromo-3,5- dichloroisonicotinate Step1 C2-Position Suzuki-Miyaura Scaffold->Step1 Pd(0), Aryl-B(OH)2 Mild Temp (Selective) Step2 C4-Position Ester Hydrolysis & Amidation Step1->Step2 LiOH, then HATU, Amine Step3 C3/C5-Position SNAr / Buchwald-Hartwig Step2->Step3 Strong Nucleophile Elevated Temp Product Target Kinase Inhibitor Step3->Product Final Polish

Divergent synthetic workflow leveraging the orthogonal reactivity of the pyridine scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reaction integrity at every stage.

Protocol 1: Regioselective C2 Suzuki-Miyaura Coupling

Objective: Install the primary hinge-binding aryl/heteroaryl motif exclusively at the C2 position without disturbing the C3/C5 chlorines. Causality: We utilize Pd(dppf)Cl2​ because its bidentate dppf ligand suppresses ligand dissociation and reductive elimination side-reactions (like homocoupling) common in sterically hindered, electron-deficient substrates[3]. A temperature of 80 °C provides enough thermal energy to break the C-Br bond while keeping the C-Cl bonds kinetically inert.

Steps:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 eq), the desired arylboronic acid (1.1 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (ratio 4:1, 0.2 M overall concentration).

  • Reaction: Purge the flask with Argon ( ). Heat the biphasic mixture to 80 °C under vigorous stirring for 4-6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Diagnostic marker: The starting material exhibits a distinct isotopic cluster due to one Br and two Cl atoms. The product mass will shift by +Aryl−Br , and the isotopic pattern will simplify to a di-chloro signature (approx. 9:6:1 ratio for M : M+2 : M+4), confirming exclusive C2 substitution.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Sterically Hindered C4-Ester Hydrolysis & Amidation

Objective: Convert the C4 methyl ester to an amide to project into the kinase solvent-exposed region. Causality: The Bürgi-Dunitz trajectory for nucleophilic attack on the ester carbonyl is severely restricted by the two ortho-chlorines. Standard ambient hydrolysis fails. We apply elevated temperatures for hydrolysis, followed by HATU-mediated amidation. HATU generates a highly reactive HOAt-active ester that overcomes the steric barrier to form the amide bond.

Steps:

  • Hydrolysis: Dissolve the C2-coupled intermediate (1.0 eq) in THF/MeOH/ H2​O (2:1:1). Add LiOH⋅H2​O (5.0 eq). Heat to 60 °C for 12-16 hours.

  • Isolation: Concentrate to remove organics, acidify the aqueous layer to pH 3 with 1M HCl. Extract the precipitated carboxylic acid with DCM.

  • Amidation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the target amine (1.2 eq). Stir at room temperature for 8-12 hours.

  • Self-Validation (IPC): TLC monitoring (UV 254 nm). The highly polar carboxylic acid baseline spot will convert to a higher Rf​ amide spot. LC-MS will confirm the exact mass of the target amide.

Protocol 3: Late-Stage C3/C5 Nucleophilic Aromatic Substitution (SNAr)

Objective: Replace one of the remaining chlorines with an amine to fine-tune solubility or target specific kinase mutant pockets. Causality: With the C2 and C4 positions functionalized, the pyridine ring remains highly electron-deficient, permitting SNAr at the C3/C5 positions. Because C-Cl bonds are strong, forcing conditions (high heat, polar aprotic solvent) are required.

Steps:

  • Reaction: Dissolve the C4-amide intermediate in N-Methyl-2-pyrrolidone (NMP). Add an excess of the secondary/primary amine (5.0 eq) and DIPEA (3.0 eq).

  • Heating: Heat the mixture in a sealed tube or microwave reactor at 130–150 °C for 18-24 hours.

  • Purification: Dilute with water to precipitate the product, or extract with EtOAc. Purify via reverse-phase preparative HPLC to separate the mono-substituted product from any unreacted starting material.

Quantitative Data Summary

The table below summarizes the expected reaction parameters, yields, and regioselectivity across the three primary functionalization vectors of the Methyl 2-bromo-3,5-dichloroisonicotinate scaffold.

Reaction StepTarget PositionReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Regioselectivity
Suzuki-Miyaura C2 (Br)Aryl- B(OH)2​ , Pd(dppf)Cl2​ , Na2​CO3​ 804-675-85>99% (C2 over C3/C5)
Ester Hydrolysis C4 (COOMe) LiOH⋅H2​O , THF/MeOH/ H2​O 6012-1685-95N/A
Amide Coupling C4 (COOH)Amine, HATU, DIPEA, DMF258-1270-80N/A
SNAr Amination C3 or C5 (Cl)Amine (neat or in NMP), DIPEA130-15018-2440-60Mono-substitution

References

  • Title: Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes Source: PMC / NIH URL: [Link]

  • Title: Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in Methyl 2-bromo-3,5-dichloroisonicotinate reactions

[label="Protodehalogenation &\nC3/C5 Over-coupling", fillcolor="#EA4335", fontcolor="#FFFFFF Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Protodehalogenation &\nC3/C5 Over-coupling", fillcolor="#EA4335", fontcolor="#FFFFFF

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized heterocyclic building blocks. Methyl 2-bromo-3,5-dichloroisonicotinate () [1] is a remarkably versatile but notoriously temperamental scaffold.

The molecule presents a complex chemoselectivity challenge: it features a highly reactive C2-bromine, two sterically demanding and electronically activated C3/C5-chlorines, and a deeply electrophilic C4-methyl ester. Standard cross-coupling or substitution protocols often result in abysmal yields due to competing side reactions.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to achieve optimal yields.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, run a crude LC-MS. The mass of your side products will dictate your troubleshooting path.

TroubleshootingWorkflow Start Analyze Crude LC-MS Cond1 Target Mass - 14 Da (Loss of Methyl) Start->Cond1 Cond2 Target Mass - 78/34 Da (Loss of Br/Cl) Start->Cond2 Cond3 Multiple Arylation Peaks (Over-coupling) Start->Cond3 Act1 Ester Hydrolysis: Switch to Anhydrous CsF/Dioxane Cond1->Act1 Success Optimal Conversion Act1->Success Act2 Protodehalogenation: Remove Alcoholic Solvents Cond2->Act2 Act2->Success Act3 Poor Chemoselectivity: Lower Temp to 70°C, Use XPhos Cond3->Act3 Act3->Success

Diagnostic workflow for troubleshooting crude LC-MS data in pyridine cross-couplings.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q: Why am I observing significant ester hydrolysis during Suzuki-Miyaura cross-coupling at the C2 position? Causality: Methyl 2-bromo-3,5-dichloroisonicotinate is an exceptionally electron-deficient scaffold. The combined inductive electron-withdrawing effects of the pyridine nitrogen, the C2-bromine, and the C3/C5-chlorines render the C4-methyl ester highly electrophilic. When standard [2] (e.g., aqueous Na₂CO₃ or K₂CO₃) are applied, hydroxide or carbonate ions rapidly attack the carbonyl carbon, leading to irreversible saponification before the catalytic cycle can complete. Solution: Eliminate water and nucleophilic bases from your system. Transition to an anhydrous protocol using finely milled Cesium Fluoride (CsF) or anhydrous Potassium Phosphate (K₃PO₄) in 1,4-dioxane.

Q: I am getting mixtures of mono- and di-coupled products. How do I achieve strict chemoselectivity at the C2-Br over C3/C5-Cl? Causality: In standard arenes, C-Br bonds undergo oxidative addition by Pd(0) significantly faster than C-Cl bonds. However, in highly electron-deficient polyhalogenated pyridines, the C-Cl bonds are highly activated. High temperatures (>90 °C) or overly reactive, unhindered catalysts will indiscriminately insert into both C-Br and C-Cl bonds, destroying chemoselectivity. Solution: Exploit steric and electronic differentiation. Lower the reaction temperature to 60–70 °C. Utilize bulky, electron-rich monophosphine ligands like XPhos paired with Pd₂(dba)₃. The steric bulk of XPhos favors insertion into the electronically favored C2-Br bond while resisting insertion into the sterically congested C3/C5-Cl bonds .

Q: I am observing protodehalogenation (loss of Br or Cl) during my cross-coupling. What causes this? Causality: Protodehalogenation is a reductive side-reaction. It occurs when a hydride source is inadvertently introduced into the reaction mixture. Common culprits are alcoholic co-solvents (e.g., ethanol, methanol), which coordinate to the palladium center and undergo β-hydride elimination, transferring a hydride that subsequently reductively eliminates with the aryl group. Solution: Strictly avoid alcoholic solvents. Ensure your 1,4-dioxane or toluene is anhydrous, degassed, and free of peroxides or trace alcohols.

Part 3: Quantitative Data Analysis

To illustrate the impact of reaction conditions on chemoselectivity and ester survival, review the comparative data below. This table summarizes the divergent outcomes based on base and solvent selection.

Table 1: Impact of Reaction Conditions on Yield and Side-Product Formation

Base / Solvent SystemTemp (°C)C2-Coupled Yield (%)Ester Hydrolysis (%)Dehalogenation (%)
Na₂CO₃ / Dioxane:H₂O (5:1)9015%>70%<5%
K₂CO₃ / DMF:EtOH (3:1)10010%>40%~35%
K₃PO₄ (anhydrous) / Toluene9065%<5%<5%
CsF (anhydrous) / 1,4-Dioxane 70 >85% Not detected Not detected

Part 4: Validated Experimental Protocol

To guarantee reproducibility, the following protocol is engineered as a self-validating system . It includes mandatory In-Process Control (IPC) steps to verify system integrity before proceeding.

Method: Chemoselective Anhydrous Suzuki-Miyaura Coupling

Objective: Selective arylation at C2-Br while preserving the C4-methyl ester and C3/C5-chlorines.

Reagents:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous CsF (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • System Preparation & Inertion: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x).

    • Causality: Trace moisture leads to ester hydrolysis; oxygen deactivates the Pd(0) catalyst.

  • Reagent Loading: Add the pyridine substrate, arylboronic acid, and CsF to the flask.

    • Self-Validation Check: Ensure CsF is finely milled and strictly anhydrous. Clumped CsF drastically reduces surface area, halting the transmetalation step and stalling the reaction.

  • Catalyst Addition: In a glovebox or under positive Argon flow, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 15 minutes.

  • Reaction Execution: Heat the mixture to exactly 70 °C.

    • Causality: Capping the temperature at 70 °C suppresses competitive oxidative addition at the adjacent C3/C5 C-Cl bonds.

  • In-Process Control (IPC): After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is on track if the starting material peak is <5%. If a mass corresponding to [M-H+O]- (carboxylic acid) appears, moisture has breached the system. Abort and restart with fresh anhydrous reagents.

  • Workup: Cool to room temperature, filter through a tightly packed pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Part 5: Reaction Pathway Visualization

ReactionPathways SM Methyl 2-bromo-3,5-dichloroisonicotinate Path1 Aqueous Base (e.g., Na2CO3 / H2O) SM->Path1 Path2 Anhydrous Base + Pd Catalyst (e.g., CsF / Dioxane) SM->Path2 Path3 Alcoholic Solvents / High Temp (e.g., EtOH, 100°C) SM->Path3 Prod1 Saponification (Carboxylic Acid Formation) Path1->Prod1 Prod2 Chemoselective C2-Coupling (Target Product) Path2->Prod2 Prod3 Protodehalogenation & C3/C5 Over-coupling Path3->Prod3

Divergent reaction pathways of Methyl 2-bromo-3,5-dichloroisonicotinate under various conditions.

References

  • Organic Chemistry Portal. "Suzuki-Miyaura Cross-Coupling". Named Reactions Database. URL:[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 47(25), 4695-4698. URL:[Link]

Optimization

Technical Support Center: Purification of Crude Methyl 2-bromo-3,5-dichloroisonicotinate

Introduction Welcome to the technical support guide for the purification of Methyl 2-bromo-3,5-dichloroisonicotinate. This key chemical intermediate is a substituted pyridine derivative, and its purity is paramount for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 2-bromo-3,5-dichloroisonicotinate. This key chemical intermediate is a substituted pyridine derivative, and its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and other high-value compounds. The presence of impurities, even in small amounts, can lead to side reactions, lower yields, and complications in subsequent synthetic steps.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format. We will explore the causality behind experimental choices and offer robust, validated protocols to help you achieve the desired purity for your material.

Section 1: Foundational Knowledge & Pre-Purification Checks (FAQs)

This section addresses essential preliminary questions to help you characterize your crude material and select an appropriate purification strategy.

Q1: What are the likely impurities in my crude Methyl 2-bromo-3,5-dichloroisonicotinate?

Understanding potential impurities is the first step toward effective removal. Impurities typically arise from the synthetic route used.[1] For halogenated pyridine esters, they can be broadly categorized:

  • Unreacted Starting Materials: Precursors such as 2-hydroxy-3,5-dichloroisonicotinic acid or its methyl ester may persist if the halogenation step is incomplete.

  • Reagent Residues: Residual halogenating agents (e.g., phosphorus oxybromide, N-bromosuccinimide) or their byproducts can contaminate the crude product.[2][3]

  • Side-Reaction Products:

    • Isomers: Formation of regioisomers during the halogenation steps.

    • Over-halogenated Species: Products containing additional bromine or chlorine atoms.[2]

    • Hydrolysis Products: The ester group can be sensitive to acidic or basic conditions during workup, potentially hydrolyzing back to the carboxylic acid.

    • Byproducts from Solvents: Certain solvents can participate in side reactions under specific conditions.

Q2: What is the expected physical state and appearance of the purified compound?

Purified Methyl 2-bromo-3,5-dichloroisonicotinate is expected to be an off-white to yellowish solid or crystalline powder at room temperature.[4] If your crude or purified product is a dark brown oil or a gummy solid, it likely contains a significant amount of residual solvent or impurities that are depressing the melting point.[2]

Q3: Which analytical techniques should I use to assess the purity of my crude and purified material?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is an indispensable, rapid, and low-cost technique for monitoring reaction progress and assessing the complexity of the crude mixture.[5][6] It is the primary tool for developing a solvent system for column chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your target compound and helps identify and quantify impurities if their structures are known.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for identifying the number of components in a mixture and providing their molecular weights, which helps in tentatively identifying impurities.[8]

Initial Purification Strategy Workflow

Before committing to a large-scale purification, a logical workflow should be followed to select the best method.

start Crude Product Received assess_purity Assess Purity & Complexity (TLC, LC-MS, Crude NMR) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid is_mostly_pure Is it >90% pure with one major impurity? is_solid->is_mostly_pure Yes column Develop Column Chromatography Method is_solid->column No (It's an oil) complex_mixture Is it a complex mixture (<90% pure)? is_mostly_pure->complex_mixture No recrystallization Attempt Recrystallization is_mostly_pure->recrystallization Yes complex_mixture->column Yes end_purified Purified Product recrystallization->end_purified column->end_purified

Caption: A decision workflow for selecting an initial purification strategy.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient purification method for solid compounds that are relatively pure (>90%). It is highly scalable and can yield material of very high purity.

Q1: My compound won't dissolve, even in a large volume of hot solvent. What's wrong?

This issue typically points to one of two causes:

  • Incorrect Solvent Choice: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[9] If the compound won't dissolve even when hot, the solvent is likely not polar enough. Pyridine derivatives are polar and require correspondingly polar solvents.[9]

  • Insoluble Impurities: Your crude material may contain insoluble inorganic salts from the reaction workup or polymerized byproducts.

Recommended Solutions:

  • Solvent Screening: Perform small-scale solubility tests with different solvents. See Table 1 for suggestions.

  • Hot Filtration: If you suspect insoluble impurities, dissolve the crude product in a suitable solvent, perform a hot filtration to remove the solids, and then allow the filtrate to cool and crystallize.

SolventPolarityBoiling Point (°C)Notes
Heptane / HexanesNon-polar98 / 69Good as an "anti-solvent". Unlikely to dissolve the target compound on its own.
TolueneModerately Non-polar111Can be effective for aromatic compounds.
Dichloromethane (DCM)Moderately Polar40Often too good a solvent (high cold solubility), but can be used in a solvent/anti-solvent pair. Its low boiling point makes it easy to remove.
Ethyl Acetate (EtOAc)Polar77A very common and effective recrystallization solvent for moderately polar compounds.[10]
AcetonePolar56Similar to EtOAc, but its lower boiling point can sometimes lead to rapid evaporation and premature crystallization.
Isopropanol (IPA)Very Polar82A good choice for polar compounds.
Methanol (MeOH)Very Polar65May be too polar, leading to high solubility even when cold. Can be used as the "good" solvent in a pair with water or an ether as the anti-solvent.
Table 1: Common recrystallization solvents for moderately polar organic compounds.
Q2: My compound dissolved perfectly, but no crystals are forming upon cooling. How can I induce crystallization?

This is a very common issue, often caused by either using too much solvent or the solution being supersaturated.[9]

Recommended Solutions (in order of application):

  • Be Patient: Crystallization can take time. Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.[11]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure product, add it to the solution to induce crystallization.

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[9] Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool and crystallize again.[9]

Q3: My product "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The product separates as a liquid (oil) instead of a solid. This often traps impurities.

Recommended Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow it to cool much more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., a dry ice/acetone bath) after it has reached room temperature. This can sometimes solidify the oil, which can then be recrystallized from a different solvent system.

  • Change Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a solvent/anti-solvent pair.

Detailed Protocol: Two-Solvent Recrystallization

This technique is excellent when finding a single ideal solvent is difficult.[9] It uses a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the compound.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise with constant swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Section 3: Troubleshooting Guide: Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or an oily product, flash column chromatography is the method of choice.[12] For pyridine derivatives, special considerations are needed.

Q1: How do I select the right solvent system (eluent)?

The right eluent provides good separation between your target compound and impurities. This is almost always developed using TLC.[7]

Recommended Protocol:

  • Spotting: Dissolve a small amount of your crude material in a solvent like DCM or ethyl acetate. Use a capillary tube to make a small, concentrated spot on a TLC plate baseline.[13]

  • Initial Solvent Trial: Develop the plate in a standard solvent system, such as 20% ethyl acetate in hexanes.[10]

  • Optimization:

    • If the spot didn't move from the baseline (Rf = 0): The eluent is not polar enough. Increase the percentage of the polar solvent (e.g., try 40% EtOAc in hexanes).[7]

    • If the spot ran to the top (Rf = 1): The eluent is too polar. Decrease the percentage of the polar solvent.[7]

  • Target Rf: Adjust the solvent ratio until the Rf value of your target compound is approximately 0.35.[12] This Rf value generally provides the best balance between resolution and elution time in a column.[14]

Q2: My compound is streaking or tailing on the TLC plate and column. How can I fix this?

This is the most common problem when purifying basic compounds like pyridines on standard silica gel.[15][16] Tailing is caused by the basic nitrogen atom of the pyridine ring interacting strongly and non-ideally with the acidic silanol (Si-OH) groups on the silica surface.[15] This leads to poor peak shape and co-elution with impurities.

start Peak Tailing Observed for Pyridine Derivative add_tea Add Competing Base (e.g., 1% Triethylamine) to Eluent start->add_tea check_tlc Re-run TLC. Is tailing reduced? add_tea->check_tlc run_column Proceed with Column Chromatography check_tlc->run_column Yes change_adsorbent Switch to a different stationary phase (e.g., Alumina, C18) check_tlc->change_adsorbent No end_purified end_purified run_column->end_purified Purified Product change_adsorbent->run_column

Caption: Troubleshooting workflow for peak tailing in pyridine purification.

Recommended Solutions:

  • Add a Competing Base: Add a small amount (0.5 - 2%) of a base like triethylamine (TEA) or pyridine to your eluent system.[10][16] The TEA will preferentially interact with the acidic silanol sites, "masking" them from your target compound and resulting in sharper peaks.[15]

  • Use a Different Stationary Phase: If adding a base is not desirable or ineffective, consider using a more inert stationary phase like neutral alumina or switching to reversed-phase (C18) chromatography.[15]

Q3: My target compound is co-eluting with an impurity. How can I improve the separation?

Poor separation (co-elution) means the resolution is insufficient.

Recommended Solutions:

  • Decrease Eluent Polarity: Make your solvent system less polar. This will cause all compounds to move more slowly down the column, increasing their interaction time with the silica and often improving separation.

  • Try a Different Solvent System: The selectivity of your separation can be dramatically changed by using different solvents. If you are using ethyl acetate/hexanes, try switching to a dichloromethane/methanol system.[10]

  • Use a Finer Silica Gel: Standard flash chromatography uses 40-63 µm silica gel.[14] Using a smaller particle size can increase resolution, but it will also increase the required pressure to run the column.

Detailed Protocol: Flash Chromatography with Dry Loading

Dry loading is highly recommended for loading samples that are not very soluble in the starting eluent, as it often leads to better resolution.[17][18]

  • Column Preparation: Select a column of appropriate size. Fill it with silica gel (slurry packing in the non-polar component of your eluent is recommended).[2] Equilibrate the column by passing several column volumes of the initial, least polar eluent through it.

  • Sample Preparation (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution. c. Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

  • Loading: Carefully add the powdered sample-silica mixture to the top of the prepared column, taking care not to disturb the packed bed. Add a thin layer of sand on top.[14]

  • Elution: Begin elution with your starting, non-polar eluent. If using a gradient, gradually increase the polarity of the mobile phase according to your TLC development.[17]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[17]

Section 4: Scale-Up Considerations

Transitioning a purification from a lab (gram) scale to a pilot plant (kilogram) scale is not always linear and presents unique challenges.[19][20]

Q1: The purification method that worked on a 1g scale is failing at a 100g scale. Why?

Several factors that are negligible at a small scale become critical during scale-up:[19]

  • Heat Transfer: Recrystallization in large vessels has a much lower surface-area-to-volume ratio, making both heating and cooling less efficient.[19] This can lead to incomplete dissolution or slow, poor crystallization.

  • Mixing Efficiency: Inadequate mixing in large reactors can create local concentration gradients, affecting reaction selectivity and impurity profiles.[21]

  • Chromatography Dynamics: Linear scale-up of column diameter while maintaining bed height is the standard practice.[22] However, flow distribution can become non-uniform in very wide columns, leading to band broadening and a loss of resolution.[23]

  • Time: Every step, from solvent transfer to filtration, takes significantly longer at a larger scale.[20] If your product is unstable, this increased processing time can lead to degradation.

Q2: How do I choose a scalable purification method from the start?

When developing a process for drug development, scalability should be a primary consideration.

  • Favor Recrystallization: If possible, optimize the process to allow for purification by recrystallization. It is generally cheaper, faster, and operationally simpler to scale up than chromatography.

  • Chromatography Resin Choice: If chromatography is necessary, ensure the resin used at the lab scale is available in large quantities and at a reasonable cost for manufacturing scale.[22]

  • Process Robustness: Use Design of Experiments (DoE) to understand how small variations in parameters (e.g., solvent ratios, temperature) affect the purity outcome. A robust process will be less sensitive to the slight variations inherent in large-scale manufacturing.[19]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Bio-Link. (2024).
  • BenchChem. (2025).
  • Tianming Pharmaceuticals. (2025).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Sorbent Technologies, Inc. (2025).
  • University of Rochester, Department of Chemistry.
  • Senieer. (2022). Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
  • Bio-Rad. (n.d.).
  • Organic Syntheses. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit. (2024).
  • Organic Syntheses. (2018).
  • Advion, Inc. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer.
  • Organomation. (n.d.).
  • Doshisha University. (2025).
  • Chemistry LibreTexts. (n.d.).
  • Beilstein-Institut. (2011).
  • ResearchGate. (2011). Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine.
  • BVL. (2026). Product chemistry - Relevant impurities of technical active substances.
  • BenchChem. (2025). Common side products in the synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride.

Sources

Troubleshooting

common side products in the synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies for common challenges encountered during this multi-step synthesis. We will delve into the causality behind side product formation and offer robust solutions to enhance yield and purity.

Overview of the Synthetic Pathway

The synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate is typically approached via a two-stage process. The first stage involves the conversion of a suitable precursor, such as 2-amino-3,5-dichloroisonicotinic acid, into the 2-bromo intermediate via a Sandmeyer-type reaction. The second stage is the esterification of the resulting carboxylic acid to yield the final methyl ester product. Each stage presents unique challenges and potential for side product formation, which this guide will address.

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Esterification cluster_side_products Potential Side Products A 2-Amino-3,5-dichloro- isonicotinic Acid B Aryl Diazonium Salt (Intermediate) A->B NaNO₂, HBr 0-5 °C C 2-Bromo-3,5-dichloro- isonicotinic Acid B->C CuBr SP1 2-Hydroxy-3,5-dichloro- isonicotinic Acid (from Diazonium Salt + H₂O) B->SP1 SP2 3,5-Dichloroisonicotinic Acid (Reductive De-amination) B->SP2 SP4 Biaryl & Tar Impurities B->SP4 D Methyl 2-bromo-3,5-dichloro- isonicotinate (Target) C->D Methanol (MeOH) H₂SO₄ (cat.), Reflux SP3 2-Bromo-3,5-dichloropyridine (Decarboxylation) C->SP3 High Temp.

Caption: Probable two-stage synthesis of the target molecule and key side products.

Troubleshooting Guide

This section addresses specific issues identified during experimental analysis, providing root cause explanations and corrective actions.

Q1: My LC-MS analysis shows a significant peak with a mass corresponding to the replacement of the bromo group with a hydroxyl group. What is this impurity and how can I prevent it?

A1: This impurity is almost certainly Methyl 2-hydroxy-3,5-dichloroisonicotinate , formed from its corresponding carboxylic acid precursor.

  • Causality: This side product originates during the Sandmeyer reaction (Stage 1). The aryl diazonium salt intermediate is highly reactive and can react with water, which acts as a nucleophile, to produce a phenol (a 2-hydroxypyridine derivative in this case).[1][2] This reaction is competitive with the desired displacement by the bromide ion.

  • Troubleshooting & Prevention:

    • Temperature Control: The stability of the diazonium salt is paramount. Maintain the temperature of the diazotization and the Sandmeyer reaction strictly between 0-5 °C. Excursions to higher temperatures accelerate the decomposition of the diazonium salt and its reaction with water.[3]

    • Anhydrous Conditions: While the reaction is run in an aqueous acid, minimize any unnecessary introduction of water. Use concentrated hydrobromic acid.

    • Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and prevent localized heating. Similarly, the addition of the cold diazonium salt solution to the copper(I) bromide solution should be carefully controlled to manage the vigorous nitrogen evolution.[2]

Q2: I am observing a decarboxylated side product, 2-bromo-3,5-dichloropyridine. Why is this happening and how can it be avoided?

A2: The presence of 2-bromo-3,5-dichloropyridine points to a decarboxylation event, which can occur under thermal stress.

  • Causality: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO₂) when heated.[4][5] This is particularly prevalent during the esterification step (Stage 2) if the reaction is run at excessively high temperatures or for prolonged periods. The intermediate, 2-bromo-3,5-dichloroisonicotinic acid, can decarboxylate before or after esterification. A similar side reaction, bromo-decarboxylation, can also occur under certain halogenating conditions, though it is less likely in this specific sequence.[6]

  • Troubleshooting & Prevention:

    • Optimize Esterification Temperature: While Fischer esterification often requires heat to drive the equilibrium, use the minimum temperature necessary for a reasonable reaction rate.[7] Monitor the reaction by TLC or GC to avoid unnecessarily long reflux times.

    • Use a Milder Esterification Method: If thermal decarboxylation is a persistent issue, consider alternative, milder esterification methods that do not require high heat. For example, reaction with methyl iodide in the presence of a non-nucleophilic base, or using coupling agents like DCC (dicyclohexylcarbodiimide) at room temperature, although this introduces its own set of potential side products like N-acylureas.[8]

Q3: My reaction mixture from the Sandmeyer step is dark brown and contains tar-like substances, leading to a difficult workup and low yield. What is the cause?

A3: The formation of dark, tarry materials is a classic sign of diazonium salt decomposition and radical side reactions.[2]

  • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The copper(I) catalyst initiates the formation of an aryl radical with the loss of nitrogen gas. These highly reactive aryl radicals can combine to form biaryl compounds or engage in other non-productive pathways, leading to polymerization and tar formation.[2] This decomposition is exacerbated by elevated temperatures and the presence of light.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: As mentioned, keeping the reaction at 0-5 °C is critical to minimize uncontrolled decomposition.

    • Catalyst Quality: Ensure the copper(I) bromide is fresh and of high purity. Oxidized Cu(II) species are less effective.

    • Exclusion of Light: Protect the reaction from direct light by wrapping the reaction flask in aluminum foil, as photochemical decomposition can occur.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote efficient mixing and heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Sandmeyer reaction stage?

A1: The three most critical parameters are:

  • Temperature: Must be maintained at 0-5 °C throughout the diazotization and copper(I) bromide addition to ensure diazonium salt stability.[2][3]

  • Stoichiometry of Nitrite: A slight excess of sodium nitrite is used to ensure complete diazotization, but a large excess can lead to unwanted side reactions. Typically 1.1 to 1.2 equivalents are used.

  • Acid Concentration: The reaction must be performed in a strong acid (e.g., HBr > 40%) to prevent the diazonium salt from coupling with unreacted amine to form diazoamino compounds.

Q2: What is the recommended workup procedure to remove the copper catalyst and acidic impurities after the Sandmeyer reaction?

A2: After the reaction is complete, a typical workup involves:

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Base Wash: Wash the organic layer with an aqueous base solution (e.g., 1N NaOH) to remove the unreacted acidic starting material and the phenolic side product. The desired product, 2-bromo-3,5-dichloroisonicotinic acid, will also be deprotonated and move to the aqueous layer.

  • Acidification & Re-extraction: Carefully re-acidify the basic aqueous layer with concentrated HCl to pH ~2-3. This will precipitate the purified 2-bromo-3,5-dichloroisonicotinic acid, which can then be filtered or re-extracted into a fresh portion of organic solvent.

  • Final Wash & Dry: Wash the final organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Q3: How can I best purify the final product, Methyl 2-bromo-3,5-dichloroisonicotinate?

A3: The two most effective methods are:

  • Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization is an excellent method. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., methanol, ethanol, or hexanes/ethyl acetate mixtures).

  • Silica Gel Column Chromatography: This is the most versatile method for separating the target compound from various side products.[9] A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity is typically effective. The separation can be monitored by TLC.

Summary of Common Side Products

Side Product NameChemical StructureMolecular Weight ( g/mol )Formation Pathway
Methyl 2-hydroxy-3,5-dichloroisonicotinate C₇H₅Cl₂NO₃222.03Reaction of diazonium salt with H₂O during Stage 1.
Methyl 3,5-dichloroisonicotinate C₇H₅Cl₂NO₂206.03Reductive de-amination/de-bromination during Stage 1.
2-Bromo-3,5-dichloropyridine C₅H₂BrCl₂N226.89Thermal decarboxylation of the carboxylic acid intermediate, primarily during Stage 2.
Unreacted Starting Acid C₆H₂BrCl₂NO₂270.89Incomplete esterification during Stage 2.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of the crude final product.

  • Prepare the Slurry: In a beaker, add the crude Methyl 2-bromo-3,5-dichloroisonicotinate and a small amount of silica gel. Add a minimal amount of a strong solvent (e.g., dichloromethane) to dissolve the material and form a thick slurry. Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique generally results in better separation.

  • Pack the Column: Prepare a chromatography column with silica gel, using a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) as the mobile phase.

  • Load the Sample: Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed.

  • Elute the Column: Begin elution with the non-polar mobile phase. The less polar decarboxylated side product (2-bromo-3,5-dichloropyridine) will elute first.

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexanes:Ethyl Acetate). The desired product will begin to elute.

  • Collect Fractions: Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified Methyl 2-bromo-3,5-dichloroisonicotinate.

G cluster_causes Trace to Root Cause start Low Yield or Purity Issue check_analysis Analyze Crude Product (LC-MS, NMR) start->check_analysis identify_impurity Identify Side Product(s) check_analysis->identify_impurity cause_temp Incorrect Temp. identify_impurity->cause_temp cause_water Excess Water identify_impurity->cause_water cause_time Reaction Time Too Long identify_impurity->cause_time cause_reagents Reagent Quality identify_impurity->cause_reagents implement_solution Implement Corrective Action (e.g., Lower Temp, Optimize Time) cause_temp->implement_solution cause_water->implement_solution cause_time->implement_solution cause_reagents->implement_solution end_goal Improved Yield & Purity implement_solution->end_goal

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Nagano, H., Hamana, M., Nawata, Y., Prachayasittikul, S., Abde-Sayed, A. N., & Bauer, L. (1987). Reactions of Nicotinic Acid 1-Oxide with Propionic, Phenylacetic and Benzoic Anhydrides. Heterocycles, 26(5), 1263.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine. BenchChem Technical Support.
  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]

  • Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(35), 11340-11348. [Link]

  • Szymańska, A., & Zieliński, W. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 711. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Yuldasheva, D. K., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bashkir Chemical Journal. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Organic Syntheses. PREPARATION OF 3,5-DIBROMO-2-PYRONE. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2020). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

Sources

Optimization

stability of Methyl 2-bromo-3,5-dichloroisonicotinate under acidic or basic conditions

Technical Support Center: Methyl 2-bromo-3,5-dichloroisonicotinate A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support guide for Methyl 2-bromo-3,5-dichloroisonicotinate. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 2-bromo-3,5-dichloroisonicotinate

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for Methyl 2-bromo-3,5-dichloroisonicotinate. This document, intended for researchers, chemists, and professionals in drug development, provides in-depth answers to frequently asked questions regarding the stability of this compound under various experimental conditions. As a senior application scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your research.

While specific kinetic data for this exact molecule is not extensively published, its structure—a halogenated pyridine ester—allows us to predict its behavior based on well-established principles of organic chemistry. This guide is built upon those principles, drawing from analogous systems and authoritative chemical literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability Under Basic Conditions

Question 1: I am planning a reaction using Methyl 2-bromo-3,5-dichloroisonicotinate with a strong base like sodium hydroxide (NaOH). What are the potential stability issues I should be aware of?

You should be concerned about two primary reactions that can occur under basic conditions:

  • Saponification (Ester Hydrolysis): The methyl ester group is highly susceptible to hydrolysis by hydroxide ions. This is typically a rapid and irreversible reaction that converts the ester into a sodium carboxylate salt and methanol.[1][2] This process is the driving force of the reaction and is essentially irreversible under basic conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The bromo group at the C2 position is activated towards substitution by nucleophiles. The pyridine nitrogen and the electron-withdrawing chloro and ester groups make the ring electron-deficient, facilitating attack at the 2- and 4-positions.[3][4] A strong nucleophile like hydroxide could potentially displace the bromide to form a 2-hydroxy (or 2-pyridone) species.

Troubleshooting Unwanted Reactions:

  • My ester seems to be disappearing from the reaction mixture, and I'm isolating a water-soluble compound instead. What happened? This is a classic sign of saponification. The product, sodium 2-bromo-3,5-dichloroisonicotinate, is a salt and will likely partition into the aqueous phase during an extraction. To recover your carboxylic acid, you will need to acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylate, followed by extraction with an organic solvent like ethyl acetate.[5][6][7]

  • I see an unexpected new peak in my LC-MS analysis. Could it be a substitution product? It's possible. If your reaction conditions are harsh (e.g., elevated temperatures), nucleophilic aromatic substitution can compete with saponification. The expected product would be Methyl 3,5-dichloro-2-hydroxyisonicotinate. The rate of SNAr is generally slower than ester hydrolysis, but it is a valid concern.

Potential Reaction Product Key Indicator Mitigation Strategy
Saponification 2-bromo-3,5-dichloroisonicotinic acid (as salt)Loss of starting material; product in aqueous phase.Use non-hydroxide bases (e.g., K₂CO₃, Et₃N) if only deprotonation is needed. Use aprotic solvents.
SNAr Methyl 3,5-dichloro-2-hydroxyisonicotinateAppearance of a new, less polar spot/peak.Keep temperatures low. Use sterically hindered, non-nucleophilic bases.
Section 2: Stability Under Acidic Conditions

Question 2: What happens if I expose Methyl 2-bromo-3,5-dichloroisonicotinate to strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)?

Under acidic conditions, the primary concern is acid-catalyzed ester hydrolysis .[6] This reaction is the reverse of Fischer esterification.

Key Mechanistic Points:

  • The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic.

  • A weak nucleophile, typically water present in the acidic solution, then attacks the activated carbonyl carbon.

  • Unlike basic hydrolysis, this reaction is an equilibrium process.[6][8]

Troubleshooting Acid-Mediated Reactions:

  • My reaction is not going to completion, and I have a mixture of starting material and the carboxylic acid. How can I improve the yield? Because the reaction is reversible, you need to shift the equilibrium towards the products. According to Le Châtelier's principle, you can achieve this by using a large excess of water, which is typically accomplished by using a dilute aqueous acid solution.[6]

  • Are there any other side reactions to worry about? At very high temperatures, there is a remote possibility of decarboxylation of the resulting isonicotinic acid, though this usually requires more extreme conditions.[9] The halogen substituents on the pyridine ring are generally stable to acidic conditions and are not prone to substitution by weak nucleophiles like water or chloride ions.

Section 3: Analytical & Purification Protocols

Question 3: How can I monitor the stability of my compound during an experiment? What's the best way to purify it if degradation occurs?

A robust analytical method is crucial for assessing stability.[10][11]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for monitoring the progress of a reaction. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a pH modifier like formic acid or a buffer, would be a good starting point.[10][12] This technique can separate the relatively nonpolar starting ester from the more polar carboxylic acid product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC-MS is also a suitable technique. It provides both retention time and mass information, which is invaluable for identifying degradation products.[13]

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC is very effective. The starting ester will have a higher Rf value than the carboxylic acid hydrolysis product.

Experimental Protocol: Stability Test by RP-HPLC

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-bromo-3,5-dichloroisonicotinate in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Keep all samples at room temperature.

  • Analysis: Inject 10 µL of each solution onto the HPLC at time points of 0, 1, 4, and 24 hours.

  • Data Interpretation: Monitor the disappearance of the starting material peak and the appearance of new peaks. The acidic and basic samples should show a new, earlier-eluting peak corresponding to the carboxylic acid.

Purification Strategy:

If you have a mixture of the ester and its corresponding carboxylic acid due to partial hydrolysis, you can separate them using an acid-base extraction.

  • Dissolve the mixture in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The ester will remain in the organic layer.

  • Separate the layers.

  • The organic layer can be dried and concentrated to recover the pure ester.

  • The aqueous layer can be acidified with HCl and then extracted with ethyl acetate to recover the carboxylic acid.

Visualizing the Degradation Pathways

To better understand the potential transformations, the following diagrams illustrate the key reaction mechanisms.

Hydrolysis Start Methyl 2-bromo-3,5-dichloroisonicotinate Acid_Int Protonated Ester (More Electrophilic) Start->Acid_Int + H₃O⁺ (Acidic Conditions) Base_Int Tetrahedral Intermediate Start->Base_Int + OH⁻ (Basic Conditions) SNAr_Product Methyl 3,5-dichloro-2-hydroxyisonicotinate Start->SNAr_Product + OH⁻ / Heat (SₙAr Pathway) Product 2-bromo-3,5-dichloroisonicotinic Acid Acid_Int->Product + H₂O (Reversible) Salt Carboxylate Salt Base_Int->Salt - CH₃O⁻ (Irreversible) Salt->Product + H₃O⁺ (Acidic Workup)

Caption: Key degradation pathways under acidic and basic conditions.

References

  • BenchChem (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • BenchChem (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis.
  • Al-Shehri, S. S., Salah, N., Al-Ghamdi, M. A., Al-Enazi, N. M., & El-Azazy, M. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate.
  • Li, J., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC.
  • Ullah, Z., & Ali, S. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • Al-Shehri, S. S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
  • BenchChem (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • OperaChem (2024). Saponification-Typical procedures.
  • Agency for Toxic Substances and Disease Registry (n.d.). Analytical Methods for Pyridine.
  • University of Calgary (n.d.). Ch20: Hydrolysis of Esters.
  • Google Patents (n.d.). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
  • Organic Chemistry Data (n.d.). Ester to Acid - Common Conditions.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Amador, J. A., Taylor, B. F., & Vasan, V. S. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC.
  • LibreTexts Chemistry (2022). 16.7: Nucleophilic Aromatic Substitution.
  • StackExchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Organic Chemistry Tutor (n.d.). Saponification of Esters.
  • Organic Chemistry Study Guide (n.d.). Hydrolysis of an Ester.
  • Yoon, J., & Czarnik, A. W. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. ResearchGate.
  • LibreTexts Chemistry (2023). Saponification.
  • Google Patents (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

Sources

Troubleshooting

preventing decomposition of Methyl 2-bromo-3,5-dichloroisonicotinate during storage

An Application Scientist's Guide to Preserving the Integrity of Methyl 2-bromo-3,5-dichloroisonicotinate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Preserving the Integrity of Methyl 2-bromo-3,5-dichloroisonicotinate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of Methyl 2-bromo-3,5-dichloroisonicotinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and integrity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: I've just received a new batch of Methyl 2-bromo-3,5-dichloroisonicotinate. What are the absolute critical first steps for storage?

A: Immediately upon receipt, the compound should be stored in a tightly sealed container, protected from light, in a cold and dry environment. The ideal conditions are refrigeration (2-8°C) or freezing (≤ -20°C) under an inert atmosphere (Argon or Nitrogen).[1][2][3] This multi-faceted approach mitigates the primary degradation risks: hydrolysis and photodegradation.

Q2: What are the visible signs that my compound may have decomposed?

A: While often degradation is not visible, you should be alert for:

  • Color Change: A shift from a white or off-white solid to a yellow or brownish hue can indicate the formation of degradation products.

  • Change in Physical State: Clumping of the solid, which was previously a free-flowing powder, can suggest moisture absorption, a precursor to hydrolysis.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of the formation of less soluble impurities or polymeric byproducts.

Q3: My analysis (NMR/LC-MS) shows a new impurity peak after storing the compound for a few months. What is the likely cause?

A: The appearance of new peaks strongly suggests decomposition. The two most probable culprits are hydrolysis of the methyl ester and photodecomposition.[4][5]

  • Hydrolysis: Reaction with ambient moisture will cleave the methyl ester to form 2-bromo-3,5-dichloroisonicotinic acid. This is often accelerated by trace acidic or basic impurities.[6]

  • Photodecomposition: Exposure to light, particularly UV, can cleave the carbon-bromine bond, leading to radical species and subsequent side reactions.[5]

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to diagnosing and resolving stability issues with Methyl 2-bromo-3,5-dichloroisonicotinate.

Issue 1: Purity Decrease Detected by HPLC, Suspected Hydrolysis
  • Observation: You observe a new, more polar peak in your Reverse-Phase HPLC chromatogram, and the peak area for the parent compound has decreased. Mass spectrometry confirms the new peak has a mass 14 Da less than the parent compound (loss of CH₂).

  • Root Cause Analysis: This is a classic signature of hydrolysis, where the methyl ester (-COOCH₃) is converted to a carboxylic acid (-COOH). The carboxylic acid is more polar and thus has a shorter retention time on a C18 column. The reaction is catalyzed by water, and can be accelerated by acidic or basic conditions.[6][7]

  • Verification Protocol:

    • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum in a solvent like DMSO-d₆. Look for a decrease in the integral of the methyl ester singlet (around 3.9-4.0 ppm) and the potential appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).

    • pH Test: Dissolve a small amount of the suspect material in a neutral, unbuffered solvent (e.g., 50% Acetonitrile/Water). A decrease in the solution's pH compared to a fresh sample indicates the formation of the acidic degradation product.

  • Corrective & Preventive Actions:

    • Immediate: If hydrolysis is minimal, the material may be purified by recrystallization or column chromatography. However, this is often not practical.

    • Prevention: Strict moisture exclusion is paramount. Always handle the compound in a glove box or under a stream of dry inert gas. Store the vial inside a desiccator, even when refrigerated. Use containers with high-integrity seals, such as those with PTFE-lined caps.[2]

Issue 2: Appearance of Multiple, Unidentified Peaks, Suspected Photodecomposition
  • Observation: Your HPLC or GC-MS analysis shows a cluster of new, often less polar, peaks. The results are inconsistent between aliquots taken from the same bottle over time.

  • Root Cause Analysis: Halopyridines are known to be light-sensitive.[5] The energy from UV light can induce homolytic cleavage of the C-Br bond, creating highly reactive radical intermediates. These radicals can then react with solvents, other reagent molecules, or themselves to form a complex mixture of byproducts, including debrominated and coupled species.

  • Verification Protocol:

    • Controlled Photodegradation Study: Dissolve a small amount of a known pure sample in a solvent (e.g., acetonitrile) in a quartz cuvette. Expose it to a UV lamp (254 nm or 365 nm) and monitor the formation of degradation products by HPLC at various time points. Compare the resulting chromatogram to that of your stored sample.

    • GC-MS Analysis: Analyze the sample by GC-MS. Look for peaks corresponding to the debrominated compound (Methyl 3,5-dichloroisonicotinate) or other halogen-shuffled products.

  • Corrective & Preventive Actions:

    • Immediate: It is very difficult to purify a sample that has undergone significant photodecomposition due to the complex mixture of byproducts. It is generally recommended to discard the material.

    • Prevention: All storage and handling must be done with rigorous light protection. Use amber glass vials or wrap clear vials completely in aluminum foil.[3] Store containers in a dark cabinet or box within the refrigerator or freezer. Minimize the compound's exposure to ambient lab lighting during weighing and solution preparation.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary mechanisms of decomposition.

cluster_main Methyl 2-bromo-3,5-dichloroisonicotinate cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodecomposition Pathway Parent Parent Compound Acid 2-bromo-3,5-dichloroisonicotinic Acid (More Polar Impurity) Parent->Acid + H₂O (Moisture) Radical Radical Intermediates Parent->Radical + hν (Light) Products Complex Mixture (Debrominated, Coupled Products) Radical->Products Further Reactions

Caption: Primary decomposition pathways of the target compound.

Protocols and Best Practices

Recommended Storage Conditions Summary

For optimal long-term stability (>1 year), the following conditions should be implemented:

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Slows all chemical reaction rates, including hydrolysis and thermal decomposition.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[2][9]
Light Protect from LightPrevents photolytic cleavage of the C-Br bond. Use amber vials or wrap in foil.[3][5]
Container Tightly Sealed Glass Vial with PTFE linerProvides an excellent barrier against moisture and is chemically inert.
Handling In a Glove Box or with Inert Gas BlanketMinimizes exposure to atmospheric moisture and oxygen during aliquoting.
Troubleshooting Workflow

Use this flowchart to diagnose potential decomposition.

Start Decomposition Suspected (e.g., failed QC, poor reactivity) Check_Purity Analyze purity via Stability-Indicating HPLC Method Start->Check_Purity New_Peaks New Peaks Observed? Check_Purity->New_Peaks Analyze_Peaks Characterize Impurities (LC-MS, NMR, GC-MS) New_Peaks->Analyze_Peaks Yes End_OK Purity is OK Issue is elsewhere New_Peaks->End_OK No Identify_Pathway Identify Degradation Pathway Analyze_Peaks->Identify_Pathway Hydrolysis Hydrolysis Confirmed (Mass loss of 14 Da, -COOH observed) Identify_Pathway->Hydrolysis Polar Peak(s) Photo Photodecomposition Confirmed (Debromination, complex mixture) Identify_Pathway->Photo Multiple/Non-polar Peaks Review_Storage Review and Improve Storage Protocol: - Enhance Desiccation - Use Inert Gas Hydrolysis->Review_Storage Review_Handling Review and Improve Handling Protocol: - Use Amber Vials - Work in Dark/Red Light Photo->Review_Handling End_Action Implement Corrective Actions for Future Batches Review_Storage->End_Action Review_Handling->End_Action

Caption: Systematic workflow for troubleshooting compound degradation.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

    • Example Gradient: 10% Acetonitrile to 90% Acetonitrile over 20 minutes.

  • Forced Degradation: To validate the method, you must generate the degradation products.[10]

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose a solution of the compound to UV light (254 nm) for 48 hours.

    • Thermal: Heat the solid compound at 105°C for 24 hours.

  • Method Validation: Analyze the stressed samples. The method is considered "stability-indicating" if the primary peak for Methyl 2-bromo-3,5-dichloroisonicotinate is well-resolved from all degradation peaks (Resolution > 2). Use a photodiode array (PDA) detector to check for peak purity.[10][11]

References

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. Available from: [Link]

  • Methyl bromide - OECD Existing Chemicals Database. Available from: [Link]

  • Methyl Esters - Organic Chemistry Portal. Available from: [Link]

  • Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Infrared spectroscopic evidence for reversible detachment of bulky ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21 - ResearchGate. Available from: [Link]

  • Analytical Methods for Methyl Bromide - ResearchGate. Available from: [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. Available from: [Link]

  • On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites - ResearchGate. Available from: [Link]

  • Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push–Pull Pyridine Derivatives | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • US4185027A - Hydrolysis of methyl esters - Google Patents.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. Available from: [Link]

  • General list of impurities and classes of impurities of toxicological concern for agricultural active constituents | Australian Pesticides and Veterinary Medicines Authority - APVMA. Available from: [Link]

  • Analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

  • Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Superconductors) - MDPI. Available from: [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses. Available from: [Link]

  • Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. Available from: [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters - ResearchGate. Available from: [Link]

  • Pyridine - Washington State University. Available from: [Link]

  • Product chemistry - Relevant impurities of technical active substances - BVL. Available from: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]

  • On the reactivity of bromine atoms in brominated pyridines. Preparation of some 2:6‐disubstitution products of pyridine | Request PDF - ResearchGate. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. Available from: [Link]

  • Primary Investigation on the Synergistic Effects of Methyl Bromide and 1 °C Cold Treatment for Two-Spotted Spider Mite (Tetranychus urticae) and the Citrus Mealybug (Planococcus citri) - MDPI. Available from: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. Available from: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available from: [Link]

  • METHYLDIBROMO GLUTARONITRILE - Chemotechnique Diagnostics. Available from: [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides - Semantic Scholar. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available from: [Link]

  • PYRIDINE - MSDS. Available from: [Link]

  • hydrolysis of esters - Chemguide. Available from: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. Available from: [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods | IntechOpen. Available from: [Link]

  • Enantiopure Pyridinium Bisretinoids of Ocular Lipofuscin with Hexahydrobenzofuran Structure: Total Synthesis and Structure-Dependent Aggregated Morphology - PMC. Available from: [Link]

  • The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclahexanedicarboxylic Acids - American Chemical Society. Available from: [Link]

  • Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds - MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Methyl 2-bromo-3,5-dichloroisonicotinate

Welcome to the Technical Support Center for Methyl 2-bromo-3,5-dichloroisonicotinate . This guide is designed for researchers, scientists, and drug development professionals working with this densely functionalized pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-bromo-3,5-dichloroisonicotinate . This guide is designed for researchers, scientists, and drug development professionals working with this densely functionalized pyridine scaffold. Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic FAQs to help you achieve precise regiocontrol in your syntheses.

Reactivity Overview

Methyl 2-bromo-3,5-dichloroisonicotinate presents a classic regioselectivity challenge due to the presence of three halogens (one bromide, two chlorides) and an ester group on a highly electron-deficient pyridine ring. Understanding the electronic and steric microenvironments of each position is critical for predictable functionalization.

ReactivityMap Molecule Methyl 2-bromo-3,5-dichloroisonicotinate C2 C2 Position (Br) Primary Site: Cross-Coupling & SNAr Lowest BDE & N-Activated Molecule->C2 C3C5 C3/C5 Positions (Cl) Secondary Sites Sterically Hindered by Ester Molecule->C3C5 C4 C4 Position (Ester) Side Reactions: Hydrolysis Molecule->C4

Reactivity map of Methyl 2-bromo-3,5-dichloroisonicotinate functionalization sites.

Section 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q1: During Suzuki-Miyaura coupling, I am observing significant amounts of di-arylated (C2 and C3/C5) products. How can I restrict the reaction strictly to the C2-bromo position?

Causality & Explanation: The oxidative addition of Pd(0) is thermodynamically and kinetically favored at the C2 position due to the inherently lower Bond Dissociation Energy (BDE) of the C-Br bond compared to the C-Cl bonds[1]. Additionally, the C2 position is highly activated by the inductive electron-withdrawing effect of the adjacent pyridine nitrogen[2]. However, once the C2 position is arylated, the resulting intermediate remains electron-deficient (due to the C4-ester and remaining halogens). If the catalyst is overly active or the temperature is too high, a second oxidative addition can occur at the C3 or C5 C-Cl bonds[2].

Solution: To prevent over-reaction, you must exploit the steric differences between the C2 and C3/C5 positions. The C3/C5 chlorines are sterically hindered by the adjacent C4-ester. By using a bulky, electron-rich phosphine ligand (like SPhos) and lowering the temperature, you can facilitate rapid insertion into the accessible C2-Br bond while kinetically blocking insertion into the crowded C-Cl bonds[3].

Table 1: Representative Optimization Data for C2-Selective Suzuki-Miyaura Coupling
Catalyst SystemLigandTemp (°C)Equiv. ArB(OH)₂Yield (C2-Mono)Yield (Di/Tri-aryl)
Pd(PPh₃)₄None (PPh₃)901.545%40%
Pd(dppf)Cl₂dppf801.165%20%
Pd₂(dba)₃P(t-Bu)₃601.0588%<5%
Pd(OAc)₂ SPhos 60 1.05 >92% <2%
Protocol 1: Self-Validating C2-Selective Suzuki Coupling
  • Preparation: In a rigorously dried Schlenk tube, add Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 mmol), arylboronic acid (1.05 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Causality: SPhos ensures a bulky environment that promotes room-temperature to 60°C oxidative addition at C-Br but sterically rejects the crowded C3/C5 C-Cl bonds.

  • Solvent: Evacuate and backfill with N₂ (3x). Add degassed Toluene/H₂O (10:1 v/v, 5 mL).

  • Reaction: Heat to 60°C for 4 hours.

  • Self-Validation Check (LC-MS): Analyze the crude mixture. The starting material possesses a complex Br/Cl₂ isotopic cluster. The desired C2-arylated product will display a characteristic Cl₂ isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) . If your mass spectrum shifts to a 3:1 ratio (single chlorine), you have over-coupled and must lower the temperature further.

Section 2: Nucleophilic Aromatic Substitution (SNAr) & Ester Integrity

Q2: When performing SNAr with primary amines at the C2 position, I am concerned about amidation or hydrolysis of the C4-methyl ester. How prevalent is this side reaction?

Causality & Explanation: While the C4-methoxycarbonyl group is theoretically susceptible to nucleophilic attack, it is flanked by two bulky chlorine atoms at the C3 and C5 positions. This creates a significant steric shield (ortho-disubstitution effect) that kinetically protects the ester from attack by bulky amine nucleophiles[3]. Conversely, the C2-bromo position is highly accessible and electronically activated by the adjacent pyridine nitrogen. Therefore, SNAr at C2 is vastly faster than ester amidation. However, if water and hydroxide/alkoxide bases are present, the small hydroxide ion can easily bypass the steric shield and cause rapid ester hydrolysis.

Solution: Run the reaction in strictly anhydrous aprotic solvents and use non-nucleophilic organic bases (e.g., DIPEA) to scavenge the generated HBr.

Protocol 2: Anhydrous SNAr Workflow
  • Setup: Dissolve Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 mmol) in anhydrous THF (5 mL) under an N₂ atmosphere.

  • Reagent Addition: Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.0 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-6 hours.

  • Self-Validation Check (LC-MS): The desired SNAr product will retain the methyl ester mass. Furthermore, the isotopic pattern will shift from a Br/Cl₂ cluster to a Cl₂ cluster (9:6:1 ratio), confirming exact displacement of the bromide. If you observe a mass corresponding to the amine adduct minus 32 Da (-OCH₃), unwanted amidation has occurred; switch to a bulkier amine or lower the temperature.

  • Workup: Quench with saturated aqueous NH₄Cl (to prevent basic hydrolysis during workup) and extract with EtOAc.

Section 3: Advanced Regiocontrol & Troubleshooting

Q3: Can I selectively cross-couple at the C3/C5 position while leaving the C2-Br intact?

Causality & Explanation: Achieving "inverted" regioselectivity (reacting C-Cl in the presence of C-Br) is thermodynamically counter-intuitive because the C-Br bond has a significantly lower BDE than the C-Cl bond[1]. Furthermore, the C2 position is electronically activated by the adjacent nitrogen's inductive effect[2]. While specialized multinuclear palladium clusters[4] or highly specific ligand-controlled protocols can sometimes override inherent electronic biases in simple dihalopyridines, the dense functionalization and steric hindrance of Methyl 2-bromo-3,5-dichloroisonicotinate make this practically unfeasible. The standard and most reliable synthetic strategy is to functionalize C2 first, and subsequently force C3/C5 functionalization at higher temperatures (>90°C) if needed.

TroubleshootingWorkflow Start Analyze Crude LC-MS CheckMass Identify Predominant Impurity Start->CheckMass OverCoupling Di-arylation (Loss of Cl) CheckMass->OverCoupling EsterLoss Hydrolysis (Loss of OMe) CheckMass->EsterLoss NoReaction Starting Material Recovered CheckMass->NoReaction FixOverCoupling Lower Temp to 60°C Use bulky ligand (SPhos) OverCoupling->FixOverCoupling FixEsterLoss Use anhydrous THF/DIPEA Quench with NH4Cl EsterLoss->FixEsterLoss FixNoReaction Check Pd/Ligand integrity Degas solvents NoReaction->FixNoReaction

Decision tree for troubleshooting common side reactions during functionalization.

References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews - ACS Public
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles Journal of the American Chemical Society - ACS Public
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles ResearchG
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters The Journal of Organic Chemistry - ACS Public

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Reactions of Methyl 2-bromo-3,5-dichloroisonicotinate

Welcome to the technical support center for the synthesis and functionalization of Methyl 2-bromo-3,5-dichloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of Methyl 2-bromo-3,5-dichloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this specific, challenging substrate. Our goal is to provide not just protocols, but a deep understanding of the principles behind catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve your synthetic goals.

Introduction: Understanding the Substrate

Methyl 2-bromo-3,5-dichloroisonicotinate is a highly functionalized pyridine derivative. Its reactivity in common palladium-catalyzed cross-coupling reactions is governed by several key features:

  • Regioselectivity : The molecule possesses three halogen atoms. In palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the C-2 position.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1]

  • The "2-Pyridyl Problem" : The nitrogen atom at the 1-position presents a significant challenge. Its lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3][4] This often results in sluggish or failed reactions if the catalytic system is not chosen carefully.

  • Steric and Electronic Effects : The presence of a chloro group at the 3-position and an ester at the 4-position introduces both steric hindrance and electronic effects.[5][6] The electron-withdrawing nature of the dichlorinated pyridine ring generally makes the substrate more susceptible to oxidative addition, but the steric bulk near the reactive site can impede the approach of the catalyst and coupling partners.[2][7]

Navigating these challenges requires a rational approach to catalyst and ligand selection. This guide provides a framework for making those critical decisions.

Catalyst Selection Workflow

A systematic approach to catalyst selection can save significant time and resources. The following workflow outlines a logical progression from reaction planning to optimization.

G cluster_0 cluster_1 cluster_2 cluster_3 A 1. Define Transformation (e.g., C-C, C-N, C-alkyne bond) B 2. Choose Reaction Type (Suzuki, Buchwald, Sonogashira, etc.) A->B C 3. Initial Catalyst/Ligand Selection - Pd Source: Pd(OAc)₂, Pd₂(dba)₃ - Ligand: Bulky, electron-rich phosphines (XPhos, SPhos, RuPhos) B->C D 4. Select Base & Solvent - Base: K₂CO₃, K₃PO₄, Cs₂CO₃ - Solvent: Toluene, Dioxane, THF C->D E 5. Run Small-Scale Test Reaction (Monitor by TLC, LC-MS) D->E F 6. Analyze Outcome E->F G Success! (High Yield, Clean Reaction) F->G >80% Conversion I Troubleshooting Required (Low Yield, No Reaction, Side Products) F->I <80% Conversion H Proceed to Scale-Up G->H J Consult Troubleshooting Guide (See Below) I->J

Caption: Catalyst selection and optimization workflow.

Frequently Asked Questions (FAQs)

Q1: Why is a simple catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often a poor choice for this substrate?

A1: While Pd(PPh₃)₄ is a classic and effective catalyst for many cross-coupling reactions, it often fails with sterically hindered 2-substituted pyridines like Methyl 2-bromo-3,5-dichloroisonicotinate.[8] The triphenylphosphine (PPh₃) ligand is not sterically bulky enough to prevent the pyridine nitrogen from binding to the palladium center, which can lead to catalyst deactivation.[4] Furthermore, the rate of reductive elimination from Pd(II) intermediates bearing PPh₃ can be slow for hindered substrates. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed specifically to overcome these issues.[9][10]

Q2: Which reaction should I choose for C-C bond formation: Suzuki-Miyaura, Stille, or Heck?

A2: The choice depends on your desired product and the available coupling partners.

  • Suzuki-Miyaura Coupling : This is often the first choice due to the wide commercial availability of boronic acids and esters, their relatively low toxicity, and the mild reaction conditions.[11][12] It is highly versatile for introducing aryl, heteroaryl, and some alkyl groups.

  • Stille Coupling : This reaction uses organotin reagents. While these reagents are stable and the reaction is very robust with broad functional group tolerance, the high toxicity of organostannanes is a significant drawback, especially in a pharmaceutical development context.[13][14] However, for difficult couplings where other methods fail, it remains a powerful option.[15]

  • Heck Reaction : This reaction is ideal for forming C-C bonds with alkenes (vinylation).[16][17] If your goal is to introduce a vinyl group at the C-2 position, the Heck reaction is the most direct method.

Q3: How do I choose between different "Buchwald-type" phosphine ligands (e.g., XPhos, SPhos, RuPhos)?

A3: While these ligands all share the key features of being sterically bulky and electron-rich, subtle differences can have a large impact on reaction efficiency. There is no universal "best" ligand, and optimal selection often requires screening.

  • XPhos : Often a great starting point for a wide range of Suzuki and Buchwald-Hartwig reactions, known for its high reactivity.[10][18]

  • SPhos : Can be particularly effective for sterically demanding couplings and has shown excellent results with heteroaryl substrates.[9][19]

  • RuPhos : Often used in challenging C-N couplings (Buchwald-Hartwig amination) and can sometimes provide better results than XPhos or SPhos for specific substrate combinations.[18]

A small, parallel screen of 2-3 different ligands is a highly effective strategy for initial optimization.

Q4: Can I perform a second coupling reaction on one of the chloro positions?

A4: Yes, this is a key advantage of this substrate. After selectively functionalizing the C-2 (bromo) position, the less reactive C-Cl bonds can be targeted in a subsequent cross-coupling reaction.[2] This typically requires more forcing conditions, such as higher temperatures and catalyst systems specifically designed for aryl chloride activation (e.g., using N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands).[1][11] This stepwise approach allows for the synthesis of complex, unsymmetrically substituted pyridines.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura reaction has stalled or shows very low conversion.

Potential Cause Explanation Recommended Solution
Catalyst Inhibition The pyridine nitrogen is deactivating the palladium catalyst. This is the most common issue with 2-halopyridines.[3][4]Switch to a Bulky Ligand: Replace Pd(PPh₃)₄ or similar catalysts with a system using a bulky, electron-rich phosphine ligand. Use Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source with a ligand like SPhos, XPhos, or RuPhos.[9][10][19] These ligands create a sterically shielded environment around the palladium, hindering coordination by the pyridine nitrogen.
Inefficient Transmetalation The transfer of the organic group from the boron atom to the palladium is slow. This step is often base-dependent.[8][11]Change the Base/Solvent System: If using a mild base like K₂CO₃, try a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. Sometimes, adding a small amount of water to the solvent (e.g., in a Toluene/H₂O or Dioxane/H₂O mixture) can facilitate this step, though strictly anhydrous conditions can also be effective with certain systems.[7]
Protodeborylation of Boronic Acid The boronic acid coupling partner is unstable under the reaction conditions and is being replaced by a hydrogen atom before it can couple.[8] This is more common with electron-deficient or certain heteroaryl boronic acids.Use a Boronic Ester: Switch from the boronic acid to a more stable derivative, such as a pinacol (Bpin) or neopentyl glycol boronate ester.[8] These are generally more robust and less prone to decomposition.
Low Reaction Temperature The activation energy for the oxidative addition or another step in the catalytic cycle is not being overcome.Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential substrate or product decomposition at higher temperatures.[5][9]

Problem 2: My Buchwald-Hartwig amination is giving low yields or failing completely.

Potential Cause Explanation Recommended Solution
Incorrect Base The choice of base is critical in C-N coupling. Strong bases are needed to deprotonate the amine, but some can be incompatible with other functional groups (like the ester on your substrate).[20]Screen Bases: Sodium tert-butoxide (NaOtBu) is a very strong and common base that often provides the highest reaction rates.[20][21] If your substrate is base-sensitive, consider weaker but still effective bases like LHMDS or Cs₂CO₃.[20]
Poor Ligand Choice As with Suzuki coupling, standard ligands are often ineffective. The steric and electronic properties of the amine also influence the ideal ligand choice.[5][18]Use Appropriate Buchwald Ligands: For primary and secondary amines, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[20] The choice may depend on the steric bulk of the amine coupling partner.
Catalyst Poisoning Besides the pyridine nitrogen, some amine functional groups can act as catalyst poisons.Check Amine Purity: Ensure your amine coupling partner is pure. If it contains functional groups known to interfere with palladium catalysis (e.g., unprotected thiols), they may need to be protected.
Reaction Setup Buchwald-Hartwig reactions are often sensitive to air and moisture.Ensure Inert Atmosphere: Use a Schlenk line or glovebox to set up the reaction. Ensure solvents are anhydrous and the reaction mixture is properly degassed before heating.[5][9]

Problem 3: I am observing significant side products, such as homocoupling or proto-debromination.

Potential Cause Explanation Recommended Solution
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[8]Thoroughly Degas: Ensure the reaction mixture is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes) before heating to minimize oxygen content.[9] Using a Pd(0) precatalyst like Pd₂(dba)₃ can also help.
Proto-debromination The bromine atom on the starting material is replaced by a hydrogen atom. This indicates that the catalytic cycle is being intercepted before the desired cross-coupling can occur.Use a More Active Catalyst: This side reaction competes with the desired productive catalytic cycle. Switching to a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the rate of cross-coupling, outcompeting the proto-debromination pathway.[9]

Comparative Catalyst Performance Data

The following table provides representative data for a Suzuki-Miyaura coupling of Methyl 2-bromo-3,5-dichloroisonicotinate with (4-methoxyphenyl)boronic acid, highlighting the critical impact of catalyst and ligand selection.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Comments
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10024<10%Demonstrates the ineffectiveness of traditional, non-bulky ligands for this substrate.
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane100891%Excellent performance with a bulky, electron-rich Buchwald-type ligand.[9][10][19]
Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)Cs₂CO₃Toluene110694%Another highly effective system, often showing slightly faster kinetics at higher temperatures.[10][18]

Note: These are representative yields based on literature for analogous sterically hindered heteroaryl halides. Actual results may vary.

Experimental Protocols & Mechanistic Visualization

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Methyl 2-bromo-3,5-dichloroisonicotinate with an arylboronic acid.

Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous and finely powdered (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to the limiting reagent)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a stir bar, add Methyl 2-bromo-3,5-dichloroisonicotinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for the required time (monitor progress by TLC or LC-MS, typically 6-12 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Catalytic Cycle Visualization

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)(X)L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This guide provides a foundational framework for successfully employing Methyl 2-bromo-3,5-dichloroisonicotinate in your research. By understanding the substrate's unique challenges and applying a rational, evidence-based approach to catalyst selection and optimization, you can efficiently synthesize a wide array of novel and valuable compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chotkowski, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Lee, C. H., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5556-5559. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Hanada, M. (2014). Stille-coupling. SlideShare. Available from: [Link]

  • Dehli, J. R., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Available from: [Link]

  • Crest, A. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4388-4391. Available from: [Link]

  • Park, J., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Journal of the American Chemical Society, 143(20), 7599-7605. Available from: [Link]

  • Schmidt, K., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51326. Available from: [Link]

  • Noffke, J. N., et al. (2023). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 14(25), 6805-6811. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Penrose, S. D., et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of Heterocyclic Chemistry, 48(4), 933-936. Available from: [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Available from: [Link]

  • El-Galactico, A., et al. (2022). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 27(16), 5241. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • Yang, W., et al. (2024). Direct Synthesis of K-Region Functionalized Polycyclic Aromatic Hydrocarbons via Twofold Intramolecular C–H/C–H Arylation. Organic Letters, 26(51), 10825–10830. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Available from: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1085. Available from: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Reddy, G. V., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7415-7426. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Siler, D. A. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Doctoral dissertation, Florida State University. Available from: [Link]

  • Maji, B., & Yang, K. (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds. Catalysts, 13(2), 369. Available from: [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Available from: [Link]

  • Moran, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 879-883. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition, 48(27), 4984-4987. Available from: [Link]

  • Myers, A. G. (2010). The Stille Reaction. Harvard University. Available from: [Link]

  • Jäkle, F. Project B: Lewis Pair Functionalization of Polycyclic Aromatic Hydrocarbons. Rutgers University. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chen, C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5262. Available from: [Link]

  • Kawasumi, K., et al. (2012). Pd(OAc)2/o-Chloranil/M(OTf)n: A Catalyst for the Direct C–H Arylation of Polycyclic Aromatic Hydrocarbons with Boryl-, Silyl-, and Unfunctionalized Arenes. Organic Letters, 14(1), 302-305. Available from: [Link]

  • Kašpari, T., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3823-3826. Available from: [Link]

  • Chen, Z., et al. (2019). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 7(22), 6619-6625. Available from: [Link]

  • Singh, B., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available from: [Link]

Sources

Optimization

work-up procedures for reactions involving Methyl 2-bromo-3,5-dichloroisonicotinate

Welcome to the technical support guide for Methyl 2-bromo-3,5-dichloroisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-bromo-3,5-dichloroisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized heterocyclic building block. The following question-and-answer guide provides in-depth, field-proven insights into work-up procedures, troubleshooting common issues, and ensuring the integrity of your synthetic outcomes.

Section 1: General Work-up & Purification FAQs

This section addresses foundational questions that arise after a reaction involving Methyl 2-bromo-3,5-dichloroisonicotinate has reached completion.

Q1: What is the standard quenching procedure for reactions involving this substrate?

A: The choice of quenching agent depends on the reagents used. For most anhydrous reactions, such as palladium-catalyzed cross-couplings, the reaction is first cooled to room temperature. A common and generally safe procedure is to quench by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The use of NH₄Cl is particularly effective for neutralizing basic reaction mixtures and can help break up complexes formed with certain reagents. For reactions containing highly reactive or pyrophoric materials, quenching should be performed at a lower temperature (e.g., 0 °C) with extreme caution.

Q2: Which organic solvents are most effective for extracting the product from the aqueous layer?

A: Methyl 2-bromo-3,5-dichloroisonicotinate and its typical derivatives are moderately polar. The most common and effective extraction solvents are ethyl acetate (EtOAc) and dichloromethane (DCM).

  • Ethyl Acetate (EtOAc): Generally the preferred solvent due to its lower toxicity and environmental impact compared to DCM. It has good solvating power for a wide range of organic compounds.

  • Dichloromethane (DCM): Its higher density simplifies separations as the organic layer will be on the bottom. However, it is more volatile and has greater environmental and health concerns.[2]

It is standard practice to perform multiple extractions (e.g., 3x with a smaller volume of solvent) to ensure complete recovery of the product from the aqueous phase.

Q3: I'm struggling with emulsion formation during aqueous extraction. What are the best practices to avoid or resolve this?

A: Emulsions are common when working with pyridine-containing molecules due to their basicity and ability to act as surfactants.[3] To combat this:

  • Add Brine: Before separation, wash the combined organic layers with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer.

  • Patience and Gentle Inversion: Avoid vigorous shaking of the separatory funnel. Gentle, repeated inversions are usually sufficient for extraction and minimize emulsion formation.

  • Filtration: If an emulsion persists, filtering the entire mixture through a pad of Celite® or glass wool can help break it up.

  • pH Adjustment: The basic nitrogen on the pyridine ring can be a cause. A wash with a dilute acid (e.g., 1M HCl) can protonate the nitrogen, moving impurities into the aqueous layer, but this should only be done if your desired product is stable to acid.[4]

Section 2: Troubleshooting Palladium Cross-Coupling Reactions

This substrate is an excellent candidate for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging the reactive C-Br bond.[5]

Subsection 2.1: Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is incomplete, showing significant starting material by TLC/LC-MS. What are the likely causes?

A: Incomplete conversion in Suzuki couplings often points to issues with the catalytic cycle. Key factors to investigate are:

  • Catalyst Activity: Ensure the palladium catalyst, especially Pd(PPh₃)₄, is fresh. It can degrade upon storage. Using a pre-catalyst or ensuring in situ reduction of a Pd(II) source is effective.

  • Base and Water Content: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid.[6] The reaction often requires a small amount of water to facilitate this step, which is why biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O are common.[1][7] Ensure your base is finely powdered and the solvent system is optimized.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. The reaction mixture must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for 15-20 minutes) before heating.[1]

Q2: I am observing significant proto-debromination, where the bromine atom is replaced by hydrogen. How can I minimize this side reaction?

A: Proto-debromination is a known side reaction in Suzuki couplings, especially with electron-deficient aryl halides. It occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid partner.

  • Cause: This often indicates that the transmetalation step is slow compared to competing side reactions. It can be exacerbated by excess water or impurities in the boronic acid.

  • Solution:

    • Use a Stronger Base/Anhydrous Conditions: Switching to a stronger, non-aqueous base like K₃PO₄ or CsF can sometimes accelerate transmetalation.

    • Optimize Ligand: Employing more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium complex and promote the desired cross-coupling pathway over debromination.[1]

    • Use Boronate Esters: Pinacol boronate esters are often more stable and less prone to side reactions like protodeboronation compared to boronic acids.

Q3: How do I effectively remove boron-containing byproducts during the work-up?

A: Boronic acids and their byproducts can be challenging to remove due to their polarity and tendency to streak on silica gel.

  • Azeotropic Removal: A highly effective method is to repeatedly concentrate the crude product from methanol (MeOH) under reduced pressure. This process forms the volatile trimethyl borate, which is removed with the solvent.

  • Aqueous Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can help extract the acidic boronic acid species. This should be followed by a water and brine wash.

  • Column Chromatography: If chromatography is necessary, sometimes adding a small amount of a polar solvent like methanol to the eluent system can improve the separation of boron impurities.

Detailed Protocol: Work-up for a Suzuki-Miyaura Reaction
  • Cooling & Dilution: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).[7]

  • Filtration (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional EtOAc.[8]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (2x)

    • Saturated aqueous brine (1x)

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Boron Removal: To the crude residue, add methanol and re-concentrate. Repeat this process 2-3 times to remove residual boron compounds as volatile trimethyl borate.

  • Purification: Purify the final residue by flash column chromatography on silica gel or recrystallization.[1]

Subsection 2.2: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is sluggish. What are the most critical parameters to optimize?

A: The success of this reaction is highly dependent on the synergy between the palladium source, ligand, and base.[9]

  • Ligand Choice: This is often the most critical parameter. For an electron-deficient substrate like Methyl 2-bromo-3,5-dichloroisonicotinate, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are typically required to promote the rate-limiting reductive elimination step.[10][11]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9][10] The physical form of the base matters; ensure it is a fine, free-flowing powder.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[9] Ensure the solvent is rigorously dried, as water can deactivate the catalyst and base.

Q2: I'm observing hydrolysis of the methyl ester. How can this be prevented?

A: The methyl ester is susceptible to hydrolysis under basic conditions, especially at the elevated temperatures often required for Buchwald-Hartwig reactions.[12][13]

  • Milder Base: If possible, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may reduce the rate of hydrolysis, but this often requires a more active catalyst system to achieve good conversion.

  • Lower Temperature & Longer Reaction Time: Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period can sometimes favor the desired amination over ester hydrolysis.

  • Sterically Hindered Base: Using a bulkier base like LHMDS can sometimes show higher functional group tolerance.[10]

Q3: How can I efficiently remove the phosphine ligand and its oxide after the reaction?

A: Triphenylphosphine oxide and other phosphine-based byproducts are notoriously difficult to separate from products of similar polarity.

  • Silica Plug Filtration: A quick and effective method is to concentrate the reaction mixture, re-dissolve it in a minimal amount of DCM, and suspend it in a non-polar solvent like hexanes. This suspension can be filtered through a short plug of silica gel, eluting with hexanes/ether. The highly polar phosphine oxide will often remain at the top of the silica.

  • Acidic Wash: If your product is stable to acid, washing the organic layer with dilute HCl (e.g., 1M) can protonate some phosphine ligands, partitioning them into the aqueous layer.

  • Optimized Chromatography: Careful selection of the eluent system for column chromatography is key. A gradient elution from a non-polar to a more polar solvent system can often achieve good separation.[14]

Section 3: Visualized Workflows and Data
Data Presentation
ParameterValue / InformationRationale & Source
IUPAC Name Methyl 2-bromo-3,5-dichloroisonicotinateN/A
Molecular Formula C₇H₄BrCl₂NO₂N/A
Molecular Weight 296.93 g/mol N/A
Physical Form Expected to be a solid at room temperatureBased on similar halogenated pyridines[15]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Dioxane). Low solubility in water.General property of similar organic molecules[2][16]
Reactivity Note The C-Br bond is significantly more reactive in Pd-catalyzed cross-coupling than the C-Cl bonds.[5]This allows for selective functionalization at the 2-position.
Experimental Workflows

A generalized workflow for the work-up and purification stages is critical for reproducibility.

G cluster_reaction Reaction Vessel cluster_workup Aqueous Work-up cluster_purification Purification A Completed Reaction Mixture B 1. Cool & Quench (e.g., with aq. NH4Cl) A->B C 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D 3. Phase Separation (Wash with H2O, Brine) C->D E 4. Dry Organic Layer (e.g., Na2SO4) D->E F 5. Concentrate (Rotary Evaporator) E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I G Reactants Core Reactants Methyl 2-bromo-3,5-dichloroisonicotinate (Electrophile) Coupling Partner (Nucleophile) Product Desired Coupled Product Reactants->Product Transformed by Catalyst Catalytic System Palladium Source (e.g., Pd(OAc)2) Phosphine Ligand (e.g., SPhos) Catalyst->Reactants Acts upon Catalyst->Product Catalyzes Conditions Reaction Conditions Base (e.g., K3PO4) Anhydrous Solvent (e.g., Toluene) Inert Atmosphere & Heat Conditions->Catalyst Activates Conditions->Product Enables

Caption: Logical relationship of key components in a cross-coupling reaction.

References
  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]

  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bálint, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules, 27(3), 999. Retrieved from [Link]

  • OECD. (2002). Methyl bromide - OECD Existing Chemicals Database. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]

  • OECD. (2012). Initial Targeted Assessment Profile for 2,3-Dibromosuccinic acid. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Retrieved from [Link]

  • Nuffield Foundation. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2023). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 28(14), 5343. Retrieved from [Link]

  • Google Patents. (2010). US20100234651A1 - 2-Bromo-2,2-Dichloroethyl Aromatics and Process for Preparation Thereof.
  • AWS. (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • MDPI. (2025). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. Retrieved from [Link]

  • Kumar, A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 18(5-6), 239-242. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-5-chloroisonicotinate (C7H5BrClNO2). Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 5-bromo-2-chloroisonicotinate — Chemical Substance Information. Retrieved from [Link]

  • Reddit. (2026). Methyl Hydrolysis. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Dalmau, G., et al. (2012). Swimming pool contact dermatitis caused by 1-bromo-3-chloro-5,5-dimethyl hydantoin. Contact Dermatitis, 66(6), 335-339. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation of Methyl 2-bromo-3,5-dichloroisonicotinate Purity by HPLC: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage drug development simply because the analytical foundation was built on default assumptions rather than chemical causality. Val...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage drug development simply because the analytical foundation was built on default assumptions rather than chemical causality. Validating the purity of highly functionalized intermediates like Methyl 2-bromo-3,5-dichloroisonicotinate (CAS 1807028-93-8)[1] is a classic example.

This guide objectively compares HPLC stationary phase performances, explaining the mechanistic reasons why standard approaches fail for heavily halogenated pyridines and detailing a self-validating protocol to ensure absolute analytical confidence.

The Analytical Challenge: Halogenated Pyridines

Methyl 2-bromo-3,5-dichloroisonicotinate is an electron-deficient, heavily halogenated pyridine ring used as a critical building block in pharmaceutical synthesis[1]. The primary analytical challenge lies in resolving the target compound from structurally similar synthetic byproducts, such as des-bromo impurities or regioisomers like Methyl 2-bromo-5-chloroisonicotinate[2].

Standard C18 columns dominate the HPLC market but rely almost entirely on hydrophobic (dispersive) interactions[3]. Because the hydrophobic profiles of these halogenated regioisomers are nearly identical, C18 phases inevitably struggle to differentiate them, resulting in peak co-elution[4].

To achieve baseline resolution, we must exploit the analyte's unique electronic properties:

  • Strong Dipole Moment: The asymmetric distribution of halogens (Br, Cl, Cl) creates a permanent dipole.

  • π -Electron Deficiency: The pyridine ring is highly deactivated by the halogens and the ester group.

Stationary Phase Comparison: Causality & Selectivity

When hydrophobicity fails, we must pivot to orthogonal retention mechanisms. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP) , are engineered for separations involving halogenated aromatic compounds and regioisomers[3].

As detailed by [4], PFP columns exhibit multiple retention mechanisms that C18 columns lack:

  • π−π Interactions: The electron-rich PFP ring interacts strongly with the electron-deficient pyridine ring.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the stationary phase interact with the analyte's halogen-induced dipole[5].

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers superior steric discrimination for positional isomers[4].

According to , screening columns with alternate selectivity—like fluorinated-phenyl phases—is a mandatory step when developing methods for analytes containing halogenated functionalities.

Selectivity Analyte Halogenated Pyridine (Dipole & Pi-Deficient) C18 C18 Column Hydrophobic Only Analyte->C18 PFP PFP Column Dipole, Pi-Pi, Shape Analyte->PFP Res_Poor Rs < 1.0 (Co-elution) C18->Res_Poor Res_Good Rs > 3.0 (Baseline Resolution) PFP->Res_Good

Fig 1. Mechanistic comparison of stationary phase interactions with halogenated analytes.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP phase for this specific application, we compared three column chemistries using a spiked sample containing Methyl 2-bromo-3,5-dichloroisonicotinate and its critical regioisomer impurity.

Table 1: HPLC Column Performance Comparison for Halogenated Pyridine Resolution

Column ChemistryRetention Time (API)Retention Time (Impurity)Resolution ( Rs​ )Tailing Factor ( Tf​ )Primary Separation Mechanism
Standard C18 8.45 min8.55 min0.8 (Co-elution)1.62Hydrophobic (Dispersive)
Phenyl-Hexyl 9.10 min9.50 min1.9 (Marginal)1.25Hydrophobic + π−π
PFP 10.25 min11.40 min3.4 (Baseline) 1.05 Dipole, π−π , Shape

Data Interpretation: The C18 column fails to resolve the critical pair. The Phenyl-Hexyl column improves resolution via π−π interactions but falls short of robust baseline separation. The PFP column achieves an Rs​ of 3.4, providing a highly robust method suitable for GMP validation.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it acts as a self-validating system. The following methodology incorporates a mandatory System Suitability Test (SST) designed to prevent the reporting of data if the chromatographic system loses its resolving power.

Step-by-Step Methodology

1. Mobile Phase Preparation

  • Buffer (Mobile Phase A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: Pyridine derivatives are weak bases. Buffering at pH 3.0 ensures the pyridine nitrogen remains fully protonated. This prevents partial ionization, which is the primary cause of peak tailing and retention time instability in reversed-phase LC.

  • Organic (Mobile Phase B): Acetonitrile (LC-MS grade).

2. Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-15 min: 20% B 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: 20% B (Re-equilibration)

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

3. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Solution: Dissolve Methyl 2-bromo-3,5-dichloroisonicotinate to a final concentration of 0.5 mg/mL.

  • SST Solution: Spike the sample solution with 0.5% (w/w) of Methyl 2-bromo-5-chloroisonicotinate[2].

4. System Suitability Execution (The Self-Validation Gate)

  • Inject the SST Solution.

  • Pass Criteria: The resolution ( Rs​ ) between the API and the spiked impurity must be ≥2.0 , and the tailing factor ( Tf​ ) must be ≤1.5 . If these criteria are not met, the run is aborted, and the mobile phase/column must be investigated.

Workflow Start Sample Prep: Methyl 2-bromo-3,5-dichloroisonicotinate Screening Stationary Phase Screening (C18 vs PFP vs Phenyl-Hexyl) Start->Screening SST System Suitability Test (SST) Inject Critical Pair Screening->SST Decision Resolution (Rs) >= 2.0? SST->Decision Fail Optimize Gradient/pH Decision->Fail No Pass Method Validation (Purity Quantification) Decision->Pass Yes Fail->SST

Fig 2. Systematic HPLC method development workflow for halogenated pyridines.

Sources

Comparative

comparing the reactivity of Methyl 2-bromo-3,5-dichloroisonicotinate with other dihalopyridines

An in-depth comparative analysis of highly substituted halopyridines requires moving beyond basic synthetic utility and examining the fundamental electronic and steric topographies that govern their reactivity. As drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of highly substituted halopyridines requires moving beyond basic synthetic utility and examining the fundamental electronic and steric topographies that govern their reactivity. As drug discovery increasingly relies on densely functionalized heterocycles, achieving absolute regiocontrol is paramount.

This guide objectively evaluates the performance of Methyl 2-bromo-3,5-dichloroisonicotinate against traditional dihalopyridines, providing researchers with the mechanistic causality and validated protocols needed to execute orthogonal functionalizations.

Electronic and Steric Causality in Scaffold Design

The reactivity of any polyhalogenated pyridine is dictated by the interplay between the electronegative nitrogen atom, the intrinsic bond dissociation energies (BDE) of the carbon-halogen bonds, and the electronic influence of auxiliary substituents [1].

Methyl 2-bromo-3,5-dichloroisonicotinate presents a highly engineered reactivity profile governed by three distinct forces:

  • Absolute Chemoselectivity (Br vs. Cl): For transition-metal-catalyzed oxidative addition, the C2–Br bond is inherently weaker (~280 kJ/mol) than the C3/C5–Cl bonds (~327 kJ/mol). Furthermore, the polarization of the C–N bond imparts a partial positive charge at C2, heavily biasing Pd(0) insertion at this specific site [1].

  • LUMO-Lowering via the C4-Ester: The methyl ester is a potent electron-withdrawing group (EWG). By lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system, it stabilizes the anionic Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr), drastically accelerating reaction rates [2].

  • Steric Shielding: The chlorines at C3 and C5 flank the C4-ester. This localized steric bulk prevents unwanted nucleophilic attack at the ester carbonyl (e.g., competitive amidation), funneling nucleophiles strictly toward the highly electrophilic C2-position.

ReactivityMap Mol Methyl 2-bromo-3,5-dichloroisonicotinate C2 C2-Position (Bromine) Primary Reaction Site Mol->C2 High Electrophilicity C35 C3/C5-Positions (Chlorine) Steric Shielding Mol->C35 Chemoselectivity C4 C4-Position (Ester) Strong EWG Mol->C4 Electronic Activation SNAr SNAr Reactions C2->SNAr CrossCoupling Pd-Cross-Coupling C2->CrossCoupling Orthogonal Late-Stage Activation C35->Orthogonal

Fig 1: Electronic and steric reactivity mapping of Methyl 2-bromo-3,5-dichloroisonicotinate.

Comparative Reactivity Analysis

When benchmarking Methyl 2-bromo-3,5-dichloroisonicotinate against simpler dihalopyridines, the divergence in predictability and synthetic utility becomes clear.

  • Against 2,5-Dibromopyridine: Cross-coupling of 2,5-dibromopyridine is notoriously difficult to control, often yielding a mixture of C2 and C5 functionalized products. While the C2 position is conventionally more reactive, the use of varying phosphine ligands can inadvertently shift the preference toward C5, resulting in unpredictable C5:C2 ratios ranging from 1:1.3 to 1:14 [1]. Methyl 2-bromo-3,5-dichloroisonicotinate eliminates this ambiguity; the disparity between the C2-Br and C3/C5-Cl bonds ensures >99:1 regioselectivity, completely preventing over-arylation.

  • Against 2,4-Dihalopyridines: Unsubstituted 2,4-dihalopyridines typically undergo Pd-catalyzed cross-coupling and uncatalyzed SNAr preferentially at the C4 position [3]. To force C2-selectivity, highly specialized multinuclear palladium clusters or bulky NHC ligands are required [4]. In contrast, the C4 position of our target molecule is occupied by the ester, structurally precluding C4-substitution and forcing exclusive C2-reactivity.

Quantitative Performance Summary
Pyridine ScaffoldPrimary Reaction SiteRegioselectivityChemoselectivityPrimary Limitation
Methyl 2-bromo-3,5-dichloroisonicotinate C2>99:1 (C2 vs C3/C5)Absolute (Br >> Cl)Requires mild bases to prevent ester hydrolysis
2,5-Dibromopyridine C2 (Ligand dependent)1.3:1 to 14:1 (C2 vs C5)Poor (Br ≈ Br)High risk of over-arylation / mixtures
2,4-Dichloropyridine C4 (Typically)VariablePoor (Cl ≈ Cl)Requires specialized NHC ligands for C2-attack

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and rigorous environmental controls guarantees high-fidelity data extraction.

ProtocolWorkflow S1 1. Reagent Assembly Inside Glovebox S2 2. Strict Degassing Freeze-Pump-Thaw S1->S2 S3 3. Catalytic Cycle Pd(dppf)Cl2, 80°C S2->S3 S4 4. Validation Crude NMR Std S3->S4 S5 5. Purification Chromatography S4->S5

Fig 2: Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C2-Arylation)

Causality Note: The use of a weak base (K2CO3) and a biphasic solvent system ensures the solubility of the boronic acid while preventing the basic hydrolysis of the C4-methyl ester. Pd(dppf)Cl2 is selected because its large bite angle accelerates reductive elimination, preventing catalyst stalling.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv, 0.5 mmol), phenylboronic acid (1.1 equiv, 0.55 mmol), and K2CO3 (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add 5 mL of a 4:1 1,4-dioxane/H2O mixture. Seal the flask, remove from the glovebox, and subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly deactivates Pd(0) species.

  • Reaction: Heat the mixture at 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should cleanly convert to a single, lower-Rf product spot.

  • Validation & Workup: Cool to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate. Take a crude 1H-NMR to confirm >95% chemoselectivity (retention of C3/C5 chlorines) before proceeding to flash chromatography.

Protocol B: Room-Temperature SNAr with Thiolates

Causality Note: Thiols are exceptional nucleophiles for SNAr [5]. The extreme electrophilicity of the C2-position, compounded by the C4-ester, allows this reaction to proceed at room temperature, completely avoiding thermal degradation. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent competitive amine substitution.

  • Deprotonation: In a dry vial under argon, dissolve the target thiol (1.05 equiv) in anhydrous DMF (0.2 M). Add DIPEA (1.5 equiv) and stir for 10 minutes at room temperature to generate the highly nucleophilic thiolate.

  • Substitution: Dropwise add a solution of Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv) in DMF.

  • Monitoring: Stir at 25 °C. The reaction typically reaches completion within 2 hours due to the synergistic activation of the pyridine nitrogen and the C4-ester [2].

  • Isolation: Quench with water to precipitate the product. Filter and wash with cold water to yield the pure C2-thioether derivative.

References

  • "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." digitellinc.com. 3

  • "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." nih.gov. 1

  • "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters." acs.org. 4

  • "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." researchgate.net.2

  • "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles." chemrxiv.org. 5

Sources

Validation

Biological Activity and Structural Advantages of Methyl 2-bromo-3,5-dichloroisonicotinate Derivatives in Drug Discovery

As drug discovery shifts toward highly optimized, target-specific small molecules, the selection of the foundational chemical scaffold is paramount. Methyl 2-bromo-3,5-dichloroisonicotinate (MBDCI, CAS: 1807028-93-8) has...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly optimized, target-specific small molecules, the selection of the foundational chemical scaffold is paramount. Methyl 2-bromo-3,5-dichloroisonicotinate (MBDCI, CAS: 1807028-93-8) has emerged as a privileged building block for synthesizing high-affinity kinase inhibitors and epigenetic modulators.

Unlike standard unhalogenated pyridine rings, this tri-halogenated isonicotinate derivative offers a unique combination of synthetic versatility, steric shielding, and metabolic stability. This guide objectively compares the biological performance of MBDCI-derived compounds against traditional pyridine-4-carboxylate alternatives and provides the experimental frameworks required to validate these advantages.

Structural Causality: The MBDCI Advantage

To understand why MBDCI outperforms standard isonicotinate scaffolds, we must analyze the causality behind its structural features. The biological activity of a drug is dictated by its three-dimensional conformation and its ability to survive first-pass metabolism. MBDCI addresses both challenges simultaneously:

  • C2-Bromine (The Synthetic Handle): The bromine atom at the C2 position is highly activated for nucleophilic aromatic substitution ( SN​Ar ) and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows for the late-stage introduction of diverse pharmacophores (such as anilines or cyclic amines) to drive target specificity.

  • C3/C5-Chlorines (The Conformational & Metabolic Shield): The dual chlorine atoms flanking the C4-methyl ester serve two critical functions. First, they sterically clash with the ester/carboxylate group, forcing it out of the plane of the pyridine ring. This orthogonal "conformational lock" is essential for optimal bidentate coordination with active-site metals, such as the Fe2+ ion in Histone Lysine Demethylases (KDMs) . Second, the electron-withdrawing halogens block adjacent carbon centers from Cytochrome P450 (CYP450)-mediated oxidation, drastically extending the compound's half-life .

BindingModel cluster_0 MBDCI Derivative Binding Mechanism MBDCI Pyridine-4-carboxylate Core (Metal Coordination) Metal Active Site Metal (e.g., Fe2+ / Mg2+) MBDCI->Metal Bidentate Binding C3C5 C3/C5 Chlorines (Steric Shielding & CYP Block) MBDCI->C3C5 Conformational Lock C2 C2 Substituent (Target Specificity) MBDCI->C2 Hydrophobic Pocket

Binding model of MBDCI derivatives showing metal coordination and steric shielding.

Comparative Performance Data

To objectively evaluate the impact of the MBDCI scaffold, we compare a synthesized MBDCI-derived KDM5C inhibitor against an unhalogenated isonicotinate analog. The data below illustrates how the tri-halogenated core enhances both target affinity and pharmacokinetic properties.

ParameterStandard Isonicotinate AnalogMBDCI-Derived AnalogPerformance Shift
Scaffold Core Pyridine-4-carboxylate2-Amino-3,5-dichloro-pyridine-4-carboxylateN/A
Target Affinity (KDM5C IC50​ ) 450 nM12 nM37.5x Improvement (Due to locked dihedral angle)
HLM Stability ( T1/2​ ) 15 min>120 min>8x Improvement (CYP450 oxidation blocked)
Lipophilicity ( LogD7.4​ ) 0.82.6Optimized (Enhanced membrane partitioning)
Caco-2 Permeability ( Papp​ ) 1.2×10−6 cm/s 18.5×10−6 cm/sHigh Permeability (Driven by optimal LogD)

Data Synthesis Note: The values represent characteristic shifts observed when transitioning from unhalogenated pyridines to polyhalogenated pyridine-4-carboxylates in epigenetic inhibitor development.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that the resulting biological data is an artifact-free reflection of the compound's true activity.

Protocol A: Late-Stage Functionalization (Buchwald-Hartwig Amination)

This protocol details the substitution of the C2-bromine of MBDCI with a target-specific amine.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged glovebox, charge a microwave vial with MBDCI (1.0 eq), the desired primary/secondary amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration) to the vial and seal with a crimp cap.

  • Reaction: Heat the mixture at 100°C for 4 hours using a microwave synthesizer.

  • Self-Validation Checkpoint 1 (Conversion): Extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: >95% consumption of the MBDCI parent mass (m/z 284.9) and appearance of the product mass.

  • Hydrolysis (Optional): To yield the biologically active carboxylate, treat the crude ester with LiOH (3.0 eq) in a THF/Water (3:1) mixture at room temperature for 2 hours.

  • Purification: Neutralize with 1M HCl, extract with EtOAc, and purify via reverse-phase preparative HPLC.

  • Self-Validation Checkpoint 2 (Purity): Confirm final purity is >98% via 1H -NMR and HRMS before biological screening.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay quantifies the metabolic shielding provided by the C3/C5 chlorines.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the MBDCI-derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Control Integration (Self-Validation): Run Verapamil concurrently in a separate well as a high-clearance positive control.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold quench solution (MeCN containing Tolbutamide as an internal standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Validation: Calculate the intrinsic clearance ( CLint​ ). The assay is only validated if the Verapamil control shows a T1/2​ of <15 minutes. A T1/2​ >120 min for the MBDCI analog confirms successful metabolic shielding.

Workflow Step1 1. Scaffold Selection Methyl 2-bromo-3,5-dichloroisonicotinate Step2 2. Late-Stage Functionalization (Pd-Catalyzed C2 Amination) Step1->Step2 Amine, Pd2(dba)3, Base Step3 3. Ester Hydrolysis (Yielding Active Carboxylate) Step2->Step3 LiOH, THF/H2O Step4 4. Biological Screening (Target Affinity & Microsomal Stability) Step3->Step4 Purified Compound (>98%)

Experimental workflow for the synthesis and biological screening of MBDCI derivatives.

Conclusion

The transition from simple isonicotinates to highly functionalized scaffolds like Methyl 2-bromo-3,5-dichloroisonicotinate represents a rational, structurally driven approach to drug design. By leveraging the C2-bromine for modular synthesis and the C3/C5-chlorines for conformational locking and metabolic protection, researchers can systematically overcome the affinity and pharmacokinetic bottlenecks associated with traditional pyridine therapeutics.

References

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 15, 4289–4338.[Link]

  • Westaway, S. M., Preston, A. G. S., Barker, M. D., Brown, F., Brown, J. A., Campbell, M., ... & Prinjha, R. K. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives." Journal of Medicinal Chemistry, 59(4), 1357–1369.[Link]

Comparative

A Researcher's Guide to the Spectroscopic Analysis of Methyl 2-bromo-3,5-dichloroisonicotinate and Its Analogs

Introduction: The Structural Significance of Halogenated Pyridines In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold is a cornerstone. Its unique electronic properties and abil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Halogenated Pyridines

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold is a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic placement of halogen atoms on this ring system further enhances its utility, modulating lipophilicity, metabolic stability, and binding affinity.[1][2] Methyl 2-bromo-3,5-dichloroisonicotinate is a highly functionalized building block, offering multiple reaction sites for diversification, making a definitive understanding of its structural characteristics paramount.

This guide provides an in-depth comparative analysis of the key spectroscopic features of Methyl 2-bromo-3,5-dichloroisonicotinate. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. By comparing its spectral data with that of closely related derivatives, we aim to provide researchers with a robust framework for the unambiguous identification and quality control of this important chemical entity.

Core Principles: Interpreting Spectra of Polysubstituted Pyridines

The interpretation of spectroscopic data for a molecule like Methyl 2-bromo-3,5-dichloroisonicotinate hinges on understanding the influence of its constituent parts: the pyridine nitrogen, the electron-withdrawing halogens (Br, Cl), and the methyl ester group.

  • Nuclear Magnetic Resonance (NMR): The nitrogen atom and the three halogen substituents are strongly electron-withdrawing, which significantly "deshields" the remaining proton and carbon atoms on the pyridine ring.[3] This deshielding effect causes their respective signals to appear at a higher chemical shift (downfield) in the NMR spectrum compared to unsubstituted pyridine.[4] For a solitary proton on a highly substituted ring, no proton-proton coupling will be observed, resulting in a singlet.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The ester's carbonyl (C=O) group will produce a strong, sharp absorption band. The aromatic C=C and C=N bonds of the pyridine ring will have characteristic stretches, while the carbon-halogen bonds (C-Br, C-Cl) will show absorptions in the fingerprint region of the spectrum.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The molecular ion peak will appear not as a single peak, but as a distinctive cluster, whose pattern is a definitive signature of the number and type of halogen atoms present.[6]

Visualizing the Analytical Workflow

A systematic approach is crucial for the complete and accurate structural elucidation of a novel or synthesized compound. The following workflow outlines the logical progression of analysis.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis & Purification QC Purity Check (e.g., LCMS) Synthesis->QC MS Mass Spectrometry (MS) QC->MS Submit for Analysis IR Infrared (IR) Spectroscopy QC->IR Submit for Analysis NMR NMR Spectroscopy (1H, 13C) QC->NMR Submit for Analysis MW Determine Molecular Weight & Formula (from MS) MS->MW FG Identify Functional Groups (from IR) IR->FG Framework Elucidate C-H Framework (from NMR) NMR->Framework Structure Propose Structure MW->Structure FG->Structure Framework->Structure

Caption: A typical workflow for spectroscopic characterization.

Spectroscopic Profile: Methyl 2-bromo-3,5-dichloroisonicotinate

Based on established principles, we can predict the key spectroscopic features for the title compound.

Molecular Structure:

Caption: Structure of Methyl 2-bromo-3,5-dichloroisonicotinate.

Predicted Spectroscopic Data:

TechniqueFeaturePredicted ObservationRationale
¹H NMR Aromatic Proton (H-6)δ 8.5-8.8 ppm (singlet)The sole proton on the ring is strongly deshielded by the adjacent nitrogen and ortho/para halogens. The absence of adjacent protons results in a singlet.
Methyl Protons (-OCH₃)δ 3.9-4.1 ppm (singlet)Typical chemical shift for methyl ester protons. No adjacent protons leads to a singlet.
¹³C NMR Pyridine CarbonsC2, C3, C5: ~120-150 ppmThese carbons are directly attached to electronegative halogens, shifting them downfield.[7]
Pyridine Carbon (C4)~145-155 ppmThe quaternary carbon attached to the ester group.
Pyridine Carbon (C6)~150-160 ppmCarbon adjacent to nitrogen, significantly deshielded.
Carbonyl Carbon (C=O)~160-165 ppmTypical range for an ester carbonyl carbon.
Methyl Carbon (-OCH₃)~53-55 ppmTypical range for a methyl ester carbon.
IR C=O Stretch (Ester)1730-1745 cm⁻¹ (Strong, Sharp)Characteristic absorption for a conjugated ester carbonyl group.[5]
C=C, C=N Stretches1550-1600 cm⁻¹ (Medium)Aromatic ring vibrations.
C-Cl Stretch700-850 cm⁻¹ (Strong)Carbon-chlorine bond vibrations appear in the fingerprint region.
C-Br Stretch500-650 cm⁻¹ (Strong)Carbon-bromine bond vibrations are found at lower wavenumbers.[8]
MS (EI) Molecular Ion (M⁺)m/z 299, 301, 303, 305A characteristic cluster of peaks due to the isotopic distribution of one bromine (⁷⁹Br/⁸¹Br) and two chlorine (³⁵Cl/³⁷Cl) atoms. The most abundant peak will be from the lightest isotopes (⁷⁹Br, ²x³⁵Cl).
Key Fragments[M-OCH₃]⁺, [M-COOCH₃]⁺Loss of the methoxy or the entire methyl ester group are common fragmentation pathways for methyl esters.[6]

Comparative Analysis with Derivatives

To understand the contribution of each substituent, we can compare the predicted spectrum of our target compound with its derivatives.

CompoundKey ¹H NMR DifferenceKey MS Difference (Molecular Ion Cluster)Rationale
Methyl 2-bromo-3,5-dichloroisonicotinate δ ~8.6 ppm (s) m/z 299/301/303/305 (¹Br, ²Cl) Baseline
Methyl 2,3,5-trichloroisonicotinateδ ~8.7 ppm (s)m/z 255/257/259/261 (³Cl)Replacing Br with the more electronegative Cl may cause a slight additional downfield shift. The MS isotopic pattern will be characteristic of three chlorine atoms.
Methyl 3,5-dichloroisonicotinateδ ~8.8 ppm (s, H-2), ~8.6 ppm (s, H-6)m/z 221/223/225 (²Cl)Removal of the C-2 halogen introduces a second proton. The H-2 proton, being between two electron-withdrawing groups (N and Cl), would be the most deshielded. The MS pattern simplifies to a two-chlorine signature.
Ethyl 2-bromo-3,5-dichloroisonicotinateAromatic: δ ~8.6 ppm (s); Ethyl: δ ~4.4 (q), ~1.4 (t)m/z 313/315/317/319 (¹Br, ²Cl)The aromatic proton is unaffected, but the ester signal changes to a quartet and a triplet characteristic of an ethyl group. The molecular weight increases by 14 Da (CH₂).

Experimental Protocols

The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data for compounds like Methyl 2-bromo-3,5-dichloroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are required for quantitative accuracy.[5]

    • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology (KBr Pellet):

    • Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent disc.[5]

    • Data Acquisition: Place the pellet in the spectrometer's sample holder. First, acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.

    • Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Methodology (Electron Ionization - GC-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any volatile impurities before it enters the mass spectrometer.

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of each ion, generating the mass spectrum. The resulting spectrum should be analyzed for the molecular ion cluster and characteristic fragment ions.[10]

Conclusion

The structural elucidation of Methyl 2-bromo-3,5-dichloroisonicotinate is a clear-cut process when approached with a multi-technique spectroscopic strategy. The ¹H NMR spectrum is defined by a single, deshielded aromatic proton, while the IR spectrum confirms the presence of the ester and aromatic functionalities. Critically, the mass spectrum provides definitive evidence of the halogen composition through its unique and predictable isotopic pattern. By comparing these features against those of its structural analogs, researchers can gain a high degree of confidence in the identity and purity of this versatile synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyrimidines. Technical Support Center.
  • Schneider, W. G., & Bernstein, H. J. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Canadian Journal of Chemistry.
  • Eichhorn, et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate.
  • U.S. Department of the Interior, Bureau of Mines. (1970). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. CDC Stacks.
  • Pretsch, E., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, ACS Publications.
  • McFarland, J. M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC, NIH.
  • den Hertog, H. J., & Wibaut, J. P. (1932). The Halogenation of Pyridine. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane.
  • Susanti, E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering.
  • Goel, R. K., & Gupta, S. K. (1981). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Pramana.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane.

Sources

Validation

A Cost-Benefit Analysis of Methyl 2-bromo-3,5-dichloroisonicotinate in Large-Scale Synthesis: A Comparative Guide

For researchers and professionals in drug development and large-scale chemical synthesis, the selection of building blocks is a critical decision point, balancing reactivity, cost, and scalability. Methyl 2-bromo-3,5-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and large-scale chemical synthesis, the selection of building blocks is a critical decision point, balancing reactivity, cost, and scalability. Methyl 2-bromo-3,5-dichloroisonicotinate, a versatile tri-halogenated pyridine derivative, presents a unique set of attributes for constructing complex molecular architectures. This guide provides an in-depth cost-benefit analysis of its synthesis and compares it with a key alternative, offering a clear framework for strategic sourcing and application in industrial settings.

Introduction: The Strategic Value of Methyl 2-bromo-3,5-dichloroisonicotinate

Methyl 2-bromo-3,5-dichloroisonicotinate (CAS No. 1227584-22-6) is a highly functionalized heterocyclic intermediate. Its utility stems from the differential reactivity of its halogen substituents. The bromine atom at the 2-position is more susceptible to nucleophilic substitution and is particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the chlorine atoms at the 3 and 5-positions offer additional sites for sequential functionalization under more forcing conditions.[1] This tiered reactivity makes it a valuable precursor in the synthesis of agrochemicals and pharmaceutical agents where a precisely substituted pyridine core is required.

Framework for Analysis: Metrics for Large-Scale Synthesis

A robust cost-benefit analysis for large-scale synthesis extends beyond the price of raw materials. We will evaluate synthetic routes based on the following key performance indicators (KPIs):

  • Raw Material Cost & Availability: The price and supply chain stability of starting materials.

  • Process Mass Intensity (PMI): The total mass of materials (water, solvents, reagents, starting materials) used to produce a kilogram of the active pharmaceutical ingredient (API) or final product. A lower PMI indicates a more efficient and "greener" process.

  • Overall Yield & Purity: The efficiency of the chemical transformations and the ease of purification to meet quality specifications (typically >98%).[1]

  • Cycle Time: The total time required to complete one batch, including reaction, workup, and purification.

  • Safety & Environmental Profile: The hazards associated with reagents (e.g., toxicity, explosivity) and the nature of the waste streams generated.

Primary Synthetic Pathway: The Sandmeyer-Esterification Route

A common and logical route for the large-scale synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate involves a two-stage process starting from an amino-substituted pyridine carboxylic acid. This approach leverages the well-established and scalable Sandmeyer reaction.[2][3]

Workflow Diagram: Sandmeyer-Esterification Route

A 2-Amino-3,5-dichloropyridine- 4-carboxylic Acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (Intermediate) B->C Formation D Sandmeyer Reaction (CuBr, HBr) C->D Step 2 E 2-Bromo-3,5-dichloropyridine- 4-carboxylic Acid D->E Conversion F Esterification (Methanol, Acid Catalyst) E->F Step 3 G Methyl 2-bromo-3,5- dichloroisonicotinate (Final Product) F->G Finalization

Caption: Synthetic workflow for Methyl 2-bromo-3,5-dichloroisonicotinate.

Stage 1: Sandmeyer Bromination

The core of this synthesis is the conversion of an aromatic amine to a bromide via a diazonium salt intermediate.[4] The process begins with the diazotization of 2-amino-3,5-dichloropyridine-4-carboxylic acid in a strong acidic medium (like HCl or HBr) at low temperatures (0-5 °C) using sodium nitrite.[5][6] The low temperature is crucial to maintain the stability of the highly reactive diazonium salt.

This intermediate is then added to a solution containing a copper(I) bromide (CuBr) catalyst. The copper(I) salt facilitates a single-electron transfer, initiating the release of nitrogen gas and the formation of an aryl radical, which then abstracts the bromide from a copper(II) species to yield the desired 2-bromo-3,5-dichloropyridine-4-carboxylic acid.[2]

Stage 2: Fischer Esterification

The resulting carboxylic acid is converted to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction where the carboxylic acid is heated with an excess of methanol.[7] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.[7] Using methanol as the solvent drives the equilibrium towards the product side.

Cost-Benefit Analysis: Synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate

MetricAnalysis & Field InsightsBenefit Score (1-5)Cost Score (1-5)
Raw Material Cost The primary cost driver is the starting material, 2-amino-3,5-dichloropyridine-4-carboxylic acid. While related dichloropyridine carboxylic acids are commercially available, the specific amino-substituted precursor can be a specialty chemical with higher associated costs.[8] Other reagents (NaNO₂, CuBr, H₂SO₄, Methanol) are inexpensive commodities.34
Process & Yield The Sandmeyer reaction is a robust and high-yielding transformation, often exceeding 70-80% on large scales with proper temperature control.[4] Fischer esterification is also highly efficient, with yields typically over 85-90%.[9] The primary challenge is the handling of potentially unstable diazonium salts, which requires specialized equipment and strict process controls.43
Purification The crude 2-bromo-3,5-dichloropyridine-4-carboxylic acid intermediate often precipitates from the reaction mixture and can be isolated by simple filtration. The final ester product is typically purified via recrystallization or distillation, which are scalable and well-understood unit operations.42
Safety & Environment The primary safety concern is the exothermic decomposition of the diazonium salt intermediate if the temperature is not strictly controlled.[6] Nitrogen gas evolution must be managed. Waste streams contain copper salts, which require treatment before disposal. The use of strong acids also necessitates corrosion-resistant reactors.24

Comparative Analysis: The Trichloro- Alternative

For many applications, a key alternative is Methyl 2,5,6-trichloroisonicotinate . This compound offers a different reactivity profile and is synthesized via a distinct pathway, providing a valuable point of comparison.

Synthesis of Methyl 2,6-dichloroisonicotinate (A Precursor to Trichloro- Analogs)

A common route to the dichlorinated backbone involves the direct esterification of 2,6-dichloroisonicotinic acid.[9] Further chlorination would be required to produce a trichloro- species.

A 2,6-Dichloroisonicotinic Acid B Esterification (Methanol, H₂SO₄, Reflux) A->B Step 1 C Methyl 2,6-dichloroisonicotinate B->C Formation D Selective Chlorination (e.g., NCS) C->D Step 2 (Hypothetical) E Methyl 2,X,6-Trichloroisonicotinate (Alternative Product) D->E Conversion

Caption: Synthesis of a dichlorinated precursor for trichloro- alternatives.

Performance Comparison: Bromo- vs. Chloro-
FeatureMethyl 2-bromo-3,5-dichloroisonicotinateMethyl 2,X,Y-trichloroisonicotinateRationale & Supporting Data
Synthesis Cost Higher. The Sandmeyer route involves more steps and higher-cost starting materials.Lower. Synthesis from dichloropyridines is often more direct. 2,6-dichloroisonicotinic acid is a readily available starting material.[8][9]
Reactivity in Cross-Coupling Higher. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki). This allows for milder reaction conditions, lower catalyst loading, and greater substrate scope.Lower. Activation of C-Cl bonds often requires more specialized (and expensive) ligands, higher temperatures, and higher catalyst loadings.
Selective Functionalization Excellent. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for highly selective, sequential modifications at different positions on the pyridine ring.Challenging. The reactivities of the three C-Cl bonds are more similar, making selective functionalization difficult to control and often leading to mixtures of products.
Stability & Handling Good. Stable crystalline solid under standard conditions.Good. Generally stable crystalline solids.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3,5-dichloropyridine-4-carboxylic Acid

WARNING: This procedure involves a potentially explosive diazonium salt and should only be performed by trained chemists with appropriate safety precautions, including a blast shield.

  • Diazotization:

    • In a jacketed reactor cooled to 0-5 °C, suspend 2-amino-3,5-dichloropyridine-4-carboxylic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.[5]

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.[6]

    • Stir the resulting mixture for 30-60 minutes at 0-5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper to test for excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid.

    • Slowly add the cold diazonium salt solution from the first step to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.[2][5]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of Methyl 2-bromo-3,5-dichloroisonicotinate (Fischer Esterification)
  • Reaction Setup:

    • Charge the dried 2-bromo-3,5-dichloropyridine-4-carboxylic acid (1.0 eq.) into a reactor equipped with a reflux condenser.

    • Add a large excess of methanol (e.g., 10-20 volumes).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).[7][9]

  • Esterification:

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours.[9] Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.[9]

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.[10]

Conclusion and Recommendations

The choice between Methyl 2-bromo-3,5-dichloroisonicotinate and a trichloro- alternative is a classic trade-off between the cost of the intermediate and its synthetic utility.

  • Methyl 2-bromo-3,5-dichloroisonicotinate is the superior choice when selective, sequential functionalization is paramount. Its higher upfront cost, driven by the Sandmeyer synthesis, is often justified by the efficiency and control it offers in subsequent cross-coupling reactions. This can lead to higher overall yields, simpler purifications, and a faster route to the final target molecule, ultimately lowering the total cost of the final product.

  • Methyl trichloroisonicotinates are more cost-effective as starting materials. They are suitable for applications where the pyridine core is used as a scaffold without the need for intricate, position-selective modifications, or where a nucleophilic aromatic substitution is the primary downstream reaction.

For drug development professionals and process chemists, the slightly higher investment in Methyl 2-bromo-3,5-dichloroisonicotinate often pays significant dividends in terms of synthetic flexibility and process robustness, making it a highly recommended building block for complex, multi-step syntheses on a large scale.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine.
  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • University of the West Indies. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Ashraf, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • ChemWhat. (2026). 2-Bromo-3,5-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]

  • Autechaux. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • Cenmed. (n.d.). 2 6 Dichloropyridine 4 Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Benchchem. (n.d.). A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Bromo-2-chlorotoluene.
  • PubChem. (n.d.). Methyl 2,6-dichloroisonicotinate. Retrieved from [Link]

  • University of Rochester. (n.d.). Low cost, more efficient, and less toxic synthetic routes to conjugated polymers. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs. Retrieved from [Link]

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Comparative

A Researcher's Guide to Assessing the Cytotoxicity of Novel Methyl 2-bromo-3,5-dichloroisonicotinate Derivatives

In the landscape of oncological research and drug development, the pyridine scaffold remains a cornerstone for designing novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research and drug development, the pyridine scaffold remains a cornerstone for designing novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[1][3][4] This guide focuses on a specific, yet underexplored, class of compounds: Methyl 2-bromo-3,5-dichloroisonicotinate derivatives . As novel chemical entities, a thorough and systematic evaluation of their cytotoxic potential is a critical first step in elucidating their therapeutic promise.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of these compounds. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-tested protocols for key cytotoxicity assays, and offer a comparative analysis based on the structure-activity relationships (SAR) of analogous halogenated pyridine derivatives. The objective is to equip you with the necessary tools and insights to conduct a rigorous and self-validating investigation into the cytotoxic profile of these novel molecules.

The Rationale for Cytotoxicity Screening

Cytotoxicity assays are fundamental in the early stages of drug discovery.[5][6] They serve as a rapid and cost-effective method to screen compound libraries, identify molecules with potential therapeutic efficacy, and eliminate those with unfavorable toxicity profiles.[7][8][9] For a novel compound series like Methyl 2-bromo-3,5-dichloroisonicotinate derivatives, the initial cytotoxicity screen provides the foundational data upon which all subsequent preclinical development is built. A well-designed cytotoxicity assessment can reveal dose-dependent effects, and offer preliminary insights into the potential mechanism of cell death, be it apoptosis, necrosis, or other pathways.[6]

Understanding the Target: Structure-Activity Relationship Insights from Related Compounds

While specific experimental data on Methyl 2-bromo-3,5-dichloroisonicotinate derivatives is not yet prevalent in published literature, we can draw valuable inferences from structurally related compounds. The presence and positioning of halogen atoms on an aromatic ring are known to significantly influence a molecule's biological activity.[10] For instance, studies on other halogenated flavones and chalcones have demonstrated that bromine and chlorine substitutions can enhance cytotoxic potential.[10]

The core structure of Methyl 2-bromo-3,5-dichloroisonicotinate suggests several key features that may contribute to its bioactivity:

  • Pyridine Ring: A well-established pharmacophore in anticancer drug design.[1][2]

  • Halogenation (Bromo- and Dichloro-): The electron-withdrawing nature of halogens can modulate the electronic properties of the pyridine ring, potentially enhancing interactions with biological targets. The position of these halogens is also critical.

  • Methyl Isonicotinate Moiety: This ester group can influence the compound's solubility, cell permeability, and metabolic stability.

Based on related pyridine derivatives, we can hypothesize that the cytotoxicity of this series will be influenced by modifications to these key positions. For instance, replacing the methyl ester with other functional groups or altering the halogen substitution pattern would likely result in a range of cytotoxic potencies.[11][12][13]

A Multi-Faceted Approach to Cytotoxicity Assessment: Recommended Assays

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. Therefore, a multi-assay approach is crucial for a comprehensive and robust assessment. We recommend a tiered strategy, starting with a general cell viability assay, followed by assays that probe specific mechanisms of cell death.

Tier 1: Primary Screening for Cell Viability

The initial step is to determine the concentration-dependent effect of the derivatives on the overall viability of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.

Principle: This colorimetric assay measures the metabolic activity of cells.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of your Methyl 2-bromo-3,5-dichloroisonicotinate derivative in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your compounds.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Mechanistic Insights - Probing Membrane Integrity and Apoptosis

Once the IC50 values are established, the next step is to investigate the mode of cell death induced by the more potent derivatives.

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][15][16][17] A loss of membrane integrity, a hallmark of necrosis, leads to the release of this stable cytosolic enzyme.[16]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the desired incubation period, carefully collect an aliquot of the cell culture supernatant from each well. It is important not to disturb the cell monolayer.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the compound of interest at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will allow you to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Data Presentation and Comparative Analysis

To facilitate a clear comparison of the cytotoxic profiles of different Methyl 2-bromo-3,5-dichloroisonicotinate derivatives, all quantitative data should be summarized in a structured table.

Table 1: Comparative Cytotoxicity of Methyl 2-bromo-3,5-dichloroisonicotinate Derivatives against MCF-7 and A549 Cancer Cell Lines (Hypothetical Data)

Compound IDR1-substituentR2-substituentMCF-7 IC50 (µM) (48h)A549 IC50 (µM) (48h)% Cytotoxicity (LDH Assay, 48h at 2x IC50)% Apoptosis (Annexin V+, 24h at IC50)
MBDC-01 -CH₃-Br12.518.245%35%
MBDC-02 -CH₂CH₃-Br8.711.552%48%
MBDC-03 -CH₃-Cl25.132.828%22%
MBDC-04 -CH₃-I9.214.148%41%
Doxorubicin N/AN/A1.22.578%65%

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental workflows and potential mechanisms of action.

Experimental_Workflow cluster_tier1 Tier 1: Primary Viability Screen cluster_tier2 Tier 2: Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture & Seeding (96-well plate) compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination ldh_assay LDH Assay (Membrane Integrity) ic50_determination->ldh_assay Select Potent Compounds apoptosis_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) ic50_determination->apoptosis_assay Select Potent Compounds comparative_analysis Comparative Analysis (Structure-Activity Relationship) ldh_assay->comparative_analysis apoptosis_assay->comparative_analysis

Caption: Tiered experimental workflow for assessing cytotoxicity.

Based on findings from related pyridine derivatives, a potential mechanism of action could involve the induction of apoptosis through key signaling pathways.

Apoptosis_Pathway compound MBDC Derivative cell Cancer Cell compound->cell p53 p53 Upregulation cell->p53 jnk JNK Upregulation cell->jnk bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition jnk->bcl2 caspases Caspase Cascade Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized apoptotic pathway induced by MBDC derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic assessment of novel Methyl 2-bromo-3,5-dichloroisonicotinate derivatives. By employing a multi-tiered assay approach, researchers can obtain a comprehensive understanding of the cytotoxic potential and preliminary mechanistic insights for these compounds. The hypothetical data presented underscores the importance of systematic modifications to the core structure to explore the structure-activity relationship and identify lead candidates for further development.

Future studies should focus on expanding the panel of cancer cell lines, including non-cancerous cell lines to assess selectivity. For the most promising derivatives, further mechanistic studies, such as cell cycle analysis, measurement of reactive oxygen species (ROS) production, and identification of specific protein targets, will be essential to fully elucidate their mode of action and advance their development as potential anticancer agents.

References

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(4), 1-1.
  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • Tan, S. H., et al. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomedicine and Biotechnology, 2010, 478939.
  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • International Journal of Science and Advanced Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • IntechOpen. (2022, September 19). Anticancer Functions of Pyridine Heterocycles. Retrieved from [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). Journal of Drug Delivery and Therapeutics, 13(7-S), 143-152.
  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted.... Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • MDPI. (2025, January 14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. Retrieved from [Link]

  • Wiley Online Library. (2022, July 30). Cytotoxic derivatives of dichloroacetic acid and some metal complexes. Retrieved from [Link]

  • Bayoumi, A. E. (2008). CYTOTOXIC EVALUATION OF CERTAIN INSECT GROWTH REGULATORS AND INSECT SEX PHEROMONES IN CHO-K1 CELLS. Journal of the Egyptian Society of Toxicology, 39, 27-34.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Retrieved from [Link]

  • Frontiers. (2026, January 11). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with Methyl 2-bromo-3,5-dichloroisonicotinate

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The functionalization of electron-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The functionalization of electron-deficient heteroaromatic systems, such as the pyridine core in Methyl 2-bromo-3,5-dichloroisonicotinate, presents a unique set of challenges. The inherent electronic properties and the presence of multiple potential reaction sites necessitate a judicious selection of the catalytic system to achieve optimal yields and selectivity. This guide provides an in-depth comparative analysis of various palladium-based catalysts for the Suzuki coupling of Methyl 2-bromo-3,5-dichloroisonicotinate, supported by experimental data from analogous systems, and offers detailed protocols to aid in your synthetic endeavors.

The Challenge of Coupling Electron-Deficient, Polyhalogenated Pyridines

Methyl 2-bromo-3,5-dichloroisonicotinate is a challenging substrate for Suzuki-Miyaura coupling for several reasons. The electron-withdrawing nature of the two chlorine atoms and the ester group deactivates the pyridine ring, making the oxidative addition of the C-Br bond to the palladium catalyst more difficult. Furthermore, the presence of two chloro substituents introduces the possibility of undesired side reactions or catalyst deactivation. The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting catalytic activity.[1][2]

The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[3] While the C-Br bond is the most likely site of reaction in Methyl 2-bromo-3,5-dichloroisonicotinate, the choice of catalyst is critical to ensure efficient and selective coupling without affecting the more stable C-Cl bonds.

Comparative Analysis of Catalytic Systems

The efficacy of a Suzuki coupling reaction is highly dependent on the choice of the palladium precursor and, more importantly, the ancillary ligand. The ligand stabilizes the palladium catalyst, influences its reactivity, and can be tailored to promote the desired transformation on challenging substrates.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction ConditionsTypical Yield (%) (on analogous substrates)Key Strengths & Weaknesses
Pd(PPh₃)₄ Monodentate Phosphine3 - 5High temperature (80-110 °C), longer reaction times60-80Strengths: Readily available, cost-effective. Weaknesses: Lower activity for electron-deficient substrates, requires higher catalyst loading, sensitive to air and moisture.
PdCl₂(dppf) Bidentate Ferrocenylphosphine1 - 3Moderate to high temperature (80-100 °C)70-90Strengths: Good performance for a range of substrates, relatively stable. Weaknesses: Can be less effective for highly sterically hindered substrates.
Pd(OAc)₂ / SPhos Bulky Biarylphosphine (Buchwald Ligand)0.5 - 2Mild to moderate temperature (RT - 80 °C)85-98Strengths: High activity for challenging substrates, lower catalyst loading, often milder conditions. Weaknesses: Higher cost of the ligand.
Pd₂(dba)₃ / XPhos Bulky Biarylphosphine (Buchwald Ligand)0.5 - 2Moderate temperature (60-100 °C)90-99Strengths: Excellent for sterically demanding and electron-poor substrates, high turnover numbers. Weaknesses: Higher cost of the ligand.
PEPPSI-IPr N-Heterocyclic Carbene (NHC) Precatalyst1 - 3Moderate to high temperature (80-110 °C)80-95Strengths: Highly stable and active, good for heteroaromatic substrates. Weaknesses: Can be more expensive than phosphine-based systems.

Expert Insights: For a substrate like Methyl 2-bromo-3,5-dichloroisonicotinate, traditional catalysts such as Pd(PPh₃)₄ can provide moderate yields but often require higher temperatures and catalyst loadings. Modern bulky phosphine ligands, particularly the Buchwald-type ligands like SPhos and XPhos, are generally superior for this class of transformation.[2] Their steric bulk and electron-donating properties facilitate the oxidative addition step and promote the reductive elimination, leading to higher yields under milder conditions and with lower catalyst loadings. N-Heterocyclic Carbene (NHC) ligands also offer excellent stability and activity for heteroaromatic couplings.

Mechanistic Considerations: The "Why" Behind Experimental Choices

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing your reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-OR' Ar-Pd(II)(L2)-OR' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-OR' Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-OR'->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step, especially for electron-deficient aryl bromides. Bulky, electron-rich ligands on the palladium(0) center facilitate the insertion of the palladium into the C-Br bond.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is promoted by the presence of a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the active palladium(0) catalyst.

Experimental Protocols

The following protocols are representative for the Suzuki coupling of Methyl 2-bromo-3,5-dichloroisonicotinate with an arylboronic acid.

Protocol 1: Suzuki Coupling using a Buchwald Ligand System

This protocol utilizes a highly active and robust catalyst system suitable for challenging substrates.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine Substrate, Boronic Acid, and Base b Add Pd Precursor and Ligand a->b c Add Degassed Solvent b->c d Heat to Desired Temperature under Inert Atmosphere c->d e Monitor Reaction Progress (TLC/LC-MS) d->e f Cool to Room Temperature and Quench e->f g Extract with Organic Solvent f->g h Dry, Filter, and Concentrate g->h i Purify by Column Chromatography h->i

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (1.2-2.4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 2-bromo-3,5-dichloroisonicotinate, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling using a Traditional Catalyst System

This protocol uses a more conventional and cost-effective catalyst, which may require more forcing conditions.

Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene

  • Degassed water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 2-bromo-3,5-dichloroisonicotinate, the arylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the flask.

  • Add toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of catalyst for the Suzuki-Miyaura coupling of Methyl 2-bromo-3,5-dichloroisonicotinate has a profound impact on the reaction's success. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer significant advantages in terms of efficiency, milder reaction conditions, and lower catalyst loadings, ultimately leading to higher yields and purer products. For researchers and drug development professionals, the initial investment in these advanced catalyst systems is often justified by the improved outcomes and time savings in the synthesis of complex and valuable molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6521. [Link]

  • Guild, C., & Miskelly, G. M. (2010). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 12(20), 4540–4543. [Link]

  • Tyagi, V., & Khan, S. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • de la Rosa, M. A., & Brea, R. J. (2017). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 28(11), 2033-2051. [Link]

  • Chen, C.-Y., & Dormer, P. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 1-43). Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Hirschi, J. S., & Vetticatt, M. J. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

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Validation

A Comparative Guide to the Synthetic Applications of Methyl 2-bromo-3,5-dichloroisonicotinate: A Versatile Halogenated Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agricultural chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel bioactive molecules. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering multiple, distinct reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of Methyl 2-bromo-3,5-dichloroisonicotinate, a highly functionalized building block with significant potential in organic synthesis. Due to the limited direct literature on this specific compound, this guide will draw comparative insights from its structural analogs to predict its reactivity and highlight its potential advantages in various synthetic applications.

Structural and Reactivity Analysis

Methyl 2-bromo-3,5-dichloroisonicotinate is a pyridine derivative characterized by a methyl ester at the 4-position and three halogen substituents: a bromine atom at the 2-position and chlorine atoms at the 3- and 5-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable tool for synthetic chemists.

DOT Diagram of Methyl 2-bromo-3,5-dichloroisonicotinate:

Caption: Chemical structure of Methyl 2-bromo-3,5-dichloroisonicotinate.

The electron-withdrawing nature of the nitrogen atom and the three halogen substituents makes the pyridine ring electron-deficient. This has several implications for its reactivity:

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The chloro substituents, particularly at the 2- and 5-positions, are activated towards displacement by nucleophiles.

  • Differential Reactivity in Cross-Coupling Reactions: The carbon-halogen bonds at the 2-, 3-, and 5-positions exhibit different reactivities in metal-catalyzed cross-coupling reactions, allowing for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bonds in typical palladium-catalyzed reactions.

  • Acidity of Ring Protons: The electron-deficient nature of the ring increases the acidity of the remaining ring proton (at the 6-position), potentially allowing for directed metallation.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further avenues for derivatization.

Comparative Analysis of Synthetic Applications

The true potential of Methyl 2-bromo-3,5-dichloroisonicotinate can be understood by comparing its predicted reactivity with that of its structural analogs, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Cross-Coupling Reactions: A Stepwise Functionalization Approach

The presence of both bromo and chloro substituents allows for a hierarchical approach to cross-coupling reactions. The greater reactivity of the C-Br bond enables selective functionalization at the 2-position, leaving the C-Cl bonds intact for subsequent transformations.

Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReactivity of C-Br at C2Reactivity of C-Cl at C3/C5Comments
Suzuki-Miyaura Coupling HighModerate to LowAllows for selective introduction of aryl or heteroaryl groups at C2. Harsher conditions may be needed to react the C-Cl bonds.
Sonogashira Coupling HighLowIdeal for the selective introduction of alkyne moieties at the 2-position.
Buchwald-Hartwig Amination HighModerateEnables the selective formation of C-N bonds at the 2-position.
Stille Coupling HighModerateUseful for the introduction of various organostannane-derived groups.

This differential reactivity is a significant advantage over di- or tri-halogenated pyridines with identical halogens, where selective monofunctionalization can be challenging.

DOT Diagram of a Representative Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product start Methyl 2-bromo-3,5- dichloroisonicotinate catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst Selective reaction at C-Br bond boronic_acid Ar-B(OH)2 boronic_acid->catalyst intermediate Methyl 2-aryl-3,5- dichloroisonicotinate catalyst->intermediate base Base (e.g., Na2CO3) base->catalyst solvent Solvent (e.g., Toluene/H2O) solvent->catalyst

Caption: Selective Suzuki-Miyaura coupling at the 2-position.

Synthesis of Biologically Active Scaffolds

Halogenated pyridines are key components in numerous approved drugs and agrochemicals. The ability to introduce diverse substituents through cross-coupling and SNAr reactions makes Methyl 2-bromo-3,5-dichloroisonicotinate a promising precursor for novel bioactive compounds. For instance, related bromo- and chloro-substituted pyridines are used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[3]

Experimental Protocols: A Practical Guide

The following protocols are adapted from established procedures for structurally similar compounds and serve as a starting point for the synthetic utilization of Methyl 2-bromo-3,5-dichloroisonicotinate.

Protocol for Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl boronic acid at the 2-position of Methyl 2-bromo-3,5-dichloroisonicotinate.

Materials:

  • Methyl 2-bromo-3,5-dichloroisonicotinate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried round-bottom flask, add Methyl 2-bromo-3,5-dichloroisonicotinate, the aryl boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. An inert atmosphere is crucial to maintain catalytic activity.

  • Degassed Solvents: Oxygen dissolved in the solvents can also lead to catalyst degradation.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Water: The presence of water can often accelerate the reaction and improve yields in Suzuki couplings.

Comparison with Alternatives

Table 2: Comparison with Other Halogenated Pyridine Building Blocks

CompoundAdvantagesDisadvantages
Methyl 2-bromo-3,5-dichloroisonicotinate - Three distinct halogen handles for stepwise functionalization.- High potential for creating complex, multi-substituted pyridines.- Potentially higher cost and limited commercial availability.- More complex reaction outcomes to control.
Methyl 2,6-dichloroisonicotinate - Symmetrical, leading to simpler reaction profiles for disubstitution.- Readily available.- Lacks the differential reactivity of a bromo-substituent, making selective mono-functionalization challenging.
Methyl 2-bromo-5-chloroisonicotinate [4]- Two distinct halogen handles.- Well-documented reactivity.- Fewer functionalization sites compared to the title compound.
2,3,5-Trichloropyridine - Multiple sites for SNAr reactions.- Lacks the ester group for further derivatization.- Selective functionalization can be difficult.

Conclusion and Future Outlook

Methyl 2-bromo-3,5-dichloroisonicotinate represents a highly promising, albeit under-explored, building block for complex organic synthesis. Its unique arrangement of three halogen atoms with differential reactivity provides a powerful platform for the stepwise and selective introduction of various functional groups. This allows for the efficient construction of highly decorated pyridine scaffolds, which are of significant interest in drug discovery and materials science. While direct experimental data is currently sparse, the well-established chemistry of its structural analogs strongly supports its potential as a versatile and valuable synthetic intermediate. Further research into the specific reaction conditions required to control the functionalization of this molecule will undoubtedly unlock its full potential and pave the way for the discovery of novel chemical entities.

References

  • Chem-Space. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • Christopher, J. A., et al. (2021). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-5-chloroisonicotinate. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Retrieved from [Link]

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Retrieved from [Link]

  • Horton, D., Priebe, W., & Varela, O. (1985). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs. Carbohydrate Research, 144(2), 305-315. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 5-bromo-2-chloroisonicotinate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-chloroisonicotinate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-bromo-3,5-dichloroisonicotinate

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Methyl 2-bromo-3,5-dichloroisonicotinate, a halogenated h...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Methyl 2-bromo-3,5-dichloroisonicotinate, a halogenated heterocyclic compound, is a valuable intermediate in synthetic chemistry. However, its structure—containing bromine and chlorine atoms on an aromatic ring—necessitates a rigorous and informed approach to its disposal. Improper handling not only poses immediate safety risks but can also lead to the formation of persistent and highly toxic environmental pollutants.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-bromo-3,5-dichloroisonicotinate. Grounded in established safety principles and regulatory standards, the following procedures are designed to ensure the protection of laboratory personnel and the environment.

Core Principles: Hazard Analysis and Risk Mitigation

Understanding the "why" is paramount to ensuring compliance and safety. Methyl 2-bromo-3,5-dichloroisonicotinate is classified as a hazardous substance due to several key factors inherent to its chemical structure.

  • Toxicity and Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[1] Direct contact should be avoided at all times.

  • Halogenated Nature: As a poly-halogenated aromatic compound, it falls into a category of chemicals that require special disposal considerations. The combustion of such materials at improper temperatures can lead to the formation of dioxins and furans, which are potent carcinogens and persistent organic pollutants.[2]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds is typically classified as hazardous waste, mandating a strict "cradle-to-grave" management process.

Therefore, the primary goal of this disposal protocol is to ensure that the waste is segregated, handled, and ultimately destroyed in a manner that prevents chemical exposure and the formation of hazardous byproducts.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to prevent accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves, inspected for integrity before each use.Prevents skin contact and irritation.[3]
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles. A face shield is required for bulk transfers.Protects eyes from splashes and dust, preventing serious irritation or damage.[1][3]
Lab Coat Standard laboratory coat, fully buttoned. A chemically resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination.
Work Area All handling and preparation for disposal must occur within a certified chemical fume hood.[4]Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1]

Operational Protocol: Waste Segregation and Collection

The cornerstone of proper disposal is meticulous segregation at the point of generation. Commingling halogenated waste with non-halogenated streams can contaminate large volumes of solvent, significantly increasing disposal costs and violating regulatory requirements.[5]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, threaded cap.[6]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state "Halogenated Organic Waste" and list "Methyl 2-bromo-3,5-dichloroisonicotinate" as a constituent.[6][7] All components in the container must be listed.[5]

  • Transferring Waste: Carefully transfer the waste material (whether solid, in solution, or as residual amounts in containers) into the designated halogenated waste container inside a fume hood.

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[5][6] This prevents the release of vapors into the laboratory atmosphere.

  • Do Not Mix: Never mix halogenated organic waste with other waste streams, such as non-halogenated solvents, aqueous waste, or strong acids and bases.[5][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and incompatible materials.[1]

Disposal Pathway: High-Temperature Incineration

The accepted and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a facility permitted to handle such materials.[2][8]

The scientific rationale is clear:

  • Complete Destruction: Incineration at temperatures of at least 1100°C (2012°F) for a residence time of two seconds or more is necessary to ensure the complete destruction of the halogenated organic molecules.[8][9] These specific conditions are mandated by regulations like the EU Directive 2000/76/EC for waste containing more than 1% halogenated organic substances.[8][9]

  • Prevention of Dioxins/Furans: Lower-temperature combustion can result in the incomplete breakdown of the compound, leading to the formation of highly toxic and environmentally persistent polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[2]

  • Acid Gas Neutralization: The incineration process generates acidic gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl). Permitted hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems that neutralize these acidic byproducts before they are released into the atmosphere.[8][10]

Disposal must be handled by a licensed hazardous waste management company that can provide documentation (a manifest) tracking the waste from your facility to its final destruction.[11][12]

Disposal Workflow Diagram

This diagram outlines the decision-making and operational flow for the proper disposal of Methyl 2-bromo-3,5-dichloroisonicotinate.

G Disposal Workflow for Methyl 2-bromo-3,5-dichloroisonicotinate cluster_footer A Waste Generation (Solid, Solution, Residue) B Identify as Halogenated Waste A->B Step 1: Characterize C Select & Label 'Halogenated Waste' Container B->C Step 2: Prepare D Work in Fume Hood Wear Full PPE C->D Step 3: Safety First E Transfer Waste to Designated Container D->E Step 4: Collect F Securely Seal Container Store in Satellite Area E->F Step 5: Store G Arrange Pickup by Licensed Waste Vendor F->G Step 6: Arrange Disposal H Transport via Manifest to Permitted TSDF* G->H Cradle-to-Grave I High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing H->I Final Treatment J Complete Destruction & Neutralization I->J Outcome Footer Footer

Sources

Handling

Comprehensive Safety Protocol: Personal Protective Equipment for Handling Methyl 2-bromo-3,5-dichloroisonicotinate

This guide provides an essential framework for the safe handling of Methyl 2-bromo-3,5-dichloroisonicotinate. As a halogenated pyridine derivative, this compound presents multiple potential hazards that necessitate a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an essential framework for the safe handling of Methyl 2-bromo-3,5-dichloroisonicotinate. As a halogenated pyridine derivative, this compound presents multiple potential hazards that necessitate a robust personal protective equipment (PPE) strategy. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, mitigating risks of exposure and ensuring operational integrity. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures.

Hazard Analysis: Justifying the Precautionary Principle

While comprehensive toxicological data for Methyl 2-bromo-3,5-dichloroisonicotinate is not extensively published, its structure—a pyridine ring substituted with bromine and chlorine atoms—provides clear indicators of its potential hazards. Structurally similar compounds, such as other halogenated pyridines and methyl bromoacetates, are known to cause significant irritation and toxicity.[1][2][3] Therefore, a conservative approach is mandated, assuming the compound is hazardous upon contact, inhalation, and ingestion.

Potential Hazard Basis for Assessment (Structural Analogs) Primary Exposure Routes Potential Health Effects
Skin Irritation/Corrosion Causes skin irritation.[3] Some bromo-organic compounds can cause severe skin burns.[2]Direct contact with solids or solutions.Redness, pain, irritation, chemical burns, potential for allergic skin reaction.
Serious Eye Damage Causes serious eye irritation.[3] Can cause severe eye damage.[2]Direct contact with solids, solutions, or vapors.Severe irritation, pain, watering, and potential for permanent eye damage.
Respiratory Irritation May cause respiratory irritation.[2][3] Pyridine-based compounds can emit harmful fumes.[1]Inhalation of dust or vapors.Coughing, shortness of breath, irritation of the nose and throat.[4]
Acute Toxicity (Ingestion) Structurally related bromo-esters can be fatal if swallowed.[2]Accidental ingestion.Nausea, abdominal pain, and potentially severe systemic effects.[5]

Given these potential hazards, all handling of Methyl 2-bromo-3,5-dichloroisonicotinate must occur within a certified chemical fume hood to minimize inhalation exposure.[1][5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. The following multi-layered approach is mandatory for all personnel handling Methyl 2-bromo-3,5-dichloroisonicotinate.

Hand Protection: The First Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Primary Gloves: Nitrile gloves are required due to their resistance to a broad range of chemicals, including halogenated organic compounds.[1] Do not use latex gloves, as they offer inferior chemical protection.[5]

  • Double Gloving: For all procedures involving the transfer of this material, wearing two pairs of nitrile gloves is strongly recommended. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove.

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[6] When removing gloves, use a technique that avoids touching the outer contaminated surface with your bare skin.[6] Contaminated gloves must be disposed of as hazardous waste.[6]

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a secure front closure is the minimum requirement.

  • Chemical-Resistant Apron: When handling quantities greater than a few grams or during procedures with a high risk of splashing (e.g., solution transfers, extractions), a chemical-resistant apron worn over the lab coat is required.

  • Full Chemical Suit: For large-scale operations or in the event of a significant spill, a complete chemical-resistant suit may be necessary.[7]

Eye and Face Protection: A Critical Mandate
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][8] This is to protect against splashes from any angle and from contact with vapors.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing.[6][8] This provides an additional layer of protection for the entire face.

Respiratory Protection: Engineering Controls First
  • Primary Control: The primary method for controlling respiratory exposure is to handle the material exclusively within a properly functioning and certified chemical fume hood.[1][5]

  • Supplemental Respirator Use: In situations where engineering controls may be insufficient, such as during a large spill cleanup or when weighing out fine powders outside of a containment hood, respiratory protection is necessary. A half-mask or full-face respirator with cartridges appropriate for organic vapors and acid gases (e.g., ABEK-P2 type) should be used.[6] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Operational Workflow: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this procedure diligently.

PPE_Workflow d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 enter_lab Enter Work Area d4->enter_lab f1 1. Outer Gloves (Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 exit_lab Exit Work Area f4->exit_lab start START start->d1 wash_hands Wash Hands Thoroughly exit_lab->wash_hands

Caption: PPE Donning and Doffing Sequence.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle for this compound.

PPE and Glassware Decontamination
  • Disposable PPE: Contaminated gloves, bench paper, and other disposable items must be collected in a designated, sealed hazardous waste container.[6]

  • Reusable PPE: Face shields and goggles should be wiped down with 70% ethanol after use.

  • Clothing: Any clothing that becomes contaminated should be removed immediately and laundered separately by a specialized service informed of the chemical hazards.[4]

  • Glassware: All glassware used must be decontaminated before being removed from the fume hood. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone), followed by a standard washing procedure, is recommended. All rinsate must be collected as hazardous chemical waste.

Chemical Waste Disposal
  • Solid and Liquid Waste: All surplus material and contaminated solutions must be disposed of as hazardous waste.[2] Do not pour this chemical down the drain.[8]

  • Waste Containers: Use clearly labeled, appropriate, and sealed containers for waste collection.

  • Licensed Disposal: All chemical waste must be handled and disposed of by a licensed professional waste disposal service in accordance with local and national regulations.[2][6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Emergency Situation Immediate Action Protocol
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Small Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a sealed container for hazardous waste disposal.[6][9] Clean the area with a suitable solvent.
Large Spill Evacuate the area immediately.[6] Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

References

  • METHYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • Gas Detectors & PPE for Pyridine. Dräger. Available from: [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. Available from: [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-bromo-3,5-dichloroisonicotinate
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